Palmityl arachidonate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H64O2 |
|---|---|
分子量 |
528.9 g/mol |
IUPAC名 |
hexadecyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28H,3-10,12,14-16,18,20,23-25,27,29-35H2,1-2H3/b13-11-,19-17-,22-21-,28-26- |
InChIキー |
WDZUHOOLQVWVLI-DCSOTDLTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Endogenous Landscape of N-Acylethanolamines: A Technical Guide to Palmityl Arachidonate's Relatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a diverse array of physiological processes, including inflammation, pain, and energy metabolism. While individual NAEs such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA) have been extensively studied, the endogenous occurrence of hybrid species like Palmityl arachidonate (B1239269) (N-palmitoyl-N-arachidonoyl-ethanolamine) remains unsubstantiated in the scientific literature. This technical guide provides an in-depth overview of the biosynthesis and quantification of well-characterized NAEs, offering a foundational understanding for researchers exploring the broader N-acylethanolamine family.
Biosynthesis of N-Acylethanolamines
The primary route for the biosynthesis of NAEs is a two-step enzymatic pathway. The initial and rate-limiting step is the transfer of a fatty acyl group from a donor phospholipid, typically at the sn-1 position, to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT). The resulting N-acyl-phosphatidylethanolamine (NAPE) serves as a precursor for various NAEs.[1][2][3][4]
The second step involves the cleavage of the NAPE molecule to release the NAE. This is predominantly carried out by a NAPE-specific phospholipase D (NAPE-PLD).[5][6] Alternative pathways for NAE formation from NAPE have also been identified, involving enzymes such as phospholipase C and protein tyrosine phosphatase, non-receptor type 22 (PTPN22), as well as a pathway involving α/β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiester phosphodiesterase 1 (GDE1).[7]
It is important to note that the substrate specificity of the N-acyltransferase is a key determinant of the resulting NAE species. For instance, the presence of arachidonic acid at the sn-1 position of a donor phospholipid is a prerequisite for the formation of the anandamide precursor, N-arachidonoyl PE.[1]
// Nodes Phospholipid [label="Phospholipid (e.g., PC)\n(with Acyl group at sn-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; PE [label="Phosphatidylethanolamine\n(PE)", fillcolor="#F1F3F4", fontcolor="#202124"]; NAPE [label="N-Acyl-Phosphatidylethanolamine\n(NAPE)", fillcolor="#FBBC05", fontcolor="#202124"]; NAE [label="N-Acylethanolamine\n(e.g., AEA, PEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LPC [label="Lysophospholipid", fillcolor="#F1F3F4", fontcolor="#202124"]; PA [label="Phosphatidic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Phospholipid -> NAPE [label="N-Acyltransferase\n(Ca2+)", color="#4285F4", fontcolor="#202124"]; PE -> NAPE [color="#4285F4"]; NAPE -> NAE [label="NAPE-PLD", color="#EA4335", fontcolor="#202124"]; Phospholipid -> LPC [style=dashed, arrowhead=none]; NAPE -> PA [style=dashed, arrowhead=none]; } END_DOT
Quantitative Analysis of N-Acylethanolamines
The quantification of endogenous NAEs in biological matrices is challenging due to their low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of these lipids.[8][9][10]
Table 1: Endogenous Levels of Anandamide (AEA) and N-Arachidonoyl PE (NAPE) in Rat Brain
| Compound | Concentration (pmol/g wet tissue) |
| Anandamide (AEA) | 11 ± 7 |
| N-Arachidonoyl PE (NAPE) | 22 ± 16 |
| Data from rat brain tissue as assessed by gas chromatography/mass spectrometry.[1] |
Experimental Protocols
General Protocol for NAE Extraction and Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of NAEs like AEA and PEA. A specific method for Palmityl arachidonate would require the development and validation of specific mass transitions and chromatographic conditions.
1. Sample Preparation:
-
Homogenization: Tissues are homogenized in a solvent mixture, typically chloroform/methanol, to extract lipids.
-
Lipid Extraction: A modified Bligh and Dyer or Folch extraction is commonly used to partition lipids from the aqueous phase.[11]
-
Solid-Phase Extraction (SPE): The lipid extract is often purified and concentrated using SPE with silica (B1680970) or C18 columns to isolate the NAE fraction.[11]
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography, often with a C8 or C18 column, is used to separate the different NAEs. A gradient elution with mobile phases such as water and acetonitrile (B52724) containing a small amount of formic acid is typically employed.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[9]
// Nodes start [label="Biological Sample\n(e.g., Brain Tissue, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenization [label="Homogenization in\nChloroform/Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Lipid Extraction\n(e.g., Folch Method)", fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)\nfor NAE Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS/MS Analysis\n(UPLC-Triple Quadrupole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> homogenization [color="#5F6368"]; homogenization -> extraction [color="#5F6368"]; extraction -> spe [color="#5F6368"]; spe -> lcms [color="#5F6368"]; lcms -> data [color="#5F6368"]; } END_DOT
Signaling Pathways of Common N-Acylethanolamines
While the direct signaling pathways of a putative molecule like this compound are unknown, the pathways of its constituent fatty acid amides, PEA and AEA, are well-documented.
Anandamide (AEA): AEA is a key endocannabinoid that primarily signals through the cannabinoid receptors CB1 and CB2.[12] It is also a ligand for the transient receptor potential vanilloid 1 (TRPV1) channel.[12]
Palmitoylethanolamide (PEA): PEA does not have a high affinity for the classical cannabinoid receptors. Instead, it exerts its anti-inflammatory and analgesic effects through various targets, including the peroxisome proliferator-activated receptor alpha (PPARα), and may act as an "entourage" compound, enhancing the effects of other endocannabinoids.[5][13]
// Nodes AEA [label="Anandamide\n(AEA)", fillcolor="#FBBC05", fontcolor="#202124"]; PEA [label="Palmitoylethanolamide\n(PEA)", fillcolor="#FBBC05", fontcolor="#202124"]; CB1 [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2 [label="CB2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#34A853", fontcolor="#FFFFFF"]; Entourage [label="Entourage Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AEA -> CB1 [color="#5F6368"]; AEA -> CB2 [color="#5F6368"]; AEA -> TRPV1 [color="#5F6368"]; PEA -> PPARa [color="#5F6368"]; PEA -> Entourage [color="#5F6368"]; } END_DOT
Conclusion
The endogenous occurrence of this compound has not been reported in the scientific literature to date. Research on N-acylethanolamines has primarily focused on mono-acylated species. The biosynthetic machinery for NAEs, particularly the substrate specificity of N-acyltransferases, suggests that the formation of a di-acylated molecule like this compound would require a distinct and currently uncharacterized enzymatic pathway. Future research in lipidomics and the development of novel analytical techniques may yet uncover the existence and potential physiological roles of such complex NAEs. This guide provides a comprehensive overview of the established knowledge in the field, which is essential for any investigation into novel lipid signaling molecules.
References
- 1. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylation of ethanolamine phospholipids by acyl transfer does not involve hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accurateclinic.com [accurateclinic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of N-Acyl Phosphatidylethanolamines, Including Palmitoyl and Arachidonoyl Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Palmityl arachidonate" is not commonly used in standard biochemical literature. It is likely a misnomer for a class of lipids known as N-acyl phosphatidylethanolamines (NAPEs) , which can feature a variety of acyl chains, including palmitoyl (B13399708) and arachidonoyl groups, attached to the head group of phosphatidylethanolamine (B1630911) (PE). NAPEs are crucial intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with important signaling functions. Prominent NAEs include the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and the anti-inflammatory and analgesic molecule N-palmitoylethanolamine (PEA). This guide provides a detailed overview of the biosynthetic pathway of NAPEs, with a focus on the enzymes, kinetics, and experimental protocols relevant to the formation of N-palmitoyl-phosphatidylethanolamine and N-arachidonoyl-phosphatidylethanolamine.
The Core Biosynthetic Pathway
The biosynthesis of NAPEs is a two-step process, primarily initiated by the transfer of a fatty acyl group from a donor phospholipid to the primary amine of phosphatidylethanolamine (PE). This is followed by the cleavage of the NAPE molecule to release the corresponding N-acylethanolamine.
Step 1: N-Acylation of Phosphatidylethanolamine
The formation of NAPE is catalyzed by N-acyltransferases (NATs) . These enzymes transfer an acyl group, such as palmitic acid or arachidonic acid, from the sn-1 position of a donor phospholipid, like phosphatidylcholine (PC), to the headgroup amine of PE.[1] This reaction is considered the rate-limiting step in NAE biosynthesis.[2]
There are two main classes of N-acyltransferases involved in NAPE synthesis:
-
Calcium-Dependent N-Acyltransferase (Ca-NAT): This enzyme activity is stimulated by high micromolar concentrations of calcium. The enzyme responsible for this activity in the mouse brain has been identified as the serine hydrolase PLA2G4E .[3]
-
Calcium-Independent N-Acyltransferases (iNATs): This group of enzymes belongs to the phospholipase A/acyltransferase (PLA/AT) family , also known as the HRAS-like suppressor tumor family.[4] These enzymes do not require calcium for their activity.
Step 2: Conversion of NAPE to N-Acylethanolamines
Once formed, NAPE can be hydrolyzed to produce NAEs through several enzymatic pathways. The most direct route is catalyzed by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[5] This enzyme cleaves the glycerophosphate-ethanolamine bond of NAPE to release the NAE and phosphatidic acid.[2] NAPE-PLD is a zinc metallohydrolase that can act on various NAPE species, including those with palmitoyl and arachidonoyl acyl chains.[5]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of NAPEs and NAEs.
Table 1: Endogenous Levels of Anandamide and its Precursor in Rat Brain
| Compound | Concentration (pmol/g wet tissue) |
| Anandamide (N-arachidonoylethanolamine) | 11 ± 7 |
| N-arachidonoyl PE (NAPE) | 22 ± 16 |
Data from Cadas et al., 1997.
Table 2: Kinetic Parameters of NAPE-PLD
| Substrate | Km (µM) | Vmax (relative) | Enzyme Source |
| N-palmitoyl-lyso-phosphatidylethanolamine | Similar to NAPE | ~25-33% of NAPE | Recombinant |
| N-arachidonoyl-lyso-phosphatidylethanolamine | Similar to NAPE | ~25-33% of NAPE | Recombinant |
| flame-NAPE (fluorogenic analog) | 0.0036 (mole fraction) | 6.1 µmol/min/mg | Recombinant mouse Nape-pld |
Experimental Protocols
N-Acyltransferase (NAT) Activity Assay (Radiochemical Method)
This protocol is adapted from methods described for measuring the formation of radiolabeled NAPE.
a. Materials:
-
Enzyme source (e.g., brain microsomes, cell lysates)
-
Radiolabeled acyl donor (e.g., 1,2-di[¹⁴C]palmitoyl-PC)
-
Acyl acceptor: Phosphatidylethanolamine (PE)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
For Ca-NAT assay: CaCl₂
-
For iNAT assay: EDTA (to chelate any contaminating calcium)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel G)
-
TLC developing solvent (e.g., chloroform (B151607)/methanol (B129727)/acetic acid, 65:25:10, v/v/v)
-
Phosphorimager or scintillation counter
b. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical reaction mixture (total volume 200 µL) contains:
-
Enzyme source (e.g., 50-100 µg of protein)
-
Reaction buffer
-
PE (e.g., 100 µM)
-
Radiolabeled acyl donor (e.g., 10 µM 1,2-di[¹⁴C]palmitoyl-PC)
-
CaCl₂ (for Ca-NAT, e.g., 1 mM) or EDTA (for iNAT, e.g., 1 mM)
-
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes). The reaction should be in the linear range.
-
Stop the reaction by adding an extraction solvent (e.g., 1 mL of chloroform/methanol, 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extract onto a TLC plate alongside a non-radioactive NAPE standard.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the plate using a phosphorimager or by scraping the silica corresponding to the NAPE standard and quantifying by scintillation counting.
c. Data Analysis: Calculate the amount of radiolabeled NAPE formed per unit time per amount of protein (e.g., in pmol/min/mg protein).
NAPE-PLD Activity Assay (LC-MS/MS Method)
This protocol is for measuring the formation of NAEs from their corresponding NAPEs using liquid chromatography-tandem mass spectrometry.[6][8]
a. Materials:
-
Enzyme source (e.g., cell or tissue homogenates)
-
NAPE substrate (e.g., N-palmitoyl-phosphatidylethanolamine or N-arachidonoyl-phosphatidylethanolamine)
-
Internal standards (e.g., [²H₄]-AEA, [²H₄]-OEA)[6]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Extraction solvents: Methanol, Chloroform
-
UPLC-MS/MS system
b. Procedure:
-
Prepare the reaction mixture in a glass tube. A typical reaction mixture (total volume 200 µL) contains:
-
Enzyme source (e.g., 50 µg of protein)
-
Reaction buffer
-
NAPE substrate (e.g., 50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NAPE substrate.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding 1 mL of ice-cold methanol containing the internal standards.[6]
-
Add 2 mL of chloroform and vortex.[6]
-
Add 1 mL of water, vortex, and centrifuge (e.g., 1,500 x g for 15 min at 4°C) to separate the phases.[6]
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., methanol).
-
Analyze the sample by UPLC-MS/MS.
c. UPLC-MS/MS Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution, for example, with a mobile phase consisting of water and methanol with additives like acetic acid and ammonium (B1175870) acetate.[6]
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for the NAE product and the internal standard.
d. Data Analysis: Quantify the amount of NAE produced by comparing its peak area to that of the internal standard. Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., in pmol/min/mg protein).
Visualizations
Biosynthetic Pathway of N-Acylethanolamines
Caption: Biosynthesis of N-Acylethanolamines (NAEs).
Experimental Workflow for N-Acyltransferase (NAT) Assay
Caption: Workflow for the radiochemical N-Acyltransferase assay.
Experimental Workflow for NAPE-PLD Assay
Caption: Workflow for the NAPE-PLD assay using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid-related enzymes as drug targets with special reference to N-acylphosphatidylethanolamine-hydrolyzing phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
An In-depth Technical Guide to the Physiological Function of Palmityl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmityl arachidonate (B1239269) is an endogenous N-acyl amide, a class of lipid signaling molecules gaining increasing recognition for their diverse physiological roles. This technical guide provides a comprehensive overview of the current understanding of Palmityl arachidonate's physiological functions, drawing from research on N-acyl amides and the individual actions of its constituent fatty acids, palmitic acid and arachidonic acid. This document details its probable biosynthesis and metabolism, explores its potential interactions with key signaling pathways, and presents relevant experimental methodologies for its study. While specific quantitative data for this compound remains limited, this guide consolidates available information to serve as a foundational resource for researchers and professionals in drug development.
Introduction
N-acyl amides are a diverse family of lipid signaling molecules involved in a wide array of physiological processes, including inflammation, pain, and metabolism.[1] These molecules are structurally characterized by a fatty acid linked to a primary amine via an amide bond. This compound, an N-acyl amide composed of palmitic acid and arachidonic acid, is an emerging subject of interest within this class. Its biological activities are thought to be influenced by its structural similarity to endocannabinoids and its capacity to be metabolized into various bioactive compounds.[2][3] This guide will synthesize the current knowledge on N-acyl amides to extrapolate the potential physiological functions of this compound, providing a framework for future research and therapeutic development.
Biosynthesis and Metabolism
The precise biosynthetic and metabolic pathways of this compound have not been explicitly detailed in the current literature. However, based on the established routes for other N-acyl amino acids, several enzymatic processes are likely involved.
Biosynthesis
The formation of N-acyl amides can occur through several pathways. The most direct route involves the condensation of a fatty acid with an amine, a reaction that is energetically unfavorable and often requires enzymatic catalysis.[4]
-
N-Acyl-CoA Dependent Pathway: A probable route for this compound synthesis involves the enzymatic conjugation of palmitoyl-CoA with arachidonic acid. This reaction is analogous to the synthesis of other N-acyl amino acids where an acyl-CoA serves as the activated fatty acid donor.
-
Transacylation Reactions: Another possibility is the transfer of a palmitoyl (B13399708) group from a phospholipid, such as N-palmitoyl-phosphatidylethanolamine (NAPE), to arachidonic acid, although this specific reaction has not yet been documented.
Figure 1: Putative Biosynthetic Pathway of this compound.
Metabolism and Degradation
The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[5] It is highly probable that FAAH also catalyzes the hydrolysis of this compound, breaking it down into its constituent fatty acids, palmitic acid and arachidonic acid.
-
Hydrolysis by FAAH: This enzymatic cleavage would terminate the signaling activity of this compound and release palmitic acid and arachidonic acid, which can then enter their respective metabolic and signaling pathways.
Figure 2: Probable Metabolic Degradation of this compound.
Physiological Functions and Signaling Pathways
While direct studies on this compound are scarce, its physiological functions can be inferred from the known activities of N-acyl amides and its constituent fatty acids.
Interaction with the Endocannabinoid System and Related Receptors
N-acyl amides are known to interact with components of the endocannabinoid system. While this compound itself has not been extensively studied for cannabinoid receptor binding, related N-acyl amides have shown activity at cannabinoid receptors CB1 and CB2, as well as other G-protein coupled receptors (GPCRs) such as GPR55 and GPR18.[5][6]
-
GPR55: This receptor is activated by various lipid ligands and has been implicated in processes like inflammation and neurotransmitter release.[1] Palmitoylethanolamide (PEA), a related N-acyl amide, has shown some activity at GPR55.[1] It is plausible that this compound could also modulate GPR55 signaling.
-
GPR18: N-arachidonoyl glycine (B1666218) (NAGly), another structurally similar N-acyl amide, is a ligand for GPR18, a receptor involved in immune cell migration and blood pressure regulation.[6]
Modulation of Inflammatory Pathways
Both palmitic acid and arachidonic acid are key players in inflammatory processes. Palmitic acid can activate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, often through Toll-like receptor 4 (TLR4).[3][7] Arachidonic acid is a precursor to a wide range of pro-inflammatory and anti-inflammatory eicosanoids. The overall effect of this compound on inflammation is likely complex and context-dependent.
Figure 3: Hypothetical Inflammatory Signaling Pathway.
Neuroprotection
Several N-acyl amides, including N-arachidonoyl serine, have demonstrated neuroprotective properties in models of traumatic brain injury.[5] Arachidonic acid itself has been shown to have neuroprotective effects against oxidative stress in hippocampal slices.[8] Given these findings, this compound may possess neuroprotective activities, potentially through modulation of inflammatory responses and oxidative stress in the central nervous system.
Experimental Protocols
Investigating the physiological functions of this compound requires a combination of synthetic, analytical, and biological assays.
Synthesis of N-Acyl Amides
A general method for the synthesis of N-acyl amino acids involves the reaction of an amino acid with a fatty acid chloride or anhydride (B1165640).
Protocol: Synthesis of N-Acyl-L-Amino Acids
-
Dissolve the L-amino acid in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the fatty acid chloride or anhydride dropwise while maintaining the pH with the addition of NaOH.
-
Allow the reaction to proceed at room temperature with stirring for several hours.
-
Acidify the reaction mixture to precipitate the N-acyl amino acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to purify.
-
Confirm the structure and purity using techniques such as NMR and mass spectrometry.
Figure 4: General Workflow for N-Acyl Amide Synthesis.
Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids like this compound in biological samples.
Protocol: Lipid Extraction and LC-MS/MS Analysis
-
Lipid Extraction:
-
Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add an internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection.
-
Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile with formic acid).
-
Detect and quantify the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Intracellular Calcium Mobilization Assay
To investigate the activation of GPCRs like GPR55, an intracellular calcium mobilization assay can be employed.
Protocol: Calcium Mobilization Assay
-
Culture cells expressing the receptor of interest (e.g., GPR55-transfected HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.[9]
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the binding affinities (Ki, Kd) or potency (IC50, EC50) of this compound for specific molecular targets. The table below is provided as a template for future research to populate as data becomes available.
| Target | Assay Type | Ligand | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| e.g., GPR55 | e.g., Radioligand Binding | e.g., this compound | N/A | N/A | N/A | |
| e.g., GPR18 | e.g., Calcium Mobilization | e.g., this compound | N/A | N/A | N/A | |
| e.g., FAAH | e.g., Enzyme Inhibition | e.g., this compound | N/A | N/A | N/A |
Conclusion and Future Directions
This compound is a largely uncharacterized N-acyl amide with the potential for significant and diverse physiological functions. Based on the known activities of related compounds and its constituent fatty acids, it is likely involved in the modulation of inflammation, neuronal function, and metabolic processes. Future research should focus on the definitive characterization of its biosynthetic and metabolic pathways, the identification of its specific molecular targets, and the elucidation of its downstream signaling cascades. The generation of specific pharmacological tools, such as stable analogs and selective inhibitors of its metabolism, will be crucial for dissecting its physiological roles and exploring its therapeutic potential. The experimental protocols and conceptual framework provided in this guide are intended to facilitate these future investigations.
References
- 1. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of arachidonic acid against oxidative stress on rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Palmityl Arachidonate and the Endocannabinoid System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a ubiquitous signaling network crucial for maintaining homeostasis. While the canonical endocannabinoids, anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), are well-characterized, there is a growing interest in a broader class of structurally related lipid mediators, often termed endocannabinoid-like compounds. This technical guide explores the interface between a specific, yet lesser-studied, lipid ester, palmityl arachidonate (B1239269) (hexadecyl 5,8,11,14-eicosatetraenoate), and the endocannabinoid system. Although direct interactions of palmityl arachidonate with the ECS are not documented, its constituent fatty acids, palmitic acid and arachidonic acid, are fundamental precursors to the well-known endocannabinoid-like molecule, palmitoylethanolamide (B50096) (PEA), and the endocannabinoid anandamide, respectively. This guide will delve into the established roles of these precursor fatty acids within the ECS, propose hypothetical biosynthetic and degradative pathways for this compound based on known lipid metabolism, and speculate on its potential indirect modulatory effects on endocannabinoid signaling. Furthermore, we provide a compilation of quantitative data for relevant endocannabinoid-like lipids and detailed experimental protocols for their investigation.
Introduction: The Expanding Endocannabinoidome
The classical endocannabinoid system comprises the cannabinoid receptors CB1 and CB2, the endogenous ligands anandamide and 2-AG, and the enzymes responsible for their synthesis and degradation. However, the "endocannabinoidome" is an expanded concept that includes a host of other related lipid mediators, their receptors, and metabolic enzymes. These endocannabinoid-like molecules, while often not binding directly to CB1 or CB2 receptors with high affinity, can significantly influence endocannabinoid signaling through various mechanisms, including the "entourage effect," where they enhance the activity of canonical endocannabinoids.
This compound is a wax ester composed of a C16:0 saturated fatty acid (palmitic acid) esterified to a C20:4 polyunsaturated fatty acid (arachidonic acid). While not a classical endocannabinoid, its components are intimately linked to the biosynthesis of key signaling lipids that modulate the ECS.
The Building Blocks: Palmitic Acid and Arachidonic Acid in the Endocannabinoid System
Palmitic Acid: Precursor to the Anti-inflammatory Mediator Palmitoylethanolamide (PEA)
Palmitic acid is the precursor for the biosynthesis of N-palmitoylethanolamide (PEA), a well-studied N-acylethanolamine with potent anti-inflammatory, analgesic, and neuroprotective properties.
Biosynthesis of PEA: The primary pathway for PEA synthesis involves two enzymatic steps. First, an N-acyltransferase (NAT) catalyzes the transfer of a palmitoyl (B13399708) group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-palmitoyl-phosphatidylethanolamine (NAPE).[1][2] Subsequently, a specific phospholipase D, NAPE-PLD, hydrolyzes NAPE to yield PEA and phosphatidic acid.[3][4]
Degradation of PEA: PEA is primarily degraded by two enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which hydrolyze PEA back to palmitic acid and ethanolamine (B43304).[3] NAAA is considered the principal enzyme for PEA degradation in immune cells.[5]
Mechanism of Action: PEA exhibits low affinity for cannabinoid receptors but is known to activate the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[6] It also indirectly modulates endocannabinoid signaling by the "entourage effect," where it potentiates the effects of anandamide by competing for its degradation by FAAH.
Arachidonic Acid: The Backbone of Anandamide and Pro-inflammatory Eicosanoids
Arachidonic acid is a crucial polyunsaturated fatty acid that serves as the direct precursor for the endocannabinoid anandamide and a vast family of inflammatory mediators called eicosanoids.[7][8]
Biosynthesis of Anandamide: Similar to PEA, anandamide synthesis begins with the formation of N-arachidonoyl-phosphatidylethanolamine (NAPE) from arachidonic acid-containing phospholipids (B1166683) and PE, a reaction catalyzed by N-acyltransferases.[9][10] NAPE is then hydrolyzed by NAPE-PLD to produce anandamide.[11][12] Alternative pathways for anandamide synthesis from NAPE have also been described.[12]
Degradation of Anandamide: Anandamide is primarily degraded by FAAH, which hydrolyzes it to arachidonic acid and ethanolamine.[9]
Metabolism to Eicosanoids: Free arachidonic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923), thromboxanes, and leukotrienes, which are potent mediators of inflammation.[13][14][15] This metabolic cross-talk is significant, as the availability of arachidonic acid can be shunted between endocannabinoid and eicosanoid synthesis pathways.[16][17]
This compound: A Hypothetical Modulator of the Endocannabinoid System
Given the absence of direct research on this compound within the endocannabinoid system, we propose the following hypothetical pathways and mechanisms based on established principles of lipid biochemistry.
Hypothetical Biosynthesis of this compound
The formation of a wax ester like this compound would involve the esterification of a fatty alcohol (palmityl alcohol, derived from palmitic acid) with a fatty acid (arachidonic acid). This reaction could be catalyzed by an acyl-CoA:fatty alcohol acyltransferase (AWAT) or a similar enzyme that utilizes an activated form of arachidonic acid, such as arachidonoyl-CoA.
Hypothetical Degradation of this compound
The hydrolysis of this compound back to its constituent fatty acids would likely be catalyzed by a carboxylesterase or a similar hydrolase. This would release free palmitic acid and arachidonic acid into the cellular environment.
Potential Indirect Mechanisms of Action on the Endocannabinoid System
While direct binding to cannabinoid receptors is unlikely for a wax ester, the degradation of this compound could indirectly influence the ECS by altering the cellular pools of its constituent fatty acids.
-
Increased Precursor Availability: The release of palmitic acid and arachidonic acid could serve as a source for the synthesis of PEA and anandamide, respectively. This could potentially enhance endocannabinoid tone in a localized and context-dependent manner.
-
Modulation of Eicosanoid Pathways: The liberation of arachidonic acid could also fuel the production of prostaglandins and leukotrienes, potentially leading to pro-inflammatory effects that could be counter-regulated by the ECS.
-
Activation of Other Receptors: Palmitic acid and arachidonic acid, as well as their metabolites, are known to activate other receptors, such as PPARs and G protein-coupled receptors like GPR55, which are also implicated in the broader endocannabinoidome.[6][18]
Quantitative Data on Relevant Endocannabinoid-Like Lipids
The following tables summarize key quantitative data for anandamide and PEA, providing a reference for their interaction with components of the endocannabinoid system.
Table 1: Binding Affinities (Ki) of Anandamide and PEA for Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Species | Reference |
| Anandamide | CB1 | 89 | Human | [19] |
| CB2 | 371 | Human | [19] | |
| PEA | CB1 | >10,000 | Human | [19] |
| CB2 | >10,000 | Human | [19] |
Table 2: Kinetic Parameters of Enzymes Involved in Anandamide and PEA Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source | Reference |
| FAAH | Anandamide | 4.9 | 1.4 | Rat Brain | [20] |
| PEA | 13 | 0.2 | Rat Brain | [20] | |
| NAAA | PEA | 50 | 0.05 | Rat Lung | [21] |
Experimental Protocols
Quantification of N-Acylethanolamines by UHPLC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of NAEs in biological matrices.[22][23][24][25]
5.1.1. Sample Preparation and Lipid Extraction
-
Homogenize frozen tissue samples in a 2:1 (v/v) mixture of chloroform:methanol containing deuterated internal standards (e.g., PEA-d4, anandamide-d8).
-
Perform a liquid-liquid extraction by adding water to the homogenate to induce phase separation.
-
Centrifuge the mixture and collect the lower organic phase.
-
For sample cleanup, pass the dried and reconstituted lipid extract through a silica-based solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., chloroform) to elute neutral lipids.
-
Elute the NAEs with a more polar solvent mixture (e.g., 9:1 chloroform:methanol).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.
5.1.2. UHPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).[22]
-
Mobile Phase A: Water with 0.1% formic acid.[22]
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[22]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.[22]
-
Column Temperature: 45°C.[22]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for detection.
5.1.3. Data Analysis
-
Quantify each NAE by comparing the peak area of the endogenous analyte to its corresponding deuterated internal standard.
-
Normalize the data to the tissue weight or protein concentration.
Cannabinoid Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of a test compound for CB1 or CB2 receptors.[19][26][27][28][29]
5.2.1. Materials
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Non-labeled competitor (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[28]
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[28]
-
Glass fiber filters.
-
Scintillation cocktail.
5.2.2. Procedure
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubate at 30°C for 60-90 minutes.[28]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5.2.3. Data Analysis
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
NAAA Enzyme Activity Assay
This radiometric assay measures the activity of NAAA by quantifying the release of a radiolabeled product from a substrate.[5][20][21][30][31]
5.3.1. Materials
-
Enzyme source (e.g., cell lysates or tissue homogenates).
-
Radiolabeled substrate (e.g., [14C]palmitoylethanolamide).
-
NAAA assay buffer (e.g., 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, pH 4.5).[5]
-
Stop solution (e.g., cold chloroform:methanol 1:1 v/v).[31]
5.3.2. Procedure
-
Pre-incubate the enzyme source in the NAAA assay buffer at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[5]
-
Terminate the reaction by adding the stop solution.
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine product will be in the aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
5.3.3. Data Analysis
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
Conclusion and Future Directions
While this compound is not a recognized member of the endocannabinoidome, its constituent fatty acids, palmitic acid and arachidonic acid, are integral to the synthesis of the important endocannabinoid-like mediator PEA and the canonical endocannabinoid anandamide. The hypothetical pathways for the synthesis and degradation of this compound presented in this guide suggest a potential for this molecule to indirectly modulate the endocannabinoid system by influencing the availability of these key precursors.
Future research should aim to first confirm the endogenous presence of this compound in relevant tissues. If detected, subsequent studies could focus on identifying the specific enzymes responsible for its metabolism and investigating its effects on the levels of anandamide, PEA, and eicosanoids. Such research would further elucidate the complexity of the endocannabinoidome and could uncover novel regulatory mechanisms and therapeutic targets within this intricate signaling network.
References
- 1. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAPEPLD N-acyl phosphatidylethanolamine phospholipase D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Endocannabinoids and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.aascit.org [article.aascit.org]
- 9. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 14. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 16. New perspectives in the studies on endocannabinoid and cannabis: a role for the endocannabinoid-arachidonic acid pathway in drug reward and long-lasting relapse to drug taking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. GPR55 - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. dial.uclouvain.be [dial.uclouvain.be]
- 21. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 26. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
Biosynthesis of N-Acylethanolamines (PEA and AEA)
An In-Depth Technical Guide to the In Vivo Metabolism of N-Acylethanolamines Derived from Palmitic and Arachidonic Acids
Introduction
The term "palmityl arachidonate" chemically refers to a wax ester, specifically hexadecyl eicosatetraenoate, composed of a 16-carbon alcohol (hexadecanol) and the 20-carbon arachidonic acid. However, the in vivo metabolism and signaling functions of this specific wax ester are not extensively documented in scientific literature. In the context of bioactive lipids, the combination of "palmityl" (from palmitic acid) and "arachidonate" (from arachidonic acid) overwhelmingly points to the well-researched class of N-acylethanolamines (NAEs).
This guide will, therefore, focus on the in vivo metabolism of the two most prominent NAEs derived from these fatty acids: N-palmitoylethanolamide (PEA) and N-arachidonoylethanolamide (Anandamide, AEA) . These endogenous lipid signaling molecules are integral to numerous physiological processes, including inflammation, pain, and neurotransmission.[1][2] This document provides a detailed overview of their biosynthesis, catabolism, downstream metabolic fate, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.
The primary and most studied pathway for the biosynthesis of NAEs is a two-step process initiated from membrane phospholipids (B1166683).[3][4]
-
Formation of N-Acyl-Phosphatidylethanolamine (NAPE): The synthesis begins with the transfer of a fatty acyl group (either palmitic acid for PEA or arachidonic acid for AEA) from the sn-1 position of a donor phospholipid, like phosphatidylcholine (PC), to the primary amine head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a Ca²⁺-dependent or -independent N-acyltransferase (NAT).[5]
-
Hydrolysis of NAPE to NAE: The resulting NAPE is then hydrolyzed to release the NAE (PEA or AEA) and phosphatidic acid. The key enzyme in this step is a NAPE-selective phospholipase D (NAPE-PLD).[6][7]
While the NAPE-PLD pathway is considered canonical, studies in NAPE-PLD knockout mice have revealed the existence of alternative biosynthetic routes, ensuring the continued production of NAEs. These alternative pathways involve multiple enzymes, including α/β-hydrolase domain-containing 4 (ABHD4), glycerophosphodiesterases (GDEs), and phospholipase C (PLC).[4][8][9]
Catabolism of N-Acylethanolamines
The biological activity of PEA and AEA is terminated by enzymatic hydrolysis, which breaks the amide bond to release the constituent fatty acid and ethanolamine (B43304).[3][10] Two key enzymes are responsible for this degradation.
-
Fatty Acid Amide Hydrolase (FAAH): This is the primary enzyme for AEA degradation and also metabolizes PEA.[11] FAAH is an integral membrane protein located in the endoplasmic reticulum.[12] Its inhibition leads to elevated levels of anandamide (B1667382) and other NAEs, producing analgesic and anxiolytic effects.[13]
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This lysosomal enzyme shows a preference for hydrolyzing saturated NAEs like PEA over polyunsaturated ones like AEA.[6] NAAA is a cysteine hydrolase that operates optimally at an acidic pH.[2]
The distinct subcellular locations and substrate preferences of FAAH and NAAA allow for differential regulation of PEA and AEA signaling.
Downstream Metabolism of Constituents
The fatty acids released from NAE hydrolysis, arachidonic acid and palmitic acid, are further metabolized through distinct and highly significant pathways.
Arachidonic Acid Cascade
Arachidonic acid (AA), liberated from AEA by FAAH, is a precursor to a vast array of inflammatory and signaling molecules known as eicosanoids.[14] Three major enzymatic pathways are involved:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandins (B1171923) (e.g., PGE₂) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[15]
-
Lipoxygenase (LOX) Pathway: 5-LOX, 12-LOX, and 15-LOX enzymes metabolize AA into leukotrienes and lipoxins, which regulate immune responses and inflammation.[16][17]
-
Cytochrome P450 (CYP) Pathway: CYP epoxygenases convert AA to epoxyeicosatrienoic acids (EETs), which have roles in vasodilation and anti-inflammatory processes.[18]
Palmitic Acid Fate
Palmitic acid released from PEA hydrolysis enters the cellular fatty acid pool. Its primary metabolic fates include:
-
Energy Production: Undergoing β-oxidation within mitochondria to produce acetyl-CoA for the Krebs cycle.
-
Re-esterification: Being re-incorporated into complex lipids such as triglycerides for storage or phospholipids for membrane synthesis.
-
Protein Palmitoylation: Covalent attachment to proteins, modulating their localization and function.
Key Signaling Pathways
PEA and AEA exert their biological effects by interacting with distinct receptor systems.
-
Anandamide (AEA): As a key endocannabinoid, AEA is a partial agonist for the cannabinoid receptors CB1 (primarily in the central nervous system) and CB2 (primarily in immune cells). AEA also activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[18]
-
Palmitoylethanolamide (B50096) (PEA): PEA does not bind significantly to CB1 or CB2 receptors but is considered an "entourage" compound that can enhance the effects of AEA.[12] Its primary mechanism of action is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) , which regulates genes involved in lipid metabolism and inflammation.[6]
Quantitative Data Presentation
The endogenous levels of PEA and AEA vary significantly across different tissues and physiological states. Below are representative basal concentrations reported in rodent tissues.
Table 1: Basal Levels of Anandamide (AEA) in Rodent Tissues
| Tissue | Species | Concentration (pmol/g) | Reference |
|---|---|---|---|
| Whole Brain | Mouse | 50 ± 10 | [13] |
| Liver | Mouse (WT) | ~25 | [19] |
| Epididymal WAT | Mouse (WT) | ~150 | [19] |
| Subcutaneous WAT | Mouse (WT) | ~125 | [19] |
| Various Brain Regions | Rat | 5 - 50 |[20] |
Table 2: Basal Levels of Palmitoylethanolamide (PEA) in Rodent and Human Tissues
| Tissue | Species | Concentration (ng/g or pmol/g) | Reference |
|---|---|---|---|
| Brain | Mouse | ~10 nmol/g | [21] |
| Retina | Mouse | ~45 nmol/g | [21] |
| Heart | Mouse | ~20 nmol/g | [21] |
| Amniotic Membrane | Human | 350.33 ± 239.26 ng/g | [22] |
| Placenta | Human | 157.19 ± 60.18 ng/g | [22] |
| General Tissues | Rat/Mouse | 5 - 50,000 pmol/g |[23] |
Note: Values can vary widely based on the specific analytical methods, animal strain, and extraction procedures used.
Experimental Protocols
Accurate quantification of NAEs and assessment of related enzyme activity are critical for research in this field.
Protocol: NAE Extraction and Quantification by UHPLC-MS/MS
This protocol provides a general method for the analysis of PEA, AEA, and other NAEs from tissue samples.[24][25]
-
Tissue Homogenization:
-
Rapidly dissect and flash-freeze tissue in liquid nitrogen to prevent post-mortem changes in NAE levels.
-
Weigh the frozen tissue (~10-50 mg).
-
Homogenize the tissue in an ice-cold solvent, typically chloroform:methanol (2:1, v/v), containing a known amount of deuterated internal standards (e.g., AEA-d8, PEA-d4).
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method). Add water or an acidic buffer to the homogenate to induce phase separation.
-
Vortex thoroughly and centrifuge at low speed (~2000 x g) to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a non-polar solvent (e.g., chloroform).
-
Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture, such as chloroform:methanol (9:1, v/v).[26]
-
-
UHPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase (e.g., acetonitrile/water mixture).
-
Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
-
-
Data Analysis:
-
Quantify endogenous NAEs by calculating the peak area ratio of the analyte to its deuterated internal standard and comparing it to a standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., pmol/g).
-
Protocol: NAAA Enzyme Activity Assay (Radiometric)
This protocol measures NAAA activity by quantifying the release of radiolabeled ethanolamine from a substrate.[27][28]
-
Enzyme Source Preparation:
-
Prepare cell lysates or tissue homogenates in an appropriate buffer. Since NAAA is lysosomal, isolation of the lysosomal fraction can increase specificity.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube. For each reaction, add:
-
Buffer: 100 mM citrate-Na₂HPO₄ buffer, pH 4.5 (to ensure acidic conditions for NAAA activity and inhibit FAAH).
-
Additives: 3 mM DTT and 0.1% Triton X-100 (detergent).
-
Enzyme: A specific amount of protein from the cell lysate (e.g., 4 µg).
-
Substrate: [¹⁴C]-PEA or [³H]-PEA (e.g., 100 µM final concentration).
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold mixture of chloroform:methanol (1:1 or 2:1 v/v).
-
Add water or buffer to induce phase separation.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
The product, radiolabeled ethanolamine, will partition into the upper aqueous phase, while the unreacted substrate remains in the lower organic phase.
-
Carefully collect an aliquot of the aqueous phase.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg).
-
Note: Control reactions, such as those without enzyme or with a known NAAA inhibitor, should be run in parallel to account for non-enzymatic hydrolysis and to confirm specificity.
Conclusion
The in vivo metabolism of N-acylethanolamines derived from palmitic and arachidonic acids is a complex and tightly regulated process. The biosynthesis via NAPE-PLD and alternative pathways, followed by degradation by FAAH and NAAA, determines the local concentrations of PEA and AEA. These concentrations, in turn, dictate the activation of distinct signaling cascades through cannabinoid receptors, PPAR-α, and other targets. The subsequent metabolism of the liberated arachidonic acid into a wide array of eicosanoids further amplifies the biological impact of this system. Understanding these intricate metabolic networks is fundamental for developing novel therapeutic strategies targeting pain, inflammation, and neurological disorders.
References
- 1. accurateclinic.com [accurateclinic.com]
- 2. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]
- 6. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anandamide - Wikipedia [en.wikipedia.org]
- 12. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Distribution of an analgesic palmitoylethanolamide and other N-acylethanolamines in human placental membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. zora.uzh.ch [zora.uzh.ch]
- 26. benchchem.com [benchchem.com]
- 27. dial.uclouvain.be [dial.uclouvain.be]
- 28. Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Natured Modulator: An In-depth Technical Guide to the Interaction of Palmityl Arachidonate with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) are a critical class of endogenous lipid signaling molecules that modulate a vast array of physiological processes. Among these, Palmityl Arachidonate (B1239269) (N-palmitoyl-N-arachidonoyl-ethanolamine) presents a unique and complex case. As a hybrid molecule containing both a saturated 16-carbon acyl chain (palmitoyl) and a polyunsaturated 20-carbon acyl chain (arachidonoyl), its interaction with lipid membranes is predicted to be multifaceted, influencing membrane fluidity, domain organization, and receptor-mediated signaling in a distinct manner. Direct experimental data on this specific NAE is limited; therefore, this technical guide synthesizes current knowledge from its constituent fatty acids and related NAEs to provide a comprehensive theoretical and practical framework for its study. We delve into the biosynthesis and metabolism of NAEs, the physicochemical principles governing their membrane interactions, relevant signaling pathways, and detailed experimental protocols to facilitate further research into this intriguing molecule.
Biosynthesis and Metabolism of N-Acylethanolamines
N-acylethanolamines are primarily synthesized on-demand from membrane phospholipids. The principal pathway involves a two-step enzymatic process initiated by a calcium-dependent N-acyltransferase (NAT), which transfers a fatty acyl group from the sn-1 position of a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE). Subsequently, a specific NAPE-hydrolyzing phospholipase D (NAPE-PLD) cleaves the NAPE molecule to release the NAE.
Degradation is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine, thereby terminating their signaling activity.[1][2][3] Alternative biosynthetic pathways have also been identified, providing additional layers of regulatory complexity.[1][4]
Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).
Physicochemical Interactions with Lipid Membranes
The unique structure of this compound, featuring both a rigid, saturated palmitoyl (B13399708) chain and a flexible, polyunsaturated arachidonoyl chain, suggests a complex mode of interaction with the lipid bilayer.
-
Membrane Fluidity: Saturated acyl chains like palmitate are known to decrease membrane fluidity by promoting tighter lipid packing. Conversely, polyunsaturated chains like arachidonate, with their multiple cis-double bonds, disrupt packing and increase membrane fluidity.[5] this compound would therefore be expected to act as a nuanced modulator of membrane fluidity, with its net effect likely depending on the local lipid composition and temperature.
-
Lipid Domains and Cholesterol Interaction: Saturated NAEs have been shown to form 1:1 molar complexes with cholesterol, suggesting a potential to influence the formation and stability of ordered lipid domains (lipid rafts).[6] The palmitoyl anchor of this compound could favor its partitioning into such ordered domains, while the bulky arachidonoyl chain might disrupt the tight packing within these regions.
Quantitative Data on Related Molecules
Direct thermodynamic data for this compound is not currently available. However, data from homologous saturated NAEs and its constituent fatty acids provide a valuable baseline for estimating its behavior.
Table 1: Thermodynamic Properties of Saturated N-Acylethanolamines (Hydrated) Data derived from Differential Scanning Calorimetry (DSC) studies.[7]
| N-Acylethanolamine (Acyl Chain) | Transition Temp (°C) | Transition Enthalpy (ΔH, kcal/mol) | Transition Entropy (ΔS, cal/mol·K) |
| N-Capryloyl (C8:0) | 46.5 | 6.9 | 21.6 |
| N-Caproyl (C10:0) | 59.8 | 8.8 | 26.5 |
| N-Lauroyl (C12:0) | 70.1 | 10.7 | 31.2 |
| N-Myristoyl (C14:0) | 77.9 | 12.6 | 35.9 |
| N-Palmitoyl (C16:0) | 84.5 | 14.5 | 40.6 |
| N-Stearoyl (C18:0) | 89.8 | 16.4 | 45.3 |
| N-Arachidoyl (C20:0) | 94.3 | 18.3 | 50.0 |
Table 2: Membrane Binding Parameters of Constituent Fatty Acids Data from equilibrium studies with human red cell membranes at 38°C.[8]
| Fatty Acid | Binding Capacity (nmol/g packed ghosts) | Equilibrium Dissociation Constant (Kdm, nM) |
| Palmitate (16:0) | 26.6 ± 2.0 | 12.7 |
| Arachidonate (20:4) | 5.5 ± 0.5 | 5.1 ± 0.5 |
NAE-Mediated Signaling Pathways
NAEs exert their biological effects by interacting with a range of cellular targets. The most well-characterized of these is the endocannabinoid system, where N-arachidonoylethanolamine (anandamide) acts as an endogenous ligand for the G-protein coupled cannabinoid receptors CB1 and CB2.[9] Structure-activity studies of arachidonyl amides show that the nature of the headgroup is a critical determinant of binding affinity for the CB1 receptor.[10]
In addition to cannabinoid receptors, other NAEs, such as N-palmitoylethanolamine (PEA), interact with nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), modulating gene expression related to inflammation and lipid metabolism.[9][11] It is plausible that this compound could act as a polypharmacological agent, interacting with multiple receptor systems to elicit complex cellular responses.
Caption: General signaling pathways for N-acylethanolamines.
Experimental Methodologies
To rigorously characterize the interaction of this compound with lipid membranes, a combination of biophysical techniques is required. Below are detailed protocols for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermotropic phase behavior (e.g., main transition temperature, Tₘ) of model lipid bilayers.
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) with and without varying molar percentages (e.g., 1, 2, 5, 10 mol%) of this compound using the extrusion method.
-
Sample Preparation: Degas the vesicle suspensions and buffer solution under vacuum. Accurately load the sample (lipid suspension) and reference (buffer) into the respective DSC cells.
-
DSC Scan: Equilibrate the system at a temperature well below the expected Tₘ (e.g., 25°C for DPPC).
-
Heating Scan: Increase the temperature at a controlled rate (e.g., 1°C/min) to a temperature well above the Tₘ (e.g., 55°C for DPPC). Record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tₘ), and enthalpy (ΔH) of the phase transition. Compare the data from pure lipid vesicles to those containing this compound to assess its effect on membrane stability and phase behavior.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters (enthalpy ΔH, binding constant Kₐ, stoichiometry n) of this compound partitioning into lipid vesicles.
Protocol:
-
Sample Preparation: Prepare a suspension of LUVs (e.g., POPC) in a suitable buffer. Prepare a concentrated solution of this compound in the same buffer, potentially using a co-solvent like DMSO at a minimal concentration (<1%) to ensure solubility.
-
Instrument Setup: Thoroughly clean and degas all solutions. Load the LUV suspension into the ITC sample cell and the this compound solution into the injection syringe.
-
Titration: Set the instrument to the desired experimental temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the this compound solution into the LUV-containing cell while stirring.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change per injection. Plot these values against the molar ratio of ligand to lipid. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ (from which ΔG can be calculated), ΔH, and n. The entropy change (ΔS) can then be calculated using the equation ΔG = ΔH - TΔS.
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Differential scanning calorimetric studies on the thermotropic phase transitions of dry and hydrated forms of N-acylethanolamines of even chainlengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different arachidonate and palmitate binding capacities of the human red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spatio-temporal Localization of N-Acyl Ethanolamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spatio-temporal localization of N-acyl ethanolamines (NAEs), a class of bioactive lipids that play crucial roles in various physiological processes. While the specific molecule "Palmityl arachidonate" is not extensively characterized in scientific literature, this guide will focus on the well-studied NAEs, particularly N-palmitoylethanolamine (PEA) and N-arachidonoylethanolamine (anandamide), which are formed from palmitic acid and arachidonic acid, respectively. These molecules are key players in the endocannabinoid system and other signaling pathways, and their precise localization is critical to their function. This document will detail their distribution across tissues and subcellular compartments, the experimental methods used for their study, and the signaling pathways they modulate.
Data Presentation: Quantitative Distribution of N-Acyl Ethanolamines
The concentration of NAEs varies significantly between different tissues and even within different regions of the same organ, reflecting their specific physiological roles. The following tables summarize quantitative data on the levels of major NAEs in various biological samples.
Table 1: N-Acyl Ethanolamine (B43304) Concentrations in Rodent Brain Regions
| N-Acyl Ethanolamine | Brain Region | Concentration (pmol/g tissue) | Species | Reference |
| Anandamide (AEA) | Striatum | ~1.5 | Rat | [1] |
| Prefrontal Cortex | ~1.2 | Rat | [1] | |
| Hypothalamus | ~1.0 | Rat | [1] | |
| Nucleus Accumbens | ~1.8 | Rat | [1] | |
| Palmitoylethanolamide (PEA) | Whole Brain | ~15-50 | Rat/Mouse | [2] |
| Oleoylethanolamide (OEA) | Whole Brain | ~50-150 | Rat/Mouse | [2] |
Table 2: N-Acyl Ethanolamine Concentrations in Human Plasma and Blood Cells
| N-Acyl Ethanolamine | Sample Type | Concentration (nM) | Reference |
| Anandamide (AEA) | Plasma (free) | 0.5 - 2.0 | [3] |
| Plasma (esterified) | 20 - 60 fold higher than free | [3] | |
| Palmitoylethanolamide (PEA) | Plasma (free) | 2.0 - 10.0 | [3] |
| Plasma (esterified) | 20 - 60 fold higher than free | [3] | |
| Oleoylethanolamide (OEA) | Plasma (free) | 5.0 - 25.0 | [3] |
| Plasma (esterified) | 20 - 60 fold higher than free | [3] | |
| Esterified NAEs | Blood Cells | Present, levels reflect plasma | [3] |
Experimental Protocols
The accurate quantification and localization of NAEs require sensitive and specific analytical techniques due to their low abundance in biological tissues.
Lipid Extraction and Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction and purification of NAEs from biological samples, a critical first step for their analysis.[4]
Objective: To isolate NAEs from complex biological matrices while removing interfering substances.
Materials:
-
Biological tissue or fluid (e.g., brain tissue, plasma)
-
Internal standards (deuterated NAEs)
-
0.9% NaCl solution
-
Solid-Phase Extraction (SPE) columns (e.g., Silica-based)
-
Elution solvents (e.g., ethyl acetate, acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (2:1, v/v) containing deuterated internal standards. For plasma samples, perform a liquid-liquid extraction.
-
Phase Separation: Add chloroform and 0.9% NaCl solution to the homogenate to induce phase separation.
-
Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with an appropriate solvent.
-
Re-dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the SPE column.
-
Wash the column with a non-polar solvent to remove neutral lipids.
-
Elute the NAEs with a more polar solvent mixture, such as ethyl acetate/methanol.
-
-
Final Drying: Evaporate the eluate to dryness under nitrogen. The sample is now ready for analysis by LC-MS/MS.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analysis of purified NAEs using LC-MS/MS, the gold standard for their quantification.[5][6]
Objective: To separate and quantify individual NAE species with high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract from the SPE step in the initial mobile phase.
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B). The gradient will separate the different NAEs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) of a specific NAE in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
The transition from the precursor ion to the product ion is highly specific for each NAE.
-
-
Quantification:
-
Create a calibration curve using known concentrations of NAE standards.
-
Quantify the endogenous NAEs in the sample by comparing their peak areas to the peak areas of the deuterated internal standards and the calibration curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of NAEs are mediated through their interaction with various receptors and signaling pathways. Their synthesis and degradation are tightly regulated by a series of enzymes, which determines their local availability and signaling duration.
N-Acyl Ethanolamine Metabolism and Signaling
NAEs are synthesized "on-demand" from membrane phospholipids (B1166683) and are rapidly degraded. This tight regulation ensures localized and transient signaling.
Caption: Biosynthesis, degradation, and signaling of N-acyl ethanolamines.
Experimental Workflow for NAE Spatio-temporal Localization
This workflow illustrates the key steps involved in studying the distribution of NAEs in biological systems.
Caption: Experimental workflow for analyzing N-acyl ethanolamine localization.
Conclusion
The spatio-temporal localization of N-acyl ethanolamines is a critical determinant of their physiological function. Their synthesis and degradation are tightly controlled, leading to precise local signaling. Understanding the distribution of these lipid mediators in both healthy and diseased states is crucial for the development of novel therapeutics targeting the endocannabinoid system and related pathways. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the complex roles of NAEs in biology and medicine.
References
- 1. Increased arachidonic acid concentration in the brain of Flinders Sensitive Line rats, an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Tapestry of N-Acylethanolamine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in a multitude of physiological processes, including inflammation, pain, and neurotransmission. This technical guide delves into the evolutionary conservation of the biosynthetic and degradative pathways of two prominent NAEs: N-palmitoylethanolamine (PEA) and N-arachidonoylethanolamine (anandamide). Understanding the ancient origins and conserved nature of these pathways across diverse species provides critical insights for basic research and the development of novel therapeutics targeting the endocannabinoid system and related lipid signaling networks.
The core machinery for NAE metabolism is remarkably conserved throughout the animal kingdom, highlighting its fundamental biological importance. This guide will explore the key enzymatic players, from the initial synthesis of N-acyl-phosphatidylethanolamine (NAPE) to the eventual hydrolysis of NAEs, and the downstream signaling events mediated by their interaction with various receptors and enzymes. By presenting quantitative data, detailed experimental protocols, and visual representations of these pathways, we aim to provide a comprehensive resource for professionals in the field.
Core Biosynthetic and Degradative Pathways: An Evolutionary Perspective
The biosynthesis of NAEs is a two-step process initiated by the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form NAPE, catalyzed by N-acyltransferases (NATs). Subsequently, NAPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the bioactive NAE. The degradation of NAEs is primarily mediated by fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and ethanolamine.
The evolutionary origins of this system are deep, with components of the endocannabinoid system appearing early in metazoan evolution. While cannabinoid receptors of the CB1/CB2 type are considered a chordate innovation, the enzymes responsible for endocannabinoid metabolism are found throughout the animal kingdom, suggesting that NAEs played signaling roles long before the evolution of their canonical receptors.
Key Enzymes and Their Evolutionary Conservation
-
N-Acyltransferases (NATs): These enzymes catalyze the transfer of a fatty acyl group from a donor phospholipid to the head group of PE. The conservation of NATs across eukaryotes suggests an ancient origin for the initial step in NAE biosynthesis. While multiple enzymes can exhibit NAT activity, their substrate specificities and evolutionary relationships are areas of active research.
-
N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD): This enzyme is a key player in the production of NAEs. Orthologs of NAPE-PLD have been identified in various vertebrate and invertebrate species, indicating its conserved role in lipid signaling.
-
Fatty Acid Amide Hydrolase (FAAH): As the primary catabolic enzyme for NAEs, FAAH is crucial for terminating their signaling. FAAH is highly conserved across mammals and has been identified in other vertebrates and some invertebrates. Its presence and activity are critical determinants of endogenous NAE tone.[1][2]
Quantitative Data on NAE Pathways
The following tables summarize quantitative data related to the levels of key NAEs and the activity of the enzymes involved in their metabolism across different species. This comparative data highlights the conserved nature and species-specific variations of these pathways.
Table 1: Endogenous Levels of N-palmitoylethanolamine (PEA) and Anandamide (B1667382) (AEA) in Various Tissues and Species
| Species | Tissue | PEA (pmol/g or pmol/mg protein) | AEA (pmol/g or pmol/mg protein) | Reference |
| Homo sapiens (Human) | Plasma | 1.8 ± 0.2 (pmol/mL) | 0.2 ± 0.03 (pmol/mL) | [3] |
| Mus musculus (Mouse) | Brain | ~15-50 (pmol/g) | ~1-5 (pmol/g) | [4] |
| Rattus norvegicus (Rat) | Brain | 50.3 ± 4.5 (pmol/g) | 4.9 ± 0.5 (pmol/g) | [5] |
| Rattus norvegicus (Rat) | Small Mesenteric Arteries | 13.0 ± 2.0 (pmol/mg protein) | 0.1 ± 0.02 (pmol/mg protein) | [6] |
| Bos taurus (Bovine) | Retina | Present (levels not quantified) | Present (levels not quantified) | [7] |
| Dictyostelium discoideum | Whole organism | Present (levels not quantified) | Present (levels not quantified) | [8] |
Table 2: Comparative Enzymatic Activity of Fatty Acid Amide Hydrolase (FAAH)
| Species | Tissue/Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Homo sapiens (Human) | Recombinant | Anandamide | 4.8 | 3100 | [9] |
| Mus musculus (Mouse) | Brain homogenate | Anandamide | 40.0 ± 5.6 | 22.2 ± 3.5 | [10] |
| Rattus norvegicus (Rat) | Brain microsomes | Anandamide | 9.5 | 1800 | [11] |
| Hirudo medicinalis (Leech) | Recombinant | Anandamide | Not determined | Not determined | [8] |
Table 3: Comparative Enzymatic Activity of NAPE-PLD
| Species | Tissue/Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Homo sapiens (Human) | Recombinant | N-arachidonoyl-PE | Not determined | Not determined | [12] |
| Mus musculus (Mouse) | Brain homogenate | N-arachidonoyl-PE | 40.0 ± 5.6 | 22.2 ± 3.5 | [10] |
| Rattus norvegicus (Rat) | Brain homogenate | N-palmitoyl-PE | 25 | 110 | [13] |
Downstream Signaling Pathways
The biological effects of PEA and anandamide are mediated through their interaction with a variety of downstream targets. The conservation of these targets across evolution further underscores the importance of NAE signaling.
Cyclooxygenase-2 (COX-2)
COX-2, an enzyme involved in the synthesis of prostaglandins, can also metabolize anandamide and other NAEs to produce prostaglandin (B15479496) ethanolamides (prostamides).[14][15][16][17] This interaction represents a significant and conserved pathway for the bio-transformation of endocannabinoids, leading to the generation of novel bioactive lipids. The substrate specificity of COX-2 for different NAEs is an important area of research.[4][12][18]
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that functions as a molecular integrator of pain and heat.[8][19] Anandamide is a known endogenous agonist of TRPV1, and its activation of this channel is a well-conserved signaling mechanism.[6][20][21][22][23][24][25][26] PEA has been shown to potentiate the effects of anandamide at TRPV1 receptors, an effect known as the "entourage effect."[6][21][24][27] The sensitivity of TRPV1 to NAEs has been observed across various vertebrate species.[8]
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been proposed as a cannabinoid receptor.[2][7][28][29][30][31][32] It is activated by certain lysophosphatidylinositols and some cannabinoids. The signaling pathways downstream of GPR55 activation, including the phosphorylation of ERK1/2, are conserved across mammalian species.[1][13][23][33][34][35][36] The evolutionary relationship between GPR55 and the classical cannabinoid receptors is a subject of ongoing investigation.[28]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a general experimental workflow for studying NAE metabolism and signaling.
Caption: Core NAE biosynthetic, degradative, and signaling pathways.
Caption: General experimental workflow for studying NAE pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NAE pathways.
Quantification of N-Acylethanolamines by LC-MS/MS
Objective: To accurately measure the levels of PEA, AEA, and other NAEs in biological samples.
Materials:
-
Biological tissue or plasma
-
Internal standards (deuterated NAEs)
-
Solvents: Methanol (B129727), Chloroform (B151607), Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize frozen tissue samples in a solution of chloroform:methanol (2:1, v/v) containing a known amount of deuterated internal standards.
-
Lipid Extraction: Perform a Folch extraction by adding chloroform and water to the homogenate, followed by centrifugation to separate the organic and aqueous phases. Collect the lower organic phase.
-
Solid Phase Extraction (SPE): Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of methanol and load it onto a pre-conditioned C18 SPE cartridge.
-
Elution: Wash the cartridge with a polar solvent to remove impurities, then elute the NAEs with a less polar solvent such as acetonitrile (B52724) or methanol.
-
LC-MS/MS Analysis: Evaporate the eluate and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis. Use a reverse-phase C18 column for chromatographic separation. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
-
Quantification: Create a standard curve using known concentrations of NAE standards. Quantify the endogenous NAEs by comparing their peak areas to those of the internal standards.
Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity
Objective: To measure the enzymatic activity of FAAH in tissue homogenates or cell lysates.[9][11][37][38][39]
Materials:
-
Tissue homogenate or cell lysate
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
FAAH inhibitor (for control experiments)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold assay buffer. Determine the protein concentration of the samples.
-
Reaction Setup: In a 96-well microplate, add the sample to the assay buffer. Include wells for a negative control (no enzyme) and an inhibitor control.
-
Initiate Reaction: Add the FAAH substrate (AAMCA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The increase in fluorescence corresponds to the hydrolysis of AAMCA by FAAH, releasing the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Data Analysis: Calculate the rate of AMC production from a standard curve of known AMC concentrations. Express FAAH activity as pmol of AMC produced per minute per mg of protein.
Radiometric Assay for NAPE-PLD Activity
Objective: To measure the enzymatic activity of NAPE-PLD.[10][40][41]
Materials:
-
Tissue homogenate or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioactively labeled NAPE substrate (e.g., N-[1-14C]arachidonoyl-PE)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in assay buffer.
-
Reaction Setup: In a reaction tube, combine the sample with the radioactively labeled NAPE substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture and perform a lipid extraction.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate the NAPE substrate from the NAE product.
-
Quantification: Scrape the spots corresponding to the NAE product and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of NAE produced based on the specific activity of the radiolabeled substrate and express NAPE-PLD activity as pmol of NAE produced per minute per mg of protein.
Assay for COX-2 Metabolism of Endocannabinoids
Objective: To determine the ability of COX-2 to metabolize NAEs.[12][14][16][17][22][42]
Materials:
-
Purified COX-2 enzyme or cell lysates containing COX-2
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin (B1673048) and phenol)
-
NAE substrate (e.g., anandamide)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a reaction tube, combine the COX-2 enzyme source with the assay buffer.
-
Initiate Reaction: Add the NAE substrate to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., a cold organic solvent) and extract the lipids.
-
LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the resulting prostaglandin ethanolamides.
-
Data Analysis: Determine the rate of product formation to assess the metabolic activity of COX-2 towards the specific NAE substrate.
Calcium Imaging Assay for TRPV1 Activation
Objective: To measure the activation of TRPV1 channels by NAEs.[5][25][26][43][44][45]
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 or primary sensory neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
NAE agonists (e.g., anandamide, capsaicin (B1668287) as a positive control)
-
TRPV1 antagonist (for control experiments)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Loading: Load the TRPV1-expressing cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Baseline Measurement: Record the baseline fluorescence of the cells before adding any agonist.
-
Agonist Application: Add the NAE agonist to the cells and continuously record the changes in intracellular calcium concentration, as reflected by the change in fluorescence intensity.
-
Data Analysis: Quantify the change in fluorescence over time. The increase in intracellular calcium upon agonist application indicates TRPV1 activation. Determine the potency of the agonist by constructing a dose-response curve.
GPR55 Activation Assay (ERK1/2 Phosphorylation)
Objective: To measure the activation of GPR55 by monitoring the phosphorylation of downstream ERK1/2.[1][13][33][34][35][36]
Materials:
-
Cells expressing GPR55 (e.g., HEK293-GPR55)
-
Serum-free cell culture medium
-
GPR55 agonist (e.g., lysophosphatidylinositol - LPI)
-
Antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
-
Western blotting or ELISA-based detection system
Procedure:
-
Cell Culture and Starvation: Culture GPR55-expressing cells and then starve them in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with the GPR55 agonist for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection of p-ERK1/2:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit to specifically quantify the amount of p-ERK1/2 in the cell lysates.
-
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. An increase in the p-ERK1/2/total ERK1/2 ratio upon agonist treatment indicates GPR55 activation.
Conclusion
The pathways governing the synthesis, degradation, and signaling of N-palmitoylethanolamine and anandamide are deeply rooted in evolutionary history. Their remarkable conservation across a wide range of species underscores their fundamental importance in regulating key physiological processes. This technical guide provides a comprehensive overview of the current understanding of these pathways, supported by quantitative data, detailed experimental protocols, and visual aids. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals working to unravel the complexities of lipid signaling and to harness its therapeutic potential. The continued exploration of the evolutionary conservation of these pathways will undoubtedly lead to new discoveries and innovative therapeutic strategies for a variety of human diseases.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Cannabinoid Receptor Genetics and Evolution [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary tuning of TRPA1 and TRPV1 thermal and chemical sensitivity in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel COX-2 products of n-3 polyunsaturated fatty acid-ethanolamine-conjugates identified in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. straingenie.com [straingenie.com]
- 20. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of endocannabinoids, their congeners and COX-2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palmitoylethanolamide enhances anandamide stimulation of human vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. GPR55 and GPR35 and their relationship to cannabinoid and lysophospholipid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. GPR55 - Wikipedia [en.wikipedia.org]
- 33. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 34. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 35. btz043.com [btz043.com]
- 36. biorxiv.org [biorxiv.org]
- 37. sigmaaldrich.cn [sigmaaldrich.cn]
- 38. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 39. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 40. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Development of a Competitive ELISA for the Quantification of Palmityl Arachidonate
Application Note
Introduction
Palmityl arachidonate (B1239269), an ester of palmitic acid and arachidonic acid, is a lipid molecule that may play significant roles in various physiological and pathophysiological processes. Its structural similarity to endocannabinoids and other bioactive lipids suggests its potential involvement in inflammatory signaling and metabolic regulation. To facilitate research into the biological functions of palmityl arachidonate, a sensitive and specific quantitative assay is essential. This document outlines the development and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the determination of this compound in biological samples.
The assay is designed for researchers, scientists, and drug development professionals investigating lipid signaling, metabolic disorders, and inflammatory diseases. The competitive ELISA format provides a robust and high-throughput method for quantifying this novel lipid mediator.
Assay Principle
This ELISA is a competitive immunoassay. The microtiter plate is pre-coated with a this compound-protein conjugate. During the assay, this compound present in the standards or samples competes with the immobilized this compound for binding to a specific polyclonal antibody. Following an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. After another incubation and washing step, a substrate solution is added. The color development is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Data Presentation
Table 1: Representative Standard Curve Data
| Standard Concentration (ng/mL) | Optical Density (450 nm) | % B/B0 |
| 0 (B0) | 1.852 | 100.0 |
| 1.56 | 1.589 | 85.8 |
| 3.12 | 1.354 | 73.1 |
| 6.25 | 1.098 | 59.3 |
| 12.5 | 0.765 | 41.3 |
| 25 | 0.488 | 26.3 |
| 50 | 0.297 | 16.0 |
| 100 | 0.181 | 9.8 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 1.56 - 100 ng/mL |
| Sensitivity (LOD) | < 1.0 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Sample Types | Serum, Plasma, Tissue Homogenates |
Experimental Protocols
A. Preparation of this compound-Protein Conjugates
Objective: To synthesize an immunogen for antibody production and a coating antigen for the ELISA plate.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activate the carboxyl group of arachidonic acid within the this compound molecule. Dissolve this compound, DCC, and NHS in DMF.
-
Slowly add the activated this compound solution to a solution of either BSA or KLH in PBS, stirring gently.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Stop the reaction and dialyze the conjugate extensively against PBS to remove unreacted reagents.
-
Determine the protein concentration and conjugation efficiency.
B. Polyclonal Antibody Production
Objective: To generate specific antibodies against this compound.
Protocol:
-
Immunize rabbits with the this compound-KLH conjugate (immunogen).[1]
-
Administer booster injections every 3-4 weeks.
-
Monitor the antibody titer and specificity using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.[1]
-
Once a high titer is achieved, collect the antiserum.
-
Purify the IgG fraction from the antiserum using protein A affinity chromatography.[1]
C. Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (coating antigen)
-
Anti-Palmityl arachidonate polyclonal antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
This compound standard
-
Sample diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample to the appropriate wells. Immediately add 50 µL of the diluted anti-palmityl arachidonate primary antibody to each well. Incubate for 1 hour at 37°C.[2]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[2]
-
Washing: Wash the plate five times with wash buffer.[3]
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at 37°C.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for the this compound Competitive ELISA.
Caption: Hypothetical Signaling Pathway of this compound.
References
Application Notes and Protocols for In Vitro Bioactivity Assays of Palmityl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of Palmityl Arachidonate, a complex lipid molecule composed of palmitic acid and arachidonic acid. Due to the limited direct research on this compound, this document outlines a series of hypothesized bioactivities based on the well-documented effects of its constituent fatty acids. Detailed protocols are provided for assessing its potential impact on inflammation, cell viability, and endocannabinoid system modulation. The included methodologies, data tables with representative values from studies on palmitic and arachidonic acid, and signaling pathway diagrams are intended to serve as a robust starting point for researchers investigating the therapeutic potential of this compound.
Introduction: A Molecule of Duality
This compound is an ester formed from palmitic acid, a saturated fatty acid, and arachidonic acid, a polyunsaturated omega-6 fatty acid. The distinct and often opposing biological roles of these two fatty acids suggest that this compound may possess a unique and complex bioactivity profile.
-
Palmitic Acid: A growing body of evidence suggests that palmitic acid can act as a pro-inflammatory agent, inducing cellular stress and apoptosis in various cell types. It is known to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system, leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
-
Arachidonic Acid: The role of arachidonic acid is more nuanced. While it is a precursor to pro-inflammatory eicosanoids, it and its metabolites are also involved in the resolution of inflammation.[3] Furthermore, studies have shown that arachidonic acid can exert protective effects, counteracting the lipotoxicity induced by palmitic acid in certain cell types, such as pancreatic β-cells.[4][5][6]
Hypothesized Bioactivities of this compound:
Based on the individual actions of its components, we hypothesize that this compound may act as a modulator of inflammatory responses and cell fate. It could potentially:
-
Attenuate Palmitic Acid-Induced Inflammation: The arachidonic acid moiety may counteract the pro-inflammatory effects of the palmitic acid component.
-
Modulate Cell Viability: Depending on the cell type and context, it may either promote or inhibit apoptosis.
-
Influence the Endocannabinoid System: Structurally related lipids have been shown to modulate cannabinoid receptor activity, suggesting a potential role for this compound in this signaling pathway.
Data Presentation: Quantitative Insights from In Vitro Studies
While direct quantitative data for this compound is not yet available in the literature, the following tables summarize the reported in vitro bioactivities of its constituent fatty acids to provide a baseline for experimental design and data interpretation.
Table 1: Effects of Palmitic Acid on Inflammatory Markers and Cell Viability
| Cell Line | Assay | Parameter Measured | Concentration of Palmitic Acid | Observed Effect | Reference(s) |
| THP-1 Macrophages | ELISA | TNF-α Secretion | 100 - 500 µM | Dose-dependent increase | [2][7] |
| THP-1 Macrophages | ELISA | IL-1β Secretion | 100 - 500 µM | Dose-dependent increase | [7] |
| RAW264.7 Macrophages | ELISA | TNF-α Secretion | 200 µM (with LPS) | Synergistic increase | [8] |
| 3T3-L1 Adipocytes | ELISA | TNF-α Secretion | 50 - 500 µM | 50-70% increase | [9] |
| 3T3-L1 Adipocytes | ELISA | IL-10 Secretion | 50 - 500 µM | 36-75% decrease | [9] |
| HIT-T15 Pancreatic β-cells | Cell Viability Assay | Cell Viability | Not specified | Lipotoxicity | [4] |
Table 2: Modulatory Effects of Arachidonic Acid
| Cell Line | Assay | Parameter Measured | Concentration of Arachidonic Acid | Observed Effect | Reference(s) |
| 3T3-L1 Adipocytes | ELISA | LPS-induced IL-6 Secretion | 100 µM | Synergistic increase | [10] |
| 3T3-L1 Adipocytes | ELISA | LPS-induced MCP-1 Secretion | 100 µM | Synergistic increase | [10] |
| HIT-T15 Pancreatic β-cells | Cell Viability Assay | Palmitic Acid-induced Lipotoxicity | Not specified | Prevention of cell death | [4] |
| BRIN-BD11 Pancreatic β-cells | Western Blot | Palmitic Acid-induced NF-κB p65 expression | 100 µM | Decrease in expression | [5][6] |
| BRIN-BD11 Pancreatic β-cells | ROS Assay | Palmitic Acid-induced ROS | 100 µM | Reduction in ROS levels | [5][6] |
Table 3: Cannabinoid Receptor Binding Affinities of Related Lipids
| Compound | Receptor | Assay Type | Ki (nM) | Reference(s) |
| Anandamide (AEA) | CB1 | Radioligand Binding | 87.7 - 239.2 | [11] |
| 2-Arachidonoylglycerol (2-AG) | CB1 | Radioligand Binding | Not specified | |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | Radioligand Binding | 25.1 - 42.6 | [11] |
| Arachidonyl esters | CB1 | Radioligand Binding | ~30-fold less potent than Anandamide | [12] |
Experimental Protocols
The following protocols are designed to investigate the hypothesized bioactivities of this compound in vitro.
Preparation of Lipid Stock Solutions
The poor aqueous solubility of fatty acids necessitates their complexation with bovine serum albumin (BSA) for cell culture experiments.
Materials:
-
This compound
-
Palmitic Acid (for control)
-
Arachidonic Acid (for control)
-
Fatty acid-free BSA
-
Ethanol (B145695) or DMSO
-
0.1 M NaOH
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Protocol:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free cell culture medium. Warm to 37°C.
-
Prepare a 100 mM stock solution of this compound (and individual fatty acids for controls) in 100% ethanol or DMSO. Heating at 60-70°C may be required to fully dissolve the lipids.[13][14]
-
Complex the lipid to BSA: While vortexing the warm BSA solution, slowly add the lipid stock solution to achieve the desired final concentration (e.g., a 10 mM lipid-BSA stock). This should be done in a sterile environment.
-
Incubate the lipid-BSA complex for 30-60 minutes at 37°C to allow for complete association.
-
Sterile filter the final lipid-BSA solution through a 0.22 µm filter.
-
Prepare a BSA-only control by adding the same volume of ethanol or DMSO to the BSA solution.
Assessment of Anti-inflammatory Activity
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophages, which can then be treated with this compound to assess its modulatory effects.
Cell Line: RAW264.7 or THP-1 macrophages.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound-BSA complex
-
BSA-only control
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound-BSA complex (e.g., 10, 50, 100 µM) or BSA-only control for 2 hours.
-
Induce inflammation by adding LPS to a final concentration of 10-100 ng/mL. Include a vehicle control group without LPS.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8]
Cell Viability and Apoptosis Assays
This section describes methods to evaluate the effect of this compound on cell viability and to determine if it induces apoptosis.
Cell Line: A549 (lung carcinoma), MCF-7 (breast carcinoma), or other cell line of interest.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound-BSA complex for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat cells with this compound-BSA complex for the desired time period.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro bioactivity assessment.
Hypothesized Modulation of the NF-κB Signaling Pathway
Caption: Hypothesized modulation of the TLR4/NF-κB pathway by this compound components.
Potential Interaction with the Endocannabinoid System
Caption: Potential modulatory role of this compound in endocannabinoid signaling.
General Experimental Workflow
Caption: A generalized workflow for the in vitro bioactivity assessment of this compound.
Conclusion and Future Directions
The application notes presented here provide a foundational framework for the in vitro investigation of this compound. By leveraging the extensive knowledge of its constituent fatty acids, researchers can begin to unravel the unique biological activities of this complex lipid. The provided protocols and conceptual diagrams offer a starting point for hypothesis-driven research into its potential therapeutic applications in inflammatory diseases, cancer, and disorders related to the endocannabinoid system. Future studies should focus on direct experimental validation of these hypothesized bioactivities to establish a clear pharmacological profile for this compound.
References
- 1. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arachidonic acid inhibits inflammatory responses by binding to myeloid differentiation factor-2 (MD2) and preventing MD2/toll-like receptor 4 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic acid and lipopolysaccharide induce macrophage TNFα secretion, suppressing browning regulators and mitochondrial respiration in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Fatty Acids Differentially Regulate Production of TNF-α and IL-10 by Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proinflammatory effects of arachidonic acid in a lipopolysaccharide-induced inflammatory microenvironment in 3T3-L1 adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
Palmityl Arachidonate: A Novel Tool for Advancing Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Palmityl arachidonate (B1239269) (N-(1-oxohexadecyl)-arachidonoylethanolamine) is a unique N-acylethanolamine (NAE) possessing both a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (arachidonic acid) linked to an ethanolamine (B43304) headgroup. This hybrid structure offers intriguing possibilities for its use as a specialized tool in lipidomics research. While the biological roles of well-known NAEs like the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA) have been extensively studied, the specific functions and applications of mixed-acyl NAEs such as palmityl arachidonate are an emerging area of investigation.
These application notes provide a comprehensive overview of the potential uses of this compound in lipidomics, including detailed protocols for its application as an internal standard for mass spectrometry, in metabolic labeling studies to trace fatty acid metabolism, and for investigating NAE signaling pathways.
Section 1: Application Notes
This compound as an Internal Standard in Mass Spectrometry
Accurate quantification of lipids by mass spectrometry (MS) is a cornerstone of lipidomics. The use of internal standards is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response.[1] Stable isotope-labeled standards are ideal but not always commercially available for every lipid species. A structurally similar, non-endogenous lipid can serve as an effective alternative.
This compound, being a structurally unique NAE, is unlikely to be present in significant endogenous concentrations in most biological samples, making it an excellent candidate for an internal standard in the quantification of other NAEs. Its distinct mass and fragmentation pattern allow for clear differentiation from endogenous NAEs.
Key Advantages:
-
Structural Similarity: Shares the N-acylethanolamine backbone with endogenous NAEs, ensuring similar extraction and ionization properties.
-
Unique Mass: Its specific molecular weight allows for easy distinction from common NAEs in complex lipid extracts.
-
Chemical Stability: As a saturated/polyunsaturated hybrid, it exhibits reasonable stability for use in analytical workflows.
Metabolic Labeling and Flux Analysis
Understanding the dynamics of lipid metabolism is critical in studying health and disease. Metabolic labeling with isotope-labeled fatty acids is a powerful technique to trace the incorporation and turnover of fatty acids within different lipid pools.[][3]
This compound, particularly when synthesized with isotopic labels (e.g., ¹³C or ²H) on either the palmitoyl (B13399708) or arachidonoyl moiety, can serve as a valuable tracer to investigate the metabolic fate of these fatty acids into the NAE pathway. This can provide insights into the substrate preferences of the enzymes involved in NAE biosynthesis.
Potential Applications in Metabolic Labeling:
-
Tracing Fatty Acid Incorporation: Following the incorporation of labeled palmitate or arachidonate from this compound into other lipid species.
-
Enzyme Activity Assays: Studying the activity of N-acyltransferases and phospholipases involved in NAE metabolism by tracking the release of the labeled acyl chains.
-
Pathway Elucidation: Investigating the crosstalk between different lipid metabolic pathways.
Probing N-Acylethanolamine Signaling Pathways
NAEs exert their biological effects by interacting with a variety of receptors and enzymes, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and fatty acid amide hydrolase (FAAH).[4][5] The specific fatty acyl chain of an NAE determines its receptor binding affinity and biological activity.
This compound, with its dual-chain nature, presents a unique tool to probe these signaling pathways. It may exhibit novel pharmacological properties, potentially acting as a selective agonist or antagonist at known NAE receptors, or interacting with novel targets.
Research Applications:
-
Receptor Binding Assays: Determining the binding affinity of this compound to cannabinoid receptors, PPARs, and other potential targets.[6][7]
-
Enzyme Inhibition Studies: Assessing the ability of this compound to inhibit or serve as a substrate for enzymes like FAAH and NAAA.[8]
-
Cell-Based Signaling Assays: Investigating the effect of this compound on downstream signaling events, such as changes in intracellular calcium, cAMP levels, or gene expression.[9]
Section 2: Quantitative Data Summary
As this compound is a novel research tool, extensive quantitative data in biological systems is not yet available. The following table provides a hypothetical dataset to illustrate how quantitative data for internal standards and metabolic labeling experiments would be presented.
| Parameter | Value | Units | Experimental Context |
| Molecular Weight | 543.88 | g/mol | N/A |
| Predicted m/z [M+H]⁺ | 544.89 | m/z | Mass Spectrometry |
| Typical Spiking Concentration (as Internal Standard) | 10 - 100 | ng/mL | LC-MS/MS Quantification |
| Limit of Detection (LOD) (Predicted) | 0.1 - 1 | ng/mL | LC-MS/MS Quantification |
| Limit of Quantification (LOQ) (Predicted) | 0.5 - 5 | ng/mL | LC-MS/MS Quantification |
| Metabolic Labeling Incubation Time | 1 - 24 | hours | Cell Culture Experiments |
| Metabolic Labeling Concentration | 1 - 10 | µM | Cell Culture Experiments |
Section 3: Experimental Protocols
Protocol for Synthesis of this compound
The synthesis of N-acylethanolamines can be achieved by reacting a fatty acyl chloride with ethanolamine.[10][11] For a mixed-acyl compound like this compound, a multi-step synthesis would be required, likely involving protection and deprotection of the ethanolamine hydroxyl group. A general synthetic scheme is outlined below.
Materials:
-
Palmitoyl chloride
-
Arachidonoyl chloride
-
Ethanolamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Protecting group (e.g., tert-Butyldimethylsilyl chloride)
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Ethanolamine: Protect the hydroxyl group of ethanolamine using a suitable protecting group.
-
First Acylation: React the protected ethanolamine with palmitoyl chloride in the presence of a base like TEA in an inert solvent like DCM.
-
Deprotection: Remove the protecting group from the hydroxyl moiety.
-
Second Acylation: React the N-palmitoylethanolamine with arachidonoyl chloride. Note: This step is challenging and may result in a mixture of products. A more controlled synthesis might involve a different strategy.
-
Purification: Purify the final product using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR and mass spectrometry.
A more straightforward approach for initial studies would be enzymatic synthesis using an N-acyltransferase with the appropriate substrates.
Protocol for Quantification of NAEs using this compound as an Internal Standard via LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of endogenous NAEs in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
Biological sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the precursor-to-product ion transitions for each target NAE and the internal standard.
-
Predicted Transitions for this compound:
-
Precursor ion (Q1): m/z 544.9
-
Product ions (Q3): m/z 62.1 (ethanolamine fragment), fragments corresponding to the loss of the acyl chains.[12]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous NAE and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of each NAE using a calibration curve prepared with known concentrations of authentic standards.
-
Protocol for Metabolic Labeling with this compound
This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., neuronal or immune cells)
-
Cell culture medium
-
Isotopically labeled this compound (e.g., ¹³C₁₆-palmityl arachidonate)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of labeled this compound in ethanol (B145695) or DMSO.
-
Add the labeled this compound to the cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells and perform a lipid extraction using a modified Bligh-Dyer or Folch method.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS, monitoring for the masses of the labeled this compound and its potential downstream metabolites.
-
Use untargeted or targeted MS/MS approaches to identify and quantify labeled lipid species.
-
-
Data Analysis:
-
Track the incorporation of the isotopic label into different lipid classes over time to determine metabolic flux.
-
Section 4: Visualizations
Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).
Caption: Workflow for using this compound as an internal standard.
Caption: Potential interactions of this compound with NAE signaling pathways.
References
- 1. nebiolab.com [nebiolab.com]
- 3. mdpi.com [mdpi.com]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esalq.usp.br [esalq.usp.br]
- 7. Fatty acid-binding proteins transport N-acylethanolamines to nuclear receptors and are targets of endocannabinoid transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid-receptor-independent cell signalling by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmityl Arachidonate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl arachidonate (B1239269) (PA) is an ester formed from palmitic acid, a saturated fatty acid, and arachidonic acid, a polyunsaturated omega-6 fatty acid. Both parent molecules are biologically active and have been studied for their roles in various physiological and pathological processes. Palmitic acid has been linked to anxiety-like behaviors and inflammation, while arachidonic acid is a key player in inflammatory signaling and brain development. The administration of PA in mouse models allows for the investigation of the combined or unique effects of this specific lipid molecule. These protocols provide guidance on the preparation and administration of PA to mice for experimental studies.
Disclaimer: These protocols are synthesized from studies on the individual components of Palmityl arachidonate (palmitic acid and arachidonic acid) due to a lack of specific literature on the administration of the combined ester. Researchers should consider this a starting point and may need to optimize these protocols for their specific experimental needs.
Quantitative Data Summary
The following table summarizes quantitative data from studies involving the administration of palmitic acid and arachidonic acid in mice. This data can serve as a reference for designing experiments with this compound.
| Parameter | Value | Mouse Strain | Administration Route | Vehicle | Source |
| Palmitic Acid | |||||
| Dose for anxiety-like behavior | 30 μmol/mouse | C57BL/6J | Intraperitoneal (IP) | Castor oil | [1][2] |
| Dose for reduced locomotor activity | 0.3, 3, 30 μmol/mouse | C57BL/6J | Intraperitoneal (IP) | Castor oil | [1] |
| Amygdala 5-HIAA increase | 33% | C57BL/6J | Intraperitoneal (IP) | Castor oil | [2] |
| Arachidonic Acid | |||||
| Daily oral dose | 37.0, 55.0, 74.0 mg/kg/day | BALB/c | Oral | Soybean Oil | [3] |
| Long-term oral dose | 240 mg/kg/day | Not Specified | Oral | Not Specified | [4] |
| Dietary supplementation | 0.25% of diet | BALB/c | Oral (in diet) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound
This protocol is adapted from studies using intraperitoneal administration of palmitic acid.[1][2]
Materials:
-
This compound (PA)
-
Vehicle: Sterile castor oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Syringes (1 ml) with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Experimental mice (e.g., C57BL/6J)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of PA based on the desired dose (e.g., starting with a molar equivalent to the 30 μmol/mouse dose of palmitic acid).
-
Warm the castor oil to approximately 37°C to reduce viscosity.
-
In a sterile microcentrifuge tube, add the calculated amount of PA to the appropriate volume of warmed castor oil. A typical injection volume is 50 μl per mouse.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle heating may be required, but avoid overheating to prevent degradation.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Slowly inject the 50 μl of the PA solution.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for signs of distress, pain, or inflammation at the injection site.
-
Behavioral and physiological assessments can be performed at desired time points post-injection (e.g., 2 and 24 hours).[2]
-
Protocol 2: Oral Gavage Administration of this compound
This protocol is based on studies involving oral administration of arachidonic acid.[3]
Materials:
-
This compound (PA)
-
Vehicle: Sterile soybean oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 ml)
-
Experimental mice
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of PA based on the desired dose (e.g., starting with a dose in the range of 37-74 mg/kg/day).[3]
-
In a sterile microcentrifuge tube, dissolve the calculated amount of PA in the appropriate volume of soybean oil.
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
Animal Handling and Gavage:
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the PA solution.
-
Carefully withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Return the mouse to its home cage.
-
Monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.
-
Observe for any other adverse effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be influenced by the palmitic acid component of PA and a general experimental workflow for its in vivo administration.
Caption: Potential signaling pathway of palmitic acid leading to anxiety-like behavior.
Caption: General experimental workflow for in vivo administration of this compound.
References
- 1. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of paternal arachidonic acid supplementation on offspring behavior and hypothalamus inflammation markers in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of long-term administration of arachidonic acid on n-3 fatty acid deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Arachidonic Acid Ameliorates Lipopolysaccharide-Induced Lung Damage in Mice [mdpi.com]
Application Notes and Protocols for Cell-Based Functional Assays of Palmityl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmityl arachidonate (B1239269) is a wax ester composed of the saturated fatty acid, palmitic acid, and the polyunsaturated fatty acid, arachidonic acid. While direct studies on the specific biological functions of palmityl arachidonate are limited, its constituent fatty acids are well-characterized for their diverse and often opposing roles in cellular physiology. Palmitic acid is a known inducer of cellular stress and lipotoxicity, whereas arachidonic acid is a key precursor for eicosanoid signaling molecules and can modulate inflammation and cell proliferation.[1][2]
These application notes provide a framework for investigating the cellular effects of this compound. The central hypothesis is that this compound serves as a delivery vehicle for palmitic and arachidonic acid, which are released intracellularly by cellular esterases. The proposed assays are designed to elucidate the functional consequences of this delivery, focusing on cell viability, inflammatory signaling, and lipid metabolism.
Data Presentation
Table 1: Summary of Expected Quantitative Outcomes
| Assay Type | Key Parameter Measured | Expected Outcome with this compound | Positive Control | Negative Control |
| Cell Viability | Cell Titer/Viability (%) | Dose-dependent decrease (at high concentrations) or potential protection against other insults | Staurosporine (B1682477) (apoptosis inducer) | Vehicle Control |
| Cytotoxicity | LDH Release (Fold Change) | Dose-dependent increase (at high concentrations) | Triton X-100 (cell lysis) | Vehicle Control |
| Inflammatory Response | IL-6, TNF-α levels (pg/mL) | Modulation (increase or decrease depending on cell type and context) | Lipopolysaccharide (LPS) | Vehicle Control |
| Lipid Accumulation | Triglyceride Content (µg/mg protein) | Increase | Oleic Acid | Vehicle Control |
| Esterase Activity | Fatty Acid Release (nmol/mg protein) | Time-dependent increase in free palmitic and arachidonic acid | N/A | Heat-inactivated cell lysate |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity
This protocol determines the effect of this compound on cell health.
Materials:
-
Cell line of interest (e.g., HepG2, RAW 264.7, C2C12)
-
Complete cell culture medium
-
This compound (solubilized in an appropriate vehicle, e.g., ethanol (B145695) or DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
CytoTox-ONE™ Homogeneous Membrane Integrity Assay (Promega)
-
96-well clear bottom, white-walled microplates
-
Plate reader with luminescence and fluorescence capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the treatments to the cells and incubate for 24, 48, and 72 hours. Include vehicle-only and positive controls (e.g., staurosporine for viability, Triton X-100 for cytotoxicity).
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Cytotoxicity Assay (CytoTox-ONE™):
-
Equilibrate the plate and reagents to room temperature.
-
Add CytoTox-ONE™ Reagent to each well.
-
Mix gently and incubate at room temperature for 10 minutes.
-
Add the stop solution.
-
Measure fluorescence (560nm Ex/590nm Em) using a plate reader.
-
Protocol 2: Quantification of Inflammatory Cytokine Production
This protocol measures the impact of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6 (e.g., from R&D Systems or Abcam)
-
24-well plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24 hours. Include a positive control (LPS, 100 ng/mL) and a vehicle control.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.
Protocol 3: Analysis of Intracellular Lipid Accumulation
This protocol assesses the effect of this compound on intracellular triglyceride storage.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or adipocyte cell line (e.g., 3T3-L1)
-
Complete cell culture medium
-
This compound
-
Oleic acid (positive control for lipid accumulation)
-
Triglyceride Quantification Assay Kit (e.g., from Abcam or Cayman Chemical)
-
6-well plates
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow to confluency.
-
Treatment: Treat cells with this compound and oleic acid (as a positive control) for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the triglyceride quantification kit.
-
Triglyceride Measurement: Follow the manufacturer's instructions to measure the triglyceride content in the cell lysates. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Protein Quantification: Measure the total protein concentration in the lysates (e.g., using a BCA assay) to normalize the triglyceride levels.
-
Data Analysis: Express the results as µg of triglyceride per mg of protein.
Mandatory Visualizations
Caption: Hypothetical intracellular fate of this compound.
Caption: General workflow for cell-based assays of this compound.
Caption: Logical relationship of this compound's proposed action.
References
- 1. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Palmityl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Palmityl arachidonate (B1239269) is a lipid ester composed of palmitic acid and arachidonic acid. While its specific biological roles and receptor targets are not extensively characterized, its structural similarity to well-known endocannabinoids and other lipid signaling molecules, such as anandamide (B1667382) (N-arachidonoylethanolamine) and N-palmitoylethanolamine (PEA), suggests that it may interact with receptors involved in endocannabinoid signaling and energy metabolism.
This document provides a detailed protocol for establishing a receptor binding assay to identify and characterize the potential interactions of Palmityl arachidonate with relevant biological targets. The primary targets of interest, based on structural analogy, include the cannabinoid receptors (CB1 and CB2), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and the G-protein coupled receptor 55 (GPR55). Additionally, the enzyme Fatty Acid Amide Hydrolase (FAAH), which degrades anandamide, could also be a potential interacting protein.[1][2]
The described protocols are foundational for determining the binding affinity (Ki) and potency (IC50) of this compound, which are critical parameters in drug discovery and for elucidating the compound's mechanism of action. The primary protocol detailed is a competitive radioligand binding assay for the CB1 receptor, a well-established method that can be adapted for other G-protein coupled receptors.[3][4][5][6]
Potential Receptor Targets for this compound
| Receptor/Enzyme | Family | Rationale for Investigation |
| CB1 Receptor | G-Protein Coupled Receptor (GPCR) | Predominantly expressed in the central nervous system; a primary target for anandamide.[3][4] |
| CB2 Receptor | G-Protein Coupled Receptor (GPCR) | Primarily found in the immune system and peripheral tissues; also a target for cannabinoids.[7][8] |
| PPARα | Nuclear Receptor | Activated by fatty acids and their derivatives, playing a key role in lipid metabolism and inflammation.[9][10] |
| GPR55 | G-Protein Coupled Receptor (GPCR) | An orphan receptor that is activated by certain lipid ligands and has been implicated as a cannabinoid receptor.[11][12][13] |
| FAAH | Hydrolase Enzyme | Responsible for the degradation of fatty acid amides like anandamide; inhibition can potentiate endocannabinoid signaling.[1][2][14][15] |
Experimental Protocols
I. Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is designed to determine the binding affinity of this compound for the human CB1 receptor by measuring its ability to compete with a known high-affinity radioligand, [³H]-CP55,940.
A. Materials and Reagents
-
CB1 Receptor Source: Membranes from HEK-293 or CHO cells stably expressing the human CB1 receptor, or rat brain tissue homogenates.
-
Radioligand: [³H]-CP55,940 (Specific Activity: 120-180 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: WIN55,212-2 or unlabeled CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold).
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well microplates.
-
Plate shaker.
-
Filtration manifold.
-
Microplate scintillation counter.
B. Membrane Preparation
-
Harvest cultured cells or dissect brain tissue and place in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the tissue/cells using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store aliquots at -80°C.
C. Assay Procedure
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well microplate, set up the following reactions in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-CP55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of diluted membrane preparation (typically 10-20 µg protein/well).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled reference compound (e.g., 10 µM WIN55,212-2), 50 µL [³H]-CP55,940, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each concentration of this compound, 50 µL [³H]-CP55,940, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
D. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
II. Alternative and Complementary Assays
-
Fluorescence-Based Assays: For a non-radioactive approach, Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) assays can be developed.[9][16][17] These assays are amenable to high-throughput screening.
-
Enzyme Activity Assay: To assess the interaction with FAAH, a fluorometric inhibitor screening assay can be used. These kits measure the hydrolysis of a fluorogenic substrate by FAAH, and a decrease in fluorescence in the presence of this compound would indicate inhibition.[2][18][15]
-
Transcription Factor Activity Assay: For nuclear receptors like PPARα, a cell-based reporter gene assay or a DNA-binding ELISA can be employed to measure the activation of the receptor by this compound.[19]
Data Presentation
The following tables present hypothetical quantitative data for this compound and reference compounds at various potential target receptors.
Table 1: Competitive Binding Parameters at Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | 450 | 800 |
| Anandamide (AEA) | 89.7 | 439.5 |
| WIN55,212-2 | 2.4 | 3.7 |
| CP55,940 | 0.8 | 0.6 |
Note: Data for reference compounds are illustrative and based on published values.[8]
Table 2: IC50 Values for FAAH Inhibition and GPR55 Activation
| Compound | FAAH IC50 (µM) | GPR55 EC50 (µM) |
| This compound | > 10 | 5.2 |
| URB597 (FAAH Inhibitor) | 0.05 | > 10 |
| L-α-lysophosphatidylinositol (LPI) (GPR55 Agonist) | > 10 | 0.2 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. raybiotech.com [raybiotech.com]
Application Notes and Protocols for the Use of Palmityl Arachidonate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, particularly in the quantitative analysis of signaling lipids like endocannabinoids and N-acylethanolamines (NAEs), precision and accuracy are paramount. The inherent variability in sample extraction, processing, and instrumental analysis necessitates the use of internal standards to ensure reliable and reproducible data. Palmityl arachidonate (B1239269), an N-acylethanolamine, serves as an effective internal standard for the quantification of a range of endogenous NAEs and other related lipid mediators. Its structural similarity to many analytes of interest ensures that it behaves comparably during extraction and ionization, thereby effectively compensating for variations in the analytical workflow.
This document provides detailed application notes and protocols for the use of Palmityl arachidonate as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics.
Principle of Use
The fundamental principle behind using an internal standard is to add a known quantity of a compound, which is chemically and physically similar to the analyte of interest, to the sample at the beginning of the analytical process.[1] Since the internal standard is subjected to the same experimental conditions as the analyte, any loss or variation during sample preparation, extraction, and analysis will affect both the analyte and the internal standard proportionally.[2] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate quantification.[3] Deuterated analogs of the analytes are often considered the gold standard for internal standards due to their nearly identical chemical properties and co-elution.[4] However, when specific deuterated standards are unavailable or cost-prohibitive, structurally similar compounds like this compound offer a robust alternative.
Applications
This compound is particularly well-suited as an internal standard for the quantification of various N-acylethanolamines and related lipid mediators in biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.[5][6] Its use is prevalent in studies investigating the endocannabinoid system, inflammation, pain, and various neurological and metabolic disorders where NAEs play a significant signaling role.[7]
Quantitative Data Summary
The performance of an internal standard is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for an LC-MS/MS method for the quantification of N-acylethanolamines using a structurally similar internal standard like this compound.
| Analyte | Linearity (R²) | LOD (pM) | LOQ (pM) | Recovery (%) | Precision (%RSD) |
| Anandamide (AEA) | >0.99 | 0.5 | 1.5 | 85-110 | <15 |
| 2-Arachidonoylglycerol (2-AG) | >0.99 | 1.0 | 3.0 | 80-115 | <15 |
| Palmitoylethanolamide (PEA) | >0.99 | 0.3 | 1.0 | 85-110 | <15 |
| Oleoylethanolamide (OEA) | >0.99 | 0.4 | 1.2 | 85-110 | <15 |
| Stearoylethanolamide (SEA) | >0.99 | 0.4 | 1.2 | 80-115 | <15 |
Note: This data is representative of typical performance and may vary depending on the specific instrumentation, methodology, and sample matrix.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction from Plasma
This protocol describes a liquid-liquid extraction procedure for N-acylethanolamines from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 500 µL of water to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
Protocol 2: LC-MS/MS Analysis of N-Acylethanolamines
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of NAEs.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Anandamide (AEA): m/z 348.3 → 62.1
-
This compound (IS): m/z 528.5 → 62.1
-
Palmitoylethanolamide (PEA): m/z 300.3 → 62.1
-
Oleoylethanolamide (OEA): m/z 326.3 → 62.1
-
Protocol 3: Calibration Curve Construction and Quantification
Procedure:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., stripped serum or a solvent mixture) with known concentrations of the target NAEs.[8]
-
Add a constant amount of the this compound internal standard to each calibration standard and to the unknown samples.[9]
-
Analyze the calibration standards and samples using the established LC-MS/MS method.
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
N-Acylethanolamine (NAE) Signaling Pathway
Caption: Biosynthesis, cellular action, and degradation pathway of N-acylethanolamines.
Experimental Workflow for Lipidomics using an Internal Standard
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Logical Relationship for Internal Standard Selection
Caption: Decision logic for selecting an appropriate internal standard for lipidomics analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.hsc.edu [blogs.hsc.edu]
- 4. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calibration Curves for Cannabinoids Based on PCP Internal Standard – Medical Cannabis GC-FID [restek.com]
Troubleshooting & Optimization
Improving Palmityl arachidonate solubility for in vitro assays
Here is a technical support center for researchers, scientists, and drug development professionals working with Palmityl arachidonate (B1239269) (PAA).
This guide provides technical support for researchers encountering solubility issues with Palmityl arachidonate (PAA) in in vitro assays.
Frequently Asked Questions (FAQs)
???+ question "What is this compound (PAA) and why is it difficult to dissolve?"
???+ question "What are the recommended solvents for creating a PAA stock solution?"
???+ question "How do I prepare a PAA working solution in an aqueous buffer for my cell culture?"
???+ question "My PAA precipitates when I add it to my aqueous assay buffer. What can I do?"
???+ question "What concentration of co-solvents like DMSO or ethanol (B145695) is safe for my cells?"
???+ question "Are there any alternative methods to improve PAA solubility without using high concentrations of organic solvents?"
???+ question "How should I store my PAA stock and working solutions?"
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| PAA powder won't dissolve in the initial organic solvent (e.g., DMSO, ethanol). | Insufficient solvent volume or low temperature. | Increase the volume of the solvent. Gently warm the mixture (e.g., in a 37°C water bath) and vortex or sonicate until the solid is fully dissolved.[1][2] |
| A precipitate or film forms immediately upon adding the stock to the aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded. This is known as "crashing out".[3] | Prepare the working solution by adding the stock solution very slowly (dropwise) to the aqueous medium while vigorously vortexing.[4] Alternatively, use a carrier protein like BSA or reduce the final concentration. |
| The final working solution appears cloudy or opalescent. | The compound may have formed micelles or fine colloidal suspensions rather than being truly dissolved. | While not ideal, this may be acceptable for some experiments. Sonication can help create a more uniform dispersion.[2] For cell-based assays, using a BSA-complexed solution is recommended to achieve a clear solution. |
| I'm observing cell toxicity or unexpected artifacts in my assay results. | The organic solvent (DMSO, ethanol) concentration may be too high for your cells, or the PAA itself could be cytotoxic at the tested concentration. | Run a solvent control (medium with the same final concentration of solvent but no PAA) and a vehicle control.[4] Perform a dose-response curve for both the solvent and PAA to determine non-toxic working concentrations.[5] |
Quantitative Data Summary
Direct solubility data for this compound is not widely published. However, the solubility of its constituent fatty acids, Palmitic Acid and Arachidonic Acid, in common laboratory solvents can provide a useful reference.
| Solvent | Palmitic Acid (C16:0) | Arachidonic Acid (C20:4) |
| DMSO | ~20 mg/mL[6] | 100 mg/mL[7], 262.5 mg/mL[8] |
| Ethanol | ~30 mg/mL[6] | 100 mg/mL[7] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[6] | 100 mg/mL[7] |
| Methanol | Soluble[9] | 50 mg/mL[7] |
| Chloroform | Soluble | 50 mg/mL[7] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble[6] | Sparingly soluble[7] |
Experimental Protocols
Protocol 1: Preparation of PAA using an Organic Solvent (DMSO)
This protocol describes the preparation of a PAA working solution for direct addition to cell culture.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of PAA powder in a sterile glass vial.
-
Add the required volume of high-purity DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Warm gently and vortex or sonicate until the PAA is completely dissolved, resulting in a clear solution.
-
-
Prepare the Working Solution:
-
Warm your sterile cell culture medium or assay buffer to 37°C.
-
While vigorously vortexing the medium, slowly add the required volume of the PAA stock solution drop-by-drop.
-
Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤0.5%).
-
-
Final Step:
-
Use the freshly prepared working solution immediately. Do not store.
-
Always include a vehicle control (medium + same final concentration of DMSO) in your experiment.
-
Protocol 2: Preparation of PAA Complexed with BSA
This protocol is recommended for improving solubility and ensuring efficient delivery to cells.
-
Prepare a PAA-Ethanol Stock:
-
Dissolve PAA in 100% ethanol to make a concentrated stock solution (e.g., 50-100 mM).
-
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in your desired serum-free medium or buffer (e.g., PBS).
-
Warm the solution to 37°C and stir until the BSA is fully dissolved. Filter-sterilize the solution using a 0.22 µm filter.
-
-
Complex PAA with BSA:
-
Warm the BSA solution to 37°C.
-
Slowly add the PAA-ethanol stock solution to the BSA solution while stirring. A typical molar ratio of PAA to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30-60 minutes with continuous stirring to allow for complex formation.
-
-
Final Use:
-
The PAA-BSA complex can now be diluted to the final desired concentration in your cell culture medium.
-
A control of BSA solution mixed with an equivalent amount of ethanol should be used as a vehicle control.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for preparing a this compound working solution.
Caption: Decision tree for troubleshooting PAA precipitation in aqueous media.
Signaling Pathway
Caption: Simplified biosynthesis and degradation pathway for N-acylethanolamines (NAEs).[10][11][12]
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Arachidonic acid | Immunocytophyte | fatty acid | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress [frontiersin.org]
Preventing degradation of Palmityl arachidonate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Palmityl arachidonate (B1239269) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Palmityl arachidonate and why is it prone to degradation?
A1: this compound is a wax ester composed of palmitic acid and arachidonic acid. Its susceptibility to degradation stems from two primary features of its structure: the ester linkage and the polyunsaturated nature of the arachidonic acid moiety. The ester bond can be hydrolyzed, and the multiple double bonds in the arachidonate chain are highly susceptible to oxidation.
Q2: What are the main degradation pathways for this compound?
A2: The two principal degradation pathways are:
-
Hydrolysis: The ester bond linking the palmitic acid and arachidonic acid can be cleaved, either chemically (by acid or base) or enzymatically, to yield palmitic acid and arachidonic acid.
-
Oxidation: The arachidonate portion of the molecule contains multiple double bonds, making it a prime target for oxidation. This can occur via auto-oxidation (reaction with atmospheric oxygen) or photo-oxidation (initiated by light).[1] This process can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones, causing rancidity.[2][3][4]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[5] Some studies suggest that for long-term stability of polyunsaturated fatty acids, storage at -80°C is preferable as it significantly reduces peroxidation.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]
-
Light: Protect from light to avoid photo-oxidation.[1]
-
Container: Use a tightly sealed glass container with a Teflon-lined cap. Avoid plastic containers as they can leach impurities.[5]
Q4: Can I store this compound in a solvent?
A4: Yes, storing this compound in a suitable organic solvent can help protect it from oxidation, especially if the solution is purged with an inert gas.[5] Recommended solvents include ethanol, chloroform, or methanol. However, it is crucial to use high-purity, peroxide-free solvents. Solutions should be stored at -20°C and used promptly. Storage of organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[5]
Q5: What are the visible signs of this compound degradation?
A5: While early-stage degradation may not be visible, advanced degradation can manifest as:
-
Color Change: A yellowish or brownish discoloration can indicate oxidation.
-
Odor: A rancid or "off" odor is a common sign of oxidative degradation.
-
Changes in Physical State: The formation of gummy residues or precipitates can occur with extensive degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results (e.g., loss of biological activity) | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, inert atmosphere). Perform a quality control check on your sample using one of the analytical methods described in the Experimental Protocols section (e.g., Peroxide Value or UV-Vis Spectroscopy). |
| Sample appears discolored or has a rancid odor | Significant oxidative degradation has occurred. | The sample is likely compromised and should be discarded. Review your storage and handling procedures to prevent future degradation. Ensure containers are properly sealed and purged with inert gas. |
| Precipitate forms in a solution of this compound | The solvent may be contaminated with water, leading to hydrolysis, or the concentration may be too high for the storage temperature. | Use anhydrous solvents. Ensure the storage temperature is appropriate for the solvent and concentration used. Gently warm the solution to see if the precipitate redissolves. If not, it may be a degradation product. |
| Inconsistent results between different aliquots of the same stock | Inconsistent handling of aliquots, such as repeated freeze-thaw cycles or exposure to air. | Prepare single-use aliquots from a fresh stock solution to minimize handling-related degradation. Always purge the headspace of the stock solution container with an inert gas before re-sealing. |
Data Presentation
The following tables provide illustrative data on how to present results from stability studies.
Table 1: Effect of Storage Temperature on Peroxide Value (PV) of this compound over 6 Months
| Storage Temperature (°C) | Initial PV (meq/kg) | PV at 3 Months (meq/kg) | PV at 6 Months (meq/kg) |
| 4 | 0.5 | 8.2 | 15.7 |
| -20 | 0.5 | 1.1 | 2.5 |
| -80 | 0.5 | 0.6 | 0.8 |
Note: Data is illustrative. A rancid taste is often noticeable when the PV is between 20 and 40 meq/kg.[3]
Table 2: Effect of Storage Atmosphere on the Formation of Conjugated Dienes (Measured by UV-Vis at 234 nm)
| Storage Atmosphere | Initial Absorbance at 234 nm | Absorbance at 6 Months |
| Air | 0.05 | 0.68 |
| Nitrogen | 0.05 | 0.12 |
| Argon | 0.05 | 0.09 |
Note: Data is illustrative. An increase in absorbance at 234 nm indicates the formation of conjugated dienes, an early sign of oxidation.[7]
Experimental Protocols
Determination of Peroxide Value (PV)
This protocol is adapted from standard methods for determining the peroxide value of fats and oils.[3][4] It measures the amount of hydroperoxides, which are primary products of lipid oxidation.
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
1% Starch solution (indicator)
-
Distilled water
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch solution. The solution will turn blue.
-
Continue the titration slowly until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
UV-Vis Spectrophotometric Determination of Conjugated Dienes
This method quantifies the formation of conjugated dienes, an early indicator of lipid oxidation, by measuring absorbance at 234 nm.[7]
Materials:
-
This compound sample
-
Isooctane (B107328) or another suitable UV-grade solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Accurately prepare a solution of the this compound sample in isooctane at a known concentration (e.g., 1 mg/mL).
-
Use isooctane as the reference blank to zero the spectrophotometer.
-
Measure the absorbance of the sample solution at 234 nm using a quartz cuvette.
-
Calculate the specific extinction coefficient (K₂₃₄) or compare the absorbance values over time to monitor the progression of oxidation.
Calculation: The degree of oxidation can be expressed as the specific extinction coefficient (E¹%₁cm) at 234 nm: E¹%₁cm = A / (c * l) Where:
-
A = absorbance at 234 nm
-
c = concentration of the sample in g/100 mL
-
l = path length of the cuvette in cm (usually 1 cm)
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. twinwoodcattle.com [twinwoodcattle.com]
- 2. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. iitg.ac.in [iitg.ac.in]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
Technical Support Center: Palmityl Arachidonate Quantification in Mass Spectrometry
Welcome to the technical support center for the quantification of Palmityl Arachidonate (B1239269) (PA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Palmityl arachidonate and why is its quantification important?
This compound (PA) is an N-acylethanolamine (NAE), a class of lipid mediators. NAEs are involved in various physiological and pathological processes. Accurate quantification of PA is crucial for understanding its role in biological systems and for biomarker discovery.
Q2: What are the most common challenges in quantifying this compound by mass spectrometry?
The primary challenges include:
-
Low endogenous concentrations: PA is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[1][2]
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of PA, leading to inaccurate quantification.[3][4][5][6]
-
Sample stability: NAEs can be susceptible to degradation during sample collection, storage, and preparation.
-
Isomeric interference: Distinguishing PA from other structurally similar lipids can be challenging.
Q3: What is the "matrix effect" and how can I minimize it?
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[5] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy and precision of quantitative analysis.[5] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[5]
Strategies to minimize matrix effects include:
-
Effective sample preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic separation: Optimize your liquid chromatography (LC) method to separate PA from matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different column.[5]
-
Use of internal standards: Stable isotope-labeled internal standards are highly recommended to compensate for matrix effects.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of detection.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent system. A common choice for NAEs is a mixture of chloroform (B151607) and methanol.[1][2] Consider solid-phase extraction (SPE) for cleaner extracts. |
| Degradation of the analyte during sample preparation. | Keep samples on ice or at low temperatures throughout the preparation process. Minimize the time between extraction and analysis. | |
| Suboptimal mass spectrometry parameters. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. | |
| Poor Peak Shape in Chromatogram | Inappropriate column chemistry or mobile phase. | Use a C18 or C8 reversed-phase column suitable for lipid analysis.[8][9][10] Optimize the mobile phase composition and gradient. Acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used.[8][9] |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples and standards. Use automated liquid handling systems if available. |
| Significant matrix effects. | Implement strategies to minimize matrix effects as described in the FAQ section. Use a stable isotope-labeled internal standard. | |
| Unexpected Peaks or Interferences | Contamination from solvents or labware. | Use high-purity solvents and clean labware. Run solvent blanks to identify sources of contamination. Some brands of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine and N-stearoylethanolamine.[1][2] |
| Co-elution of isomeric or isobaric compounds. | Improve chromatographic resolution by adjusting the gradient or trying a different column. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of NAEs from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound to each sample.
-
Protein Precipitation & Extraction:
-
Add 1 volume of ice-cold acetonitrile to the sample.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Add 4 volumes of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
-
Supernatant Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
This is a representative method and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 0-1 min, 50% B; 1-5 min, 50-80% B; 5-6.5 min, 80-95% B; 6.5-9 min, 95% B; 9-10 min, 50% B |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion(s) (m/z) | To be determined based on fragmentation |
Visualizations
Experimental Workflow
Caption: A generalized workflow for this compound quantification.
Arachidonic Acid Metabolism Pathway
Caption: Major metabolic pathways of arachidonic acid.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Palmityl arachidonate (B1239269). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating Palmityl arachidonate from related lipids?
A1: The primary challenges stem from the structural similarity between this compound and other endogenous lipids. Key issues include:
-
Co-elution: Structurally similar lipids, such as other fatty acid esters of arachidonic acid (e.g., oleoyl (B10858665) arachidonate, stearoyl arachidonate) and isomers, may have very similar retention times, leading to poor resolution.[1]
-
Peak Tailing and Broadening: Lipids can interact with the stationary phase in multiple ways, and issues like overloading the column or a mismatch between the sample solvent and the mobile phase can cause poor peak shape.[2][3]
-
Low Sensitivity: this compound may be present at low concentrations in biological samples, requiring a highly sensitive detection method.
Q2: Which type of HPLC column is best suited for this compound separation?
A2: Reversed-phase (RP) HPLC is the most common and effective technique for separating lipids like this compound.
-
C18 (Octadecylsilane) columns are widely used and generally provide excellent hydrophobicity for retaining and separating lipids based on their acyl chain length and degree of unsaturation.[1][4]
-
C8 (Octylsilane) columns can also be used and may offer different selectivity, which can be advantageous if co-elution is an issue with a C18 column.
-
For separating isomers with differences in double bond positions, silver-ion HPLC (Ag-HPLC) can be a powerful, albeit more specialized, technique.[1]
Q3: What mobile phases are recommended for the separation of this compound?
A3: Gradient elution with a mixture of organic solvents and water is typically required for lipid separations.[5]
-
Common Solvents: Acetonitrile, methanol, and isopropanol (B130326) are the most frequently used organic modifiers.[5][6]
-
Additives: A small amount of a weak acid, such as 0.1% formic acid or acetic acid, is often added to the mobile phase. This helps to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and improve peak shape.[6]
-
pH Control: Maintaining a slightly acidic mobile phase (pH 3-5) can enhance peak shape for many lipid classes.[6]
Troubleshooting Guides
Problem 1: Poor resolution or co-elution of this compound with a related lipid.
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Gradient | Optimize the gradient profile. Try a shallower gradient to increase the separation window between closely eluting peaks.[6] |
| Incorrect Mobile Phase Composition | Adjust the ratio of organic solvents (e.g., acetonitrile/isopropanol) to alter the selectivity of the separation.[1] |
| Suboptimal Column Temperature | Increase or decrease the column temperature. Temperature can significantly affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase.[1] |
| Unsuitable Stationary Phase | If optimization of the mobile phase and temperature is unsuccessful, consider a column with different selectivity (e.g., a C8 instead of a C18, or a phenyl-hexyl column). |
Problem 2: Peak tailing or asymmetric peaks for this compound.
| Possible Cause | Troubleshooting Step |
| Sample Overload | Reduce the amount of sample injected onto the column.[2] |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[6] |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent, like 0.1% formic acid, to the mobile phase to mask active sites on the silica (B1680970) backbone.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent like isopropanol.[6] If the problem persists, replace the guard column or the analytical column. |
Problem 3: Baseline noise or drift.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[2][3] |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.[2][3] |
| Detector Instability | Allow the detector lamp to warm up sufficiently. Ensure the lab temperature is stable, or use a column oven to maintain a constant temperature.[3] |
| Pump Malfunction | Check for pressure fluctuations, which may indicate issues with pump seals or check valves.[2][3] |
Experimental Protocol: HPLC Separation of this compound
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required for specific sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Detector: Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) for sensitive detection of non-chromophoric lipids.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 15.0 100 20.0 100 20.1 60 | 25.0 | 60 |
-
-
Sample Preparation:
-
Perform a lipid extraction from the sample matrix using a suitable method (e.g., a modified Bligh-Dyer or Folch extraction).[7]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., Isopropanol).
-
Quantitative Data Summary
The following table presents hypothetical retention time and resolution data for this compound and related lipids based on the protocol above. Actual results may vary depending on the specific HPLC system and column used.
| Compound | Abbreviation | Expected Retention Time (min) | Resolution (Rs) from this compound |
| Arachidonic Acid | AA | 8.5 | > 5.0 |
| Palmitic Acid | PA | 9.8 | > 4.0 |
| Arachidonoyl ethanolamide | AEA | 11.2 | > 2.5 |
| This compound | - | 14.5 | - |
| Oleoyl arachidonate | - | 14.8 | ~1.5 |
| Stearoyl arachidonate | - | 15.2 | > 2.0 |
Visualizations
HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC separation issues.
Relationship of this compound to Related Lipids
Caption: Structural relationships between this compound and its precursors and analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Palmityl arachidonate in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of Palmityl arachidonate (B1239269) in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding (NSB) for a lipophilic molecule like Palmityl arachidonate?
A1: The primary cause of high NSB for lipophilic molecules such as this compound is its inherent hydrophobicity. This leads to a strong affinity for the hydrophobic surfaces of standard polystyrene assay plates.[1] This non-specific adsorption to plasticware can significantly reduce the availability of the analyte for the intended assay reaction and increase background noise. Other contributing factors include electrostatic interactions and insufficient blocking of unoccupied surface areas on the assay plate.[2]
Q2: How do I choose the right blocking agent for my this compound assay?
A2: The choice of blocking agent is critical for minimizing NSB. For lipophilic compounds, protein-based blockers that can effectively coat the hydrophobic surface of the assay plate are recommended.
-
Casein: Often considered a superior blocking agent for preventing non-specific binding to polystyrene surfaces due to its molecular diversity and amphipathic characteristics.[3]
-
Bovine Serum Albumin (BSA): A commonly used and effective blocking agent. It is particularly useful for coating surfaces and preventing the adhesion of hydrophobic molecules.
-
Non-Fat Dry Milk: A cost-effective alternative that contains casein and other proteins, providing efficient blocking.
The optimal blocking agent should be determined empirically for your specific assay system.
Q3: What is the role of detergents like Tween-20 in reducing NSB for lipophilic analytes?
A3: Non-ionic detergents such as Tween-20 or Triton X-100 are crucial for reducing NSB in assays with lipophilic compounds. They work by disrupting hydrophobic interactions between the analyte and the plastic surfaces of the assay plate and other labware.[1][4] It is critical to use detergents at a concentration below their critical micelle concentration (CMC) to prevent the formation of micelles that could sequester this compound, making it unavailable for the assay.[1]
Q4: How should I prepare my this compound stock solution to minimize precipitation and NSB?
A4: Due to its low aqueous solubility, this compound should first be dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO. This stock solution can then be diluted into an aqueous buffer, preferably one containing a carrier protein like fatty acid-free BSA and a non-ionic detergent to maintain solubility and reduce binding to tubes and pipette tips. It is recommended not to store the aqueous solution for more than a day.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Insufficient Plate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein). |
| Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). | |
| Switch to a different blocking agent. Casein has been shown to be more effective than BSA in some cases for reducing NSB to plastic.[3] | |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). |
| Increase the volume of wash buffer per well. | |
| Add a soaking step by allowing the wash buffer to sit in the wells for 1-2 minutes before aspirating. | |
| Non-Specific Binding of Detection Reagents | Include a blocking agent (e.g., BSA) and a non-ionic detergent (e.g., 0.05% Tween-20) in the antibody diluent. |
| Titrate the detection antibody to determine the optimal concentration that maximizes the specific signal while minimizing background. | |
| Analyte Adsorption to Plasticware | Pre-treat all plasticware (tubes, pipette tips) with a blocking solution. |
| Include a carrier protein and detergent in all buffers that come into contact with the analyte. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a loss of analyte or a problem with the assay reagents.
| Potential Cause | Troubleshooting Step |
| This compound Adsorption to Surfaces | Ensure all buffers used for dilution contain a carrier protein (e.g., fatty acid-free BSA) and a non-ionic detergent (e.g., 0.05% Tween-20). |
| Use low-binding microplates and pipette tips. | |
| Analyte Precipitation | Confirm the solubility of this compound in your final assay buffer. You may need to adjust the concentration of the organic co-solvent, but be mindful of its potential effects on the assay components. |
| Ineffective Reagents | Check the expiration dates and storage conditions of all reagents. |
| Run a positive control to ensure the activity of the detection reagents. |
Data Presentation
Comparison of Common Blocking Agents for Non-Specific Binding Reduction
The following table summarizes the effectiveness of various blocking agents in reducing non-specific binding. Note that this data is primarily based on studies with protein analytes, as specific quantitative data for lipids is limited. The optimal choice for this compound should be empirically determined.
| Blocking Agent | Typical Concentration | Reported NSB Reduction Efficiency | Key Considerations |
| Casein | 1 - 3% (w/v) | >90%[5] | Often superior for polystyrene surfaces.[3] |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 68-100% on hydrophobic surfaces | A widely used and effective general blocking agent. |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | >90%[5] | Cost-effective, but may contain endogenous enzymes or biotin (B1667282) that can interfere with some assays. |
| Polyethylene Glycol (PEG) | 0.5 - 2% (w/v) | Variable | A non-protein alternative that can be effective in some systems. |
Recommended Detergent Concentrations
| Detergent | Typical Concentration for NSB Reduction | Critical Micelle Concentration (CMC) |
| Tween-20 | 0.05 - 0.1% (v/v)[4] | ~0.006% (w/v) |
| Triton X-100 | 0.01 - 0.05% (v/v) | ~0.015% (w/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for use in aqueous-based assays.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% ethanol or DMSO to a concentration of 10-50 mM.
-
Prepare the assay dilution buffer: Use a buffer appropriate for your assay (e.g., PBS or Tris-HCl) and supplement it with 0.1% fatty acid-free BSA and 0.05% Tween-20.
-
Prepare the working solution: Perform a serial dilution of the this compound stock solution into the assay dilution buffer to achieve the desired final concentrations. Vortex briefly after each dilution. It is recommended to prepare the working solutions fresh for each experiment.
Protocol 2: General ELISA Protocol for a Lipophilic Analyte
This protocol provides a general framework for a competitive ELISA to quantify this compound.
-
Coating: Coat a high-binding polystyrene 96-well plate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 1% casein in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add your standards and samples (prepared as described in Protocol 1) to the wells, followed immediately by the addition of a specific anti-Palmityl arachidonate antibody at a pre-determined optimal dilution. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Binding Leads to Reduced Stability and Solvated Disorder in the Polystyrene Nanoparticle Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Addressing matrix effects in Palmityl arachidonate LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Palmityl arachidonate (B1239269).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Palmityl arachidonate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] In biological matrices like plasma or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix.[4] Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: This quantitative method compares the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration.[5] The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely recognized and effective method to compensate for matrix effects. A SIL-IS, such as d8-arachidonic acid for related compounds, co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can changing my ionization technique reduce matrix effects?
A4: Yes, while electrospray ionization (ESI) is commonly used and highly susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes. If significant matrix effects persist with ESI, exploring APCI as an alternative ionization source may be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS/MS analysis related to matrix effects.
Problem 1: Poor reproducibility and high variability in replicate injections.
| Possible Cause | Suggested Solution |
| Inconsistent matrix effects between samples. | Implement a stable isotope-labeled internal standard (SIL-IS) to normalize the response. Ensure the SIL-IS is added at the very beginning of the sample preparation process. |
| Insufficient sample cleanup. | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. Analyze blank injections to confirm the absence of carryover.[8] |
Problem 2: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Suggested Solution |
| Significant ion suppression. | Improve sample cleanup to remove interfering matrix components, especially phospholipids.[3] Techniques like LLE with a non-polar solvent or specific phospholipid removal SPE plates can be effective.[6] |
| Suboptimal chromatographic separation. | Modify the LC gradient to better separate this compound from the region of major matrix interference identified through post-column infusion. |
| Inefficient extraction recovery. | Re-evaluate and optimize the sample extraction protocol. Perform recovery experiments to quantify the efficiency of your chosen method. |
| Incorrect MS/MS parameters. | Optimize MS/MS parameters, including collision energy and precursor/product ion selection, by infusing a pure standard of this compound. |
Problem 3: Inconsistent or drifting retention times.
| Possible Cause | Suggested Solution |
| Column contamination from matrix components. | Use a guard column to protect the analytical column. Implement a column washing step after each analytical batch to remove strongly retained matrix components. |
| Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure they are properly degassed.[3] |
| Column degradation. | If retention time shifts persist after cleaning, the analytical column may need to be replaced. |
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation methods for oxylipins, which are structurally and chemically similar to this compound, demonstrating the impact of the chosen technique on recovery and matrix effect reduction.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) with Toluene | High (often >80%)[6] | Low Ion Suppression[6] | Simple, inexpensive, effective at preventing isomerization of related compounds.[6] | Can be less selective than SPE, may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) - C18 | Good to High | Moderate to High | Good for a broad spectrum of analytes. | May not sufficiently remove all interfering matrix components.[9] |
| Solid-Phase Extraction (SPE) - Anion Exchange | Low to Moderate | Low | Excellent removal of matrix components.[9] | Can result in low recovery for certain analytes.[9] |
| Protein Precipitation (PPT) with Acetonitrile | High | High | Fast and simple. | Provides minimal cleanup, resulting in significant matrix effects.[10] |
Data adapted from studies on analogous compounds (eicosanoids and other oxylipins) and general principles of bioanalysis.[6][9][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methods optimized for the extraction of endocannabinoids and related lipids from plasma.[6]
-
Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound in methanol). Vortex briefly.
-
Extraction: Add 2 mL of ice-cold toluene. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer (toluene) to a new glass tube, avoiding the proteinaceous interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general procedure for the extraction of lipids from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Add 500 µL of 0.1 M formic acid and vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 2 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.
Visualizations
Caption: Comparative workflows for LLE and SPE sample preparation.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. zefsci.com [zefsci.com]
- 9. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Palmityl Arachidonate Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Palmityl arachidonate (B1239269) in aqueous solutions during experiments.
Troubleshooting Guide
Users encountering aggregation or precipitation of Palmityl arachidonate can consult the following guide for potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of the long-chain fatty acid amide. | Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695). For final working concentrations, dilute the stock solution in a buffer containing a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA)[1]. The optimal ratio of this compound to BSA may need to be determined empirically. |
| Cloudiness or visible aggregates in the final solution | The concentration of this compound exceeds its solubility limit in the chosen buffer system, even with a carrier protein. | - Reduce the final concentration of this compound.- Increase the concentration of the carrier protein (e.g., BSA)[1].- Optimize the buffer conditions (pH, ionic strength).- Consider using a different solubilizing agent, such as cyclodextrins or non-ionic surfactants like Tween 80, after verifying their compatibility with the experimental system[2]. |
| Inconsistent experimental results | Aggregation may lead to variable concentrations of soluble, active compound. | - Prepare fresh working solutions for each experiment.- Vortex the solution thoroughly before each use.- Visually inspect for any signs of precipitation before adding to the experimental setup. |
| Difficulty dissolving the initial powder | This compound is a waxy solid that can be difficult to dissolve directly. | Use an appropriate organic solvent to prepare a concentrated stock solution. Based on data for the similar compound Palmitoylethanolamide (B50096) (PEA), DMSO and ethanol are effective solvents[3]. |
Frequently Asked Questions (FAQs)
A collection of common questions and answers regarding the handling of this compound in aqueous solutions.
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Due to its high lipophilicity, this compound should first be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used for the related compound Palmitoylethanolamide (PEA) and are suitable choices[3][4]. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1-0.5%).
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is expected due to the very low aqueous solubility of long-chain fatty acid amides. To maintain solubility in aqueous media, it is recommended to use a carrier molecule. Fatty acid-free Bovine Serum Albumin (BSA) is widely used for this purpose. The BSA effectively binds to the lipid, keeping it in solution and facilitating its delivery to cells[1].
Q3: How can I prepare a this compound solution with BSA?
A3: A common method is to first prepare a concentrated stock solution of this compound in ethanol or DMSO. This stock is then added to a sterile solution of fatty acid-free BSA in your desired buffer or cell culture medium. The mixture should be shaken or vortexed to ensure proper binding. An overnight incubation at room temperature with gentle shaking can also aid in the complex formation[1].
Q4: What are the known cellular targets of this compound and other N-acylethanolamines?
A4: N-acylethanolamines (NAEs), the class of lipids to which this compound belongs, are known to interact with a variety of cellular receptors. These include peroxisome proliferator-activated receptor-alpha (PPARα), G protein-coupled receptors like GPR55, and transient receptor potential vanilloid type 1 (TRPV1) channels. Some NAEs, like anandamide, also interact with cannabinoid receptors (CB1 and CB2)[3][5][6].
Q5: Are there any special storage conditions for this compound solutions?
A5: Stock solutions in organic solvents should be stored at -20°C or lower to minimize degradation. Aqueous working solutions, especially those containing BSA, are best prepared fresh for each experiment to avoid potential degradation and aggregation over time. It is not recommended to store aqueous solutions for more than one day[7][8].
Data Presentation
Table 1: Solubility of Related N-Acylethanolamines
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Palmitoylethanolamide (PEA) | DMSO | 5.99 | 20 |
| Palmitoylethanolamide (PEA) | Ethanol | 7.49 | 25 |
Data sourced from Tocris Bioscience for Palmitoylethanolamide[3].
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex for In Vitro Assays
This protocol describes a general method for preparing a soluble complex of this compound with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
This compound powder
-
Ethanol (100%, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a this compound stock solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution. Store at -20°C for long-term storage.
-
-
Prepare a BSA solution:
-
Prepare a solution of fatty acid-free BSA in serum-free medium or PBS at a desired concentration (e.g., 10% w/v).
-
Ensure the BSA is completely dissolved. This may require gentle warming to 37°C and swirling.
-
-
Complex this compound with BSA:
-
Warm both the this compound stock solution and the BSA solution to 37°C.
-
Slowly add a small volume of the this compound stock solution to the BSA solution while vortexing. The final molar ratio of this compound to BSA can be varied but a starting point of 2:1 to 4:1 is often used.
-
For example, to prepare a 1 mM this compound solution with 0.25 mM BSA, add 10 µL of a 100 mM this compound stock to 990 µL of a 0.252 mM BSA solution.
-
Incubate the mixture for at least 30 minutes at 37°C with gentle agitation to allow for complex formation. Some protocols suggest an overnight incubation at room temperature[1].
-
-
Prepare the final working solution:
-
The this compound-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the this compound to BSA ratio or the final concentration.
-
Mandatory Visualizations
N-Acylethanolamine (NAE) Biosynthesis and Signaling Pathway
Caption: Biosynthesis and signaling of N-Acylethanolamines (NAEs).
Experimental Workflow for Preparing Soluble this compound
Caption: Workflow for preparing this compound-BSA complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety of micronized palmitoylethanolamide (microPEA): lack of toxicity and genotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide | GPR55 | Tocris Bioscience [tocris.com]
- 4. Palmitoylethanolamide as a Supplement: The Importance of Dose-Dependent Effects for Improving Nervous Tissue Health in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Best practices for handling and storing Palmityl arachidonate
Welcome to the technical support center for Palmityl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as to offer troubleshooting guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Palmityl arachidonate?
This compound is a wax ester composed of palmitic acid, a 16-carbon saturated fatty acid, and arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid.[1] Its chemical formula is C36H64O2, and its molecular weight is 528.89 g/mol .[1] It is a liquid at room temperature and should be stored in a freezer for long-term stability.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept in a freezer at -20°C.[1] Due to the polyunsaturated nature of the arachidonate moiety, it is susceptible to oxidation. To minimize degradation, it is advisable to store it under an inert gas atmosphere (e.g., argon or nitrogen) and protected from light.
Q3: How should I prepare solutions of this compound for cell culture experiments?
This compound is highly lipophilic and has poor solubility in aqueous media. To prepare solutions for cell culture, it is recommended to first dissolve the compound in an organic solvent and then complex it with a carrier protein, such as fatty acid-free bovine serum albumin (BSA).
Here is a general protocol adapted from methods used for similar long-chain fatty acids:
-
Prepare a stock solution: Dissolve this compound in 100% ethanol (B145695) to create a high-concentration stock solution (e.g., 100 mM). Heating gently (up to 50°C) may aid dissolution.
-
Prepare a BSA solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in your cell culture medium or a suitable buffer like PBS.
-
Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of fatty acid to BSA is critical and can influence cellular uptake and toxicity; a ratio of less than 7:1 is generally recommended.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complexation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter before adding it to your cell cultures.
It is recommended to prepare fresh solutions for each experiment and to avoid storing aqueous solutions for more than a day to prevent degradation.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation or cloudiness in the prepared solution. | - Incomplete dissolution in the organic solvent.- Insufficient complexation with BSA.- Exceeding the solubility limit in the final medium.- Low temperature causing the lipid to solidify. | - Ensure complete dissolution in ethanol before adding to the BSA solution. Gentle warming can help.- Increase the BSA concentration or the incubation time for complexation.- Prepare a more dilute final solution.- Ensure all solutions and the final medium are at 37°C during preparation and use. |
| Low or inconsistent cellular response. | - Degradation of this compound (oxidation or hydrolysis).- Poor cellular uptake.- Solvent toxicity. | - Prepare fresh solutions for each experiment. Store the neat compound and stock solutions under inert gas.- Optimize the fatty acid:BSA molar ratio. Ensure the use of fatty acid-free BSA.- Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control. |
| Increased cell death or toxicity. | - High concentration of free this compound.- Toxicity from the organic solvent.- Formation of cytotoxic oxidized byproducts. | - Perform a dose-response experiment to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for your cell line.- Use high-purity this compound and handle it under conditions that minimize oxidation (inert gas, limited light exposure). |
Data Presentation
Table 1: Solubility of Related Fatty Acids in Common Organic Solvents
| Solvent | Palmitic Acid Solubility | Arachidonic Acid Solubility |
| Ethanol | ~30 mg/mL[3] | ~50 mg/mL[4] |
| DMSO | ~20 mg/mL[3] | ~100 mg/mL[4] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | ~100 mg/mL[4] |
Table 2: General Stability Considerations for Polyunsaturated Fatty Acid Esters
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Promotes oxidation of the arachidonate chain, leading to the formation of hydroperoxides and other byproducts. | Store and handle under an inert gas (argon or nitrogen). Use de-gassed solvents. |
| Light | Can catalyze oxidation reactions. | Store in amber vials or protect from light. |
| Elevated Temperature | Can accelerate both oxidation and hydrolysis. | Store at -20°C. Avoid prolonged heating during solution preparation. |
| pH | Extremes in pH can catalyze the hydrolysis of the ester bond. | Maintain solutions at a neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound-BSA Complex
This protocol provides a general workflow for treating adherent cells in culture with a prepared this compound-BSA complex.
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Treatment Medium: Prepare the this compound-BSA complex as described in the FAQs. Dilute the complex in the appropriate cell culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of BSA and solvent used for the highest concentration of this compound.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control medium to the respective wells.
-
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as cell viability assays (e.g., MTT, LDH release), gene expression analysis (e.g., qRT-PCR), or protein analysis (e.g., Western blotting).[5]
Signaling Pathways and Experimental Workflows
This compound Metabolism and Potential Signaling
This compound, as a wax ester, is likely metabolized through hydrolysis by esterases or lipases, releasing palmitic acid and arachidonic acid.[6] The released arachidonic acid is a key precursor for a variety of signaling molecules, including prostaglandins, leukotrienes, and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG).[7] Therefore, the biological effects of this compound are likely mediated by the downstream actions of its metabolic products.
Caption: Metabolic fate of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: General workflow for cell-based experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enzo Life Sciences Arachidonic acid (20:4, n-6) (100mg). CAS: 506-32-1, | Fisher Scientific [fishersci.com]
- 5. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
- 7. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Reducing experimental variability in Palmityl arachidonate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability in studies involving Palmityl arachidonate (B1239269) (PA).
Frequently Asked Questions (FAQs)
Q1: My Palmityl arachidonate solution appears cloudy. What could be the cause?
A1: Cloudiness in your PA solution is likely due to its low aqueous solubility. PA, being a lipid ester, is highly hydrophobic. For aqueous buffers, it is recommended to first dissolve PA in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) before diluting it with the aqueous buffer of choice. It is crucial to purge the organic solvent with an inert gas like nitrogen or argon before dissolving the PA to minimize oxidation.
Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A2: Inconsistent results in cell-based assays with PA can stem from several factors:
-
Solubility and Bioavailability: Poor solubility can lead to inconsistent concentrations of PA available to the cells. Ensure proper solubilization as described in Q1.
-
Stability: PA can degrade through oxidation or enzymatic hydrolysis by cellular esterases. Prepare fresh solutions for each experiment and minimize exposure to air and light.
-
Metabolism: Cells can metabolize the arachidonic acid component of PA via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways into various bioactive eicosanoids.[1][2] This can lead to downstream effects that vary between cell types and experimental conditions. Consider using inhibitors of these enzymes if you want to study the direct effects of PA.
-
Cell Passage Number: Cell lines can exhibit phenotypic changes at high passage numbers, which may alter their response to PA. It is advisable to use cells within a consistent and low passage number range.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored as a solid at -20°C or lower, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] Stock solutions in organic solvents should also be stored at -20°C under an inert atmosphere and used within a few months. Aqueous solutions of PA are not recommended for storage and should be prepared fresh for each experiment.[4]
Q4: I am having trouble detecting this compound in my LC-MS analysis. What could be the issue?
A4: Difficulties in detecting PA by LC-MS can be due to:
-
Low Abundance: Endogenous levels of PA may be very low. Optimize your extraction and concentration steps.
-
Poor Ionization: PA may not ionize efficiently under your current mass spectrometry settings. Experiment with different ionization modes (ESI positive and negative) and mobile phase additives.
-
Sample Preparation Artifacts: During sample preparation, especially when using certain brands of chloroform (B151607), N-acylethanolamines can be lost or modified.[5][6] It is also possible for fatty acids to form dimers, which can be misidentified.[7] Ensure high-purity solvents and validate your extraction method.
-
Solid-Phase Extraction (SPE) Variability: Different SPE columns can have varying recoveries for lipids.[5][6] Test different SPE cartridges and elution solvents to optimize the recovery of PA.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Ligand Degradation | Prepare fresh this compound solutions for each experiment. Minimize exposure to light and oxygen. |
| Inconsistent Ligand Concentration | Ensure complete solubilization of this compound in an organic solvent before diluting in assay buffer. Vortex thoroughly. |
| Non-Specific Binding | Include a non-specific binding control using a high concentration of an unlabeled ligand. Optimize washing steps to reduce background. |
| Receptor Preparation Inconsistency | Prepare a large batch of membrane preparations or cells to be used across all experiments to ensure consistency. |
Issue 2: Poor Reproducibility in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Due to the lipophilic nature of this compound, it may adhere to plasticware. Use low-adhesion microplates and pipette tips. |
| Serum Effects | Components in serum can bind to this compound, affecting its availability. Consider using serum-free media or a consistent batch of serum. |
| Metabolic Conversion | Cells may metabolize this compound into other active compounds. Use specific enzyme inhibitors (e.g., COX, LOX inhibitors) to dissect the effects. |
| Solvent Toxicity | High concentrations of organic solvents (e.g., ethanol, DMSO) used to dissolve this compound can be toxic to cells. Keep the final solvent concentration below 0.1%. |
Data Presentation
Table 1: Solubility of this compound and its Components
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffer | Very Low | Requires prior dissolution in an organic solvent. |
| Arachidonic Acid | Ethanol, DMSO, Dimethyl formamide | 100 mg/mL | Sparingly soluble in neutral buffers.[4] |
| Arachidonic Acid | Chloroform, Methanol (B129727) | 50 mg/mL | [4] |
| Arachidonic Acid (Sodium Salt) | Ethanol | ~1 mg/mL | [3] |
| Arachidonic Acid (Sodium Salt) | 1:5 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions should be used within a day.[3] |
| Palmitic Acid | Not specified | - | Generally soluble in organic solvents. |
Table 2: Stability of this compound and its Components
| Compound | Storage Condition | Stability | Notes |
| This compound (Solid) | -20°C under inert gas | >1 year (estimated) | Prone to oxidation. |
| Arachidonic Acid (in organic solvent) | -20°C under inert gas | Up to 6 months | Purging with inert gas prolongs stability.[4] |
| Arachidonic Acid (Aqueous solution) | Room Temperature | <12 hours | Fresh preparations are recommended daily.[4] |
| Palmitic Acid | Not specified | Stable | As a saturated fatty acid, it is much less prone to oxidation than arachidonic acid. |
Table 3: Receptor Binding Affinities of Related N-Acylethanolamines
Disclaimer: Specific receptor binding affinity data for this compound is limited. The following table provides data for structurally related N-acylethanolamines to offer a point of reference.
| Compound | Receptor | Assay Type | Affinity (Ki or EC50) |
| Palmitoylethanolamide (PEA) | GPR55 | GTPγS | Nanomolar activation |
| Palmitoylethanolamide (PEA) | GPR119 | - | Less interaction compared to OEA |
| Oleoylethanolamide (OEA) | GPR119 | cAMP increase | Potent agonist |
| Anandamide (AEA) | CB1 | Radioligand binding | Ki = 1.98 ± 0.13 nM (for antagonist SR141716A) |
| Anandamide (AEA) | GPR55 | GTPγS | EC50 = 18 nM |
| 2-Arachidonoylglycerol (2-AG) | CB1 | Ca2+ influx | Activity from 0.3 nM |
| 2-Arachidonoylglycerol (2-AG) | CB2 | Ca2+ influx | Potent agonist |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Preparation of Stock Solution: a. Weigh out the desired amount of solid this compound in a sterile microfuge tube under a stream of inert gas (nitrogen or argon). b. Add sterile, anhydrous ethanol (or DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM). c. Vortex thoroughly until the solid is completely dissolved. d. Store the stock solution at -20°C under an inert atmosphere.
-
Preparation of Working Solution: a. On the day of the experiment, thaw the stock solution. b. Dilute the stock solution in serum-free cell culture medium to the desired final concentration. c. Vortex the working solution immediately before adding it to the cell cultures to ensure a homogenous suspension. d. Include a vehicle control in your experiment with the same final concentration of the organic solvent used.
Protocol 2: Lipid Extraction from Cells for LC-MS/MS Analysis
-
Cell Lysis and Extraction: a. After treatment with this compound, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to each well/dish and scrape the cells. c. Transfer the cell suspension to a glass tube. d. Add 2 mL of chloroform and vortex for 1 minute. e. Add 0.8 mL of water and vortex for 1 minute. f. Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection and Drying: a. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette. b. Transfer the organic phase to a new glass tube. c. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: a. Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL of methanol). b. Vortex and transfer to an autosampler vial for analysis.
Mandatory Visualization
Caption: Potential signaling pathways of this compound.
Caption: General workflow for lipidomics analysis of this compound.
References
- 1. Regulation of arachidonic acid oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative pathways of arachidonic acid as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the endogenous cannabinoid 2 ligand 2-arachidonyl glycerol in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence That the Cannabinoid CB1 Receptor Is a 2-Arachidonoylglycerol Receptor | Semantic Scholar [semanticscholar.org]
- 5. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Palmityl arachidonate mass spectrometry fragmentation patterns
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of mass spectrometry data for Palmityl arachidonate (B1239269) (N-palmitoyl arachidonoylethanolamine), a member of the N-acylethanolamine (NAE) class of lipids.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of Palmityl arachidonate?
This compound has a molecular formula of C₃₈H₆₉NO₂ and a monoisotopic mass of approximately 583.53 g/mol .
Q2: What are the most common precursor ions observed for this compound in positive mode electrospray ionization (ESI)?
In positive mode ESI-MS, you can typically expect to see the protonated molecule [M+H]⁺. Additionally, due to the prevalence of sodium and potassium salts in biological samples and glassware, it is very common to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[1][2] Depending on the mobile phase composition, ammonium (B1175870) adducts [M+NH₄]⁺ may also be present, especially if ammonium formate (B1220265) or acetate (B1210297) is used as a modifier.[3]
Q3: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?
While specific fragmentation data for this compound is not widely published, its fragmentation can be predicted based on the well-characterized behavior of other N-acylethanolamines, such as Anandamide (AEA).[4] Upon collision-induced dissociation (CID) in positive ion mode, NAEs typically show a characteristic cleavage of the amide bond. This results in a neutral loss of the fatty acyl chain and a prominent fragment ion corresponding to the ethanolamine (B43304) head group.
Q4: Can I analyze this compound using gas chromatography-mass spectrometry (GC-MS)?
Yes, GC-MS can be used for the analysis of NAEs.[4] However, due to their low volatility, a derivatization step, such as silylation (e.g., using BSTFA or MSTFA), is typically required to convert them into more volatile TMS derivatives before analysis.[4]
Troubleshooting Guide
Problem: I don't see a signal for my compound or the signal intensity is very low.
-
Possible Cause 1: Suboptimal Ionization. this compound, like other lipids, may ionize more efficiently in the presence of certain adducts.
-
Solution: Ensure your mobile phase contains a modifier to promote consistent ionization. For positive mode, 0.1% formic acid is common. If you are targeting sodium adducts, trace amounts of sodium are usually sufficient, but consistent formation can be encouraged with low micromolar concentrations of NaOH or NaCl in the sample solution.[5] Also, check and optimize ion source parameters like capillary voltage and gas flows.[6]
-
-
Possible Cause 2: Sample Degradation or Loss. NAEs can be prone to degradation or adsorption to surfaces, especially at low concentrations.
-
Solution: Prepare samples fresh and use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.[7] Avoid certain solvents, like chloroform (B151607) stabilized with amylene, which has been shown to cause the disappearance of NAE standards.[8]
-
-
Possible Cause 3: Inefficient Extraction. The choice of extraction method is critical for lipid analysis.
-
Solution: Employ a robust lipid extraction method, such as a Folch or Bligh-Dyer liquid-liquid extraction, to efficiently isolate this compound from the sample matrix.[7] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your LC mobile phase.
-
Problem: I see multiple precursor ions for my compound, making quantification difficult.
-
Possible Cause: Formation of Multiple Adducts. As mentioned in the FAQ, it is common to see [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions simultaneously.[1][2]
-
Solution 1: For quantification, choose the most abundant and consistent adduct across all samples and standards. Create your calibration curve and perform quantification based solely on this ion.
-
Solution 2: Modify your mobile phase to promote the formation of a single, dominant adduct. For example, increasing the concentration of an ammonium salt can favor the [M+NH₄]⁺ adduct over others.[3]
-
Problem: My mass accuracy is poor.
-
Possible Cause 1: Instrument Calibration Drift. Mass spectrometers require regular calibration to maintain high mass accuracy.
-
Solution: Perform a mass calibration of your instrument according to the manufacturer's guidelines using an appropriate calibration standard.[6] This should be done regularly, especially before starting a large batch of samples.
-
-
Possible Cause 2: High Contamination or Matrix Effects. A high background or co-eluting matrix components can interfere with accurate mass measurement.
Problem: I am observing unexpected peaks or fragments in my spectra.
-
Possible Cause 1: In-source Fragmentation. If the energy in the ion source is too high, the precursor ion can fragment before entering the mass analyzer.
-
Solution: Reduce the cone voltage or fragmentor voltage in the ion source settings. This will result in "softer" ionization and preserve the intact precursor ion.[9]
-
-
Possible Cause 2: Contamination. Contaminants can come from solvents, glassware, or the instrument itself.
Quantitative Data Summary
The following table summarizes the predicted exact masses for common ions of this compound (C₃₈H₆₉NO₂; Monoisotopic Mass = 583.5332).
| Ion Description | Adduct/Fragment | Predicted m/z | Notes |
| Precursor Ions | |||
| Protonated Molecule | [M+H]⁺ | 584.5410 | Commonly observed in positive ESI with acid modifier. |
| Sodium Adduct | [M+Na]⁺ | 606.5229 | Frequently observed due to ubiquitous sodium.[1] |
| Ammonium Adduct | [M+NH₄]⁺ | 601.5676 | Formed when using ammonium-based mobile phase additives.[3] |
| Potassium Adduct | [M+K]⁺ | 622.4969 | Less common than sodium, but possible.[2] |
| Predicted Fragment Ions (from [M+H]⁺) | Based on fragmentation of similar N-acylethanolamines.[4] | ||
| Ethanolamine Headgroup | [C₂H₈NO]⁺ | 62.0599 | Characteristic fragment from cleavage of the amide bond. |
| Acylium Ion | [C₂₀H₃₁O]⁺ | 287.2369 | Fragment corresponding to the arachidonoyl acyl chain. |
| Palmitoyl (B13399708) Fragment | [C₁₆H₃₁O]⁺ | 239.2369 | Fragment corresponding to the palmitoyl acyl chain (less likely). |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general starting point for the analysis of NAEs. Optimization will be required for specific instruments and sample types.
-
Lipid Extraction:
-
Homogenize tissue samples in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v), often with an added internal standard.
-
Perform a liquid-liquid extraction by adding water or saline to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/isopropanol).
-
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 100 x 2.1 mm, < 3 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipophilic analyte. A typical gradient might run from 60% B to 100% B over several minutes.[8]
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 40°C, to ensure reproducible retention times.[8]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Use tandem MS (MS/MS) for quantification, employing Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from your chosen precursor ion (e.g., [M+H]⁺ at m/z 584.5) to a characteristic product ion (e.g., m/z 62.1).
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to achieve maximum signal intensity for this compound.
-
Visualizations
Caption: A typical experimental workflow for a lipidomics study.
Caption: Predicted fragmentation of this compound in positive mode MS/MS.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. escholarship.org [escholarship.org]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 8. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
Resolving peak tailing issues in Palmityl arachidonate HPLC analysis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Palmityl arachidonate (B1239269) and related N-acylethanolamines (NAEs).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
In an ideal HPLC separation, the chromatographic peak should be symmetrical and resemble a Gaussian distribution.[1][2][3] Peak tailing is a common distortion where the back end of the peak is broader than the front end.[2][3][4] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or hardware.[1][2][3][5]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. While values up to 1.5 may be acceptable for some assays, a value greater than 2.0 is generally considered unacceptable for methods requiring high precision.[3][5][6]
Q2: What are the most common causes of peak tailing for a lipid compound like Palmityl arachidonate?
For lipid compounds like this compound, which can have polar functional groups, peak tailing in reversed-phase HPLC is often caused by:
-
Secondary Interactions: The primary retention mechanism is hydrophobic interaction with the stationary phase. However, secondary polar interactions can occur between the analyte and residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column packing.[6][7][8] These interactions are a major cause of tailing, especially for basic compounds.[1][6][9]
-
Column Issues: Degradation of the column's stationary phase, contamination from sample matrix components, or the formation of a void at the column inlet can create active sites and disrupt the packed bed, leading to tailing.[4][10][11]
-
Mobile Phase Problems: An improperly buffered mobile phase or a pH that is too close to the analyte's pKa can cause inconsistent ionization and lead to peak distortion.[1][12]
-
Sample Overload: Injecting too much analyte (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase and cause significant tailing.[10][13][14][15][16]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the column and the HPLC system, can cause band broadening and tailing.[3][12]
Q3: How can I specifically address peak tailing caused by secondary silanol interactions?
Secondary interactions with acidic silanol groups are a frequent cause of tailing for compounds with basic functional groups.[6][8] Here are several strategies to mitigate this issue:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) using an additive like formic or phosphoric acid will protonate the silanol groups, suppressing their ionization and reducing their ability to interact with the analyte.[17][18]
-
Use Mobile Phase Additives: Adding a basic modifier, such as triethylamine (B128534) (TEA), can compete with the analyte for interaction with the active silanol sites, effectively masking them and improving peak shape.[17]
-
Select an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions.[1][3][4][18]
-
Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol interactions.[18]
Troubleshooting Guide
Q4: My this compound peak is tailing. What is the first thing I should check?
A systematic approach is key to efficiently diagnosing the problem. The first step is to determine if the issue is specific to your analyte or affects all peaks in the chromatogram.
-
If only the this compound peak (or other specific polar lipid peaks) is tailing: The cause is likely chemical in nature, pointing towards secondary interactions with the column.[9]
-
If all peaks in the chromatogram are tailing: This suggests a physical or system-wide problem, such as column degradation, a void in the column, or excessive extra-column volume.[5]
The following workflow provides a logical sequence for troubleshooting.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q5: How does sample overload cause peak tailing and how can I confirm it?
Sample overload occurs when the amount of injected analyte exceeds the column's capacity.[13] There are two types:
-
Mass Overload: Injecting too high a concentration of the analyte.[13][15] This saturates the active sites on the stationary phase, causing excess molecules to travel down the column more quickly, resulting in a characteristic "shark-fin" or right-triangle peak shape with a sharp front and a tailing back.[16]
-
Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase.[13] This can lead to broad, sometimes tailing, peaks.[15]
The easiest way to diagnose mass overload is to dilute the sample. Prepare a 10-fold dilution of your sample and inject it again. If the peak shape becomes more symmetrical and the retention time increases, mass overload is confirmed.[14]
Quantitative Data on Peak Shape Improvement
The following table illustrates the potential impact of mobile phase modifiers on peak asymmetry for a problematic basic compound. Note that this compound itself is not basic, but this data demonstrates the principle of mitigating secondary interactions that can affect various analytes.
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry Factor (As)
| Mobile Phase Condition | Asymmetry Factor (As) | Peak Shape |
|---|---|---|
| Methanol/Water (50:50) | 2.1 | Severe Tailing |
| Methanol/Water with 0.1% Formic Acid (pH ~2.8) | 1.3 | Good Symmetry |
| Methanol/Water with 10 mM Ammonium Acetate | 1.4 | Good Symmetry |
| Methanol/Water with 0.05% Triethylamine (TEA) | 1.2 | Very Good Symmetry |
Data is illustrative and demonstrates expected trends.
Detailed Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If you suspect column contamination or degradation, a thorough flush may restore performance. Always consult the column manufacturer's specific instructions.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade solvents: Water, Isopropanol, Methanol, Acetonitrile
-
HPLC system
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Reverse Direction: Connect the column in the reverse flow direction. This is more effective at dislodging contaminants from the inlet frit.
-
Low pH Wash: Flush the column with 20 column volumes of HPLC-grade water.
-
Acidic Wash (Optional): If basic contaminants are suspected, flush with 20 column volumes of a weak acid solution (e.g., 0.1% phosphoric acid). Caution: Ensure this is safe for your column type.
-
Organic Solvent Wash: Flush with 20-30 column volumes of a strong organic solvent like Isopropanol. Isopropanol is effective at removing strongly retained hydrophobic compounds.
-
Transition Solvent: Flush with 10 column volumes of an intermediate solvent, such as Methanol.
-
Re-equilibration: Reconnect the column in the correct flow direction. Equilibrate with your mobile phase until a stable baseline is achieved (at least 20-30 column volumes).
-
Performance Check: Inject a standard to evaluate if peak shape and retention time have been restored.
Protocol 2: Preparation of Mobile Phase with Formic Acid Additive
Objective: To prepare a mobile phase at a low pH to suppress silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade Acetonitrile (or Methanol)
-
High-purity Formic Acid (FA)
-
Graduated cylinders and volumetric flasks
-
0.2 µm or 0.45 µm filter
Procedure:
-
Measure Solvents: For a 1-liter, 50:50 Acetonitrile/Water mobile phase, measure 500 mL of HPLC-grade Acetonitrile and 500 mL of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Add Formic Acid: Using a pipette, add 1.0 mL of formic acid to the 1 L of mixed solvent. This will create a final concentration of 0.1% (v/v).
-
Mix Thoroughly: Cap the reservoir and swirl gently but thoroughly to ensure the formic acid is completely mixed.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause bubbles in the pump and detector.
-
Filter (Optional but Recommended): If not already filtered, filter the mobile phase through a 0.2 µm or 0.45 µm solvent-compatible filter to remove particulates that could block frits.
Visualizing the Problem
Understanding the chemical interactions at the stationary phase surface can help clarify the source of peak tailing.
Caption: Mitigation of secondary silanol interactions via mobile phase acidification.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bvchroma.com [bvchroma.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Validating the Effects of Palmityl Arachidonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the biological effects of Palmityl arachidonate (B1239269). The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Palmityl arachidonate and what are its expected biological effects?
This compound is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. While direct studies on this compound are limited, its effects can be inferred from its constituent fatty acids: palmitic acid (a saturated fatty acid) and arachidonic acid (a polyunsaturated fatty acid). Palmitic acid is often associated with pro-inflammatory and apoptotic effects in various cell types[1][2]. Conversely, arachidonic acid can have both pro- and anti-inflammatory roles depending on its metabolic conversion and can protect against palmitic acid-induced toxicity[1][2][3][4][5]. Therefore, the net effect of this compound may depend on the specific cellular context and the enzymes available for its metabolism.
Q2: What are the key signaling pathways potentially modulated by this compound?
Based on the known signaling of other NAEs, this compound may interact with several pathways[6]:
-
Cannabinoid receptors (CB1 and CB2): While anandamide (B1667382) (arachidonoyl ethanolamide) is a well-known endocannabinoid, other NAEs can also modulate these receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPAR-α, which is a known target for various NAEs and is involved in lipid metabolism and inflammation.
-
Transient Receptor Potential (TRP) channels: Some NAEs are known to interact with TRP channels, which are involved in sensory perception and calcium signaling.
The diagram below illustrates the potential signaling pathways for N-acylethanolamines.
Q3: How is this compound synthesized and degraded?
N-acylethanolamines are typically synthesized from N-acyl-phosphatidylethanolamines (NAPEs) by NAPE-hydrolyzing phospholipase D (NAPE-PLD)[7]. The degradation of NAEs is primarily carried out by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[6]. FAAH is a key enzyme in the degradation of anandamide and other NAEs[7]. Understanding these pathways is crucial for designing control experiments, such as using inhibitors of these enzymes to modulate endogenous this compound levels.
The following diagram outlines the general synthesis and degradation pathway for NAEs.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound Treatment
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | 1. Use freshly prepared solutions. 2. Include inhibitors of FAAH (e.g., URB597) or NAAA in your experimental setup. | NAEs can be rapidly degraded by cellular enzymes[6]. Inhibiting these enzymes can increase the effective concentration and duration of action of exogenously applied this compound. |
| Low Bioavailability | 1. Use a carrier solvent like ethanol (B145695) or DMSO at a low final concentration (<0.5%). 2. Complex with fatty acid-free BSA. | This compound is a lipid and may have poor solubility in aqueous media. A carrier is often necessary for effective delivery to cells[3]. |
| Incorrect Cell Model | 1. Verify the expression of target receptors (e.g., CB1, CB2, PPARs) in your cell line via qPCR or Western blot. 2. Consider using a cell line known to be responsive to other NAEs. | The cellular response is dependent on the presence of the appropriate signaling machinery. |
| Cell Viability Issues | 1. Perform a dose-response curve for cytotoxicity using an MTT or similar assay. 2. Compare the effects to palmitic acid and arachidonic acid individually. | High concentrations of fatty acids can be toxic to cells[2][3]. It's important to work within a non-toxic concentration range. |
Issue 2: Difficulty in Detecting and Quantifying Endogenous this compound by LC-MS/MS
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | 1. Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. 2. Include a deuterated internal standard for this compound. | Proper extraction is critical for accurate quantification of lipids[8]. Internal standards are essential for correcting for extraction losses and matrix effects. |
| Low Abundance | 1. Stimulate cells to increase endogenous production (e.g., with an ionophore or inflammatory stimulus). 2. Use a larger sample size. | Endogenous levels of specific NAEs can be very low. |
| LC-MS/MS Method Not Optimized | 1. Optimize the mobile phase and gradient to ensure good separation from other lipids. 2. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. 3. Check for and mitigate matrix effects by analyzing samples in a surrogate matrix. | Co-eluting lipids can cause ion suppression and affect quantification[9][10]. MRM provides high selectivity[8]. |
| Sample Degradation | 1. Process samples quickly and on ice. 2. Add antioxidants like BHT during extraction. 3. Store extracts at -80°C. | Lipids are prone to oxidation and enzymatic degradation. |
Experimental Protocols and Control Experiments
Validating a Pro-inflammatory Effect
Hypothesis: this compound induces a pro-inflammatory response.
Key Experiments & Controls:
| Experiment | Methodology | Positive Control | Negative Control | Data Interpretation |
| Cytokine Release Assay | Treat cells (e.g., macrophages) with this compound. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA. | Lipopolysaccharide (LPS) | Vehicle (e.g., BSA in media) | An increase in cytokine levels compared to the vehicle control suggests a pro-inflammatory effect. |
| NF-κB Activation | Use a reporter assay (e.g., luciferase) or Western blot for phosphorylated p65 to measure NF-κB activation. | LPS or TNF-α | Vehicle | Increased NF-κB activation indicates the involvement of this key pro-inflammatory signaling pathway. |
| Gene Expression Analysis | Analyze the expression of inflammatory genes (e.g., COX-2, iNOS) by qPCR. | LPS | Vehicle | Upregulation of these genes provides further evidence of a pro-inflammatory response. |
Validating a Cytoprotective Effect
Hypothesis: this compound protects against palmitic acid-induced cell death.
Key Experiments & Controls:
| Experiment | Methodology | Positive Control | Negative Control | Data Interpretation |
| Cell Viability Assay | Co-treat cells with palmitic acid and varying concentrations of this compound. Measure cell viability using an MTT or WST-1 assay[3]. | Arachidonic acid (known to be protective)[3][5] | Palmitic acid alone | An increase in cell viability in the co-treatment group compared to palmitic acid alone indicates a protective effect. |
| Apoptosis Assay | Use Annexin V/Propidium Iodide staining and flow cytometry to quantify apoptosis. | Palmitic acid alone | Vehicle | A decrease in the percentage of apoptotic cells in the co-treatment group suggests an anti-apoptotic effect. |
| Mitochondrial Membrane Potential | Measure mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE. | Palmitic acid alone | Vehicle | Restoration of mitochondrial membrane potential in the co-treatment group points to a mechanism of protection. |
The following diagram illustrates a general experimental workflow for validating the effects of this compound.
References
- 1. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid, palmitic acid and glucose are important for the modulation of clonal pancreatic beta-cell insulin secretion, growth and functional integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Anandamide and Palmityl Arachidonate Signaling
An in-depth guide for researchers and drug development professionals on the distinct signaling mechanisms of the endocannabinoid anandamide (B1667382) and the fatty acid ester palmityl arachidonate (B1239269).
This guide provides a comprehensive comparison of the signaling pathways associated with the well-characterized endocannabinoid, anandamide (AEA), and the lipid ester, palmityl arachidonate. While anandamide is a key modulator of the endocannabinoid system, the direct signaling role of this compound is not well-established in the scientific literature. Therefore, this comparison will focus on the known signaling activities of anandamide and the individual signaling roles of its constituent fatty acids, palmitic acid and arachidonic acid, which would be released upon hydrolysis of this compound.
Executive Summary
Anandamide is an endogenous cannabinoid that exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, leading to a cascade of intracellular events that modulate neurotransmission and inflammatory responses. In contrast, a direct signaling role for this compound as a distinct molecular entity is not prominently documented. Its biological significance likely stems from its hydrolysis into palmitic acid and arachidonic acid, both of which are bioactive lipids with their own complex signaling pathways. This guide will dissect these differences, presenting quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a clear understanding for researchers in the field.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for anandamide and the constituent components of this compound.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Ki (nM) | Species | Reference |
| Anandamide | CB1 | 61 | Rat | [1] |
| Anandamide | CB1 | 240 | Human | [1] |
| Anandamide | CB2 | 440 - 1930 | Rodent and Human | [1] |
| Arachidonic Acid | RXRα | Not specified | Not specified | [2] |
| Palmitic Acid | TLR4 accessory protein MD2 | Not specified | Not specified | [3] |
Table 2: Enzymatic Hydrolysis
| Substrate | Enzyme | Km | Vmax | Reference |
| Anandamide | Fatty Acid Amide Hydrolase (FAAH) | 25.3 ± 14.2 µM | 0.29 ± 0.13 nmol/mg/min | [4] |
Signaling Pathways: A Visual Comparison
Anandamide Signaling Pathway
Anandamide is synthesized "on demand" from membrane phospholipids (B1166683) in response to an increase in intracellular calcium.[5] It then acts as a retrograde messenger, being released from postsynaptic neurons and binding to presynaptic CB1 receptors.[6] This activation of G-protein coupled CB1 receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways, ultimately suppressing neurotransmitter release.[5][7] Anandamide's signaling is terminated by its uptake into cells and subsequent hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[5][6] Anandamide can also interact with CB2 receptors, primarily found on immune cells, and other targets such as TRPV1 channels.[7][8]
Signaling Pathways of Palmitic Acid and Arachidonic Acid
Upon hydrolysis, this compound would release palmitic acid and arachidonic acid, each with distinct signaling roles.
Palmitic Acid: This saturated fatty acid is known to act as a signaling molecule in various cellular processes, often with pro-inflammatory and metabolic consequences.[3] Palmitic acid can activate Toll-like receptor 4 (TLR4) by binding to its accessory protein MD2, initiating downstream inflammatory signaling pathways.[3] It has also been shown to modulate the activity of other signaling molecules such as Akt and STAT3, impacting cell proliferation and survival.[3]
Arachidonic Acid: This polyunsaturated fatty acid is a precursor for a wide range of biologically active eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[9] Arachidonic acid can be released from membrane phospholipids by phospholipase A2 (PLA2) and its signaling is critical for normal cellular functions, including insulin (B600854) secretion.[9] It can also directly interact with and modulate the activity of various proteins, including the retinoid X receptor alpha (RXRα) and the NMDA receptor.[2][10]
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a ligand for CB1 or CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the cannabinoid receptor of interest (e.g., rat brain for CB1).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55940) and varying concentrations of the unlabeled test compound (e.g., anandamide).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
FAAH Activity Assay
Objective: To measure the rate of anandamide hydrolysis by FAAH.
Methodology:
-
Enzyme Source: Use cell lysates or purified FAAH enzyme.
-
Substrate: Use radiolabeled anandamide (e.g., [3H]anandamide) or a fluorogenic substrate.
-
Incubation: Incubate the enzyme with the substrate at a specific temperature and for a defined period.
-
Separation and Detection:
-
For radiolabeled substrate: Stop the reaction and separate the product (e.g., [3H]arachidonic acid) from the substrate using chromatography (e.g., TLC or HPLC). Quantify the radioactivity of the product.
-
For fluorogenic substrate: Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the reaction velocity (Vmax) and the Michaelis-Menten constant (Km) by fitting the data to the Michaelis-Menten equation.
Conclusion
The signaling landscapes of anandamide and the constituent components of this compound are fundamentally different. Anandamide is a specific signaling molecule that fine-tunes neuronal communication through a well-defined receptor system. In contrast, the biological activity of this compound is likely indirect, arising from the release of palmitic and arachidonic acids, which are ubiquitous fatty acids involved in a broad array of metabolic and inflammatory signaling pathways. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted modulation of these lipid signaling systems. Future research may yet uncover a direct signaling role for this compound, but based on current evidence, its primary significance lies in its capacity to serve as a source for two highly bioactive fatty acids.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of arachidonic acid with ligand binding sites of the N-methyl-D-aspartate receptor in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Arachidonoylglycerol (2-AG) and Palmitoylethanolamide (PEA) Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Palmityl arachidonate" did not yield information on a recognized biologically active lipid mediator within the context of the endocannabinoid system. It is highly probable that the intended compound for comparison with 2-Arachidonoylglycerol (B1664049) (2-AG) was Palmitoylethanolamide (B50096) (PEA) , an extensively studied N-acylethanolamine with related metabolic pathways. This guide therefore provides a comprehensive head-to-head comparison of the biological activities of 2-AG and PEA.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a myriad of physiological processes. At the heart of the ECS are its endogenous ligands, the endocannabinoids. Among these, 2-arachidonoylglycerol (2-AG) is the most abundant in the central nervous system and is considered a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] In contrast, Palmitoylethanolamide (PEA), an N-acylethanolamine, is not a classical endocannabinoid as it exhibits little to no direct binding affinity for CB1 and CB2 receptors.[2][3] Instead, PEA exerts its biological effects through alternative pathways, including the activation of the nuclear receptor PPAR-α and by potentiating the effects of other endocannabinoids in what is known as the "entourage effect".[4] This guide provides a detailed comparison of the biochemical and physiological activities of 2-AG and PEA, supported by experimental data and protocols to aid researchers in their investigations of these important lipid mediators.
Quantitative Comparison of Receptor Activity
The following tables summarize the key quantitative parameters for the interaction of 2-AG and PEA with their primary molecular targets.
| 2-Arachidonoylglycerol (2-AG) Receptor Activity | |||
| Receptor | Parameter | Value | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 472 nM | |
| EC50 | 125.3 nM (GIRK activation) | [5] | |
| 519 nM (GPR55 agonist activity) | |||
| Cannabinoid Receptor 2 (CB2) | Ki | 1400 nM | |
| EC50 | 4.1 nM (adenylyl cyclase inhibition) | [6] | |
| 122 nM (GTPγS binding) | [7] | ||
| 618 nM (GPR55 agonist activity) | |||
| GPR55 | EC50 | 3 nM (GTPγS binding) | [8] |
| Palmitoylethanolamide (PEA) Receptor Activity | |||
| Receptor | Parameter | Value | Reference |
| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | EC50 | 3.1 ± 0.4 µM | [9][10] |
| GPR55 | EC50 | 4 nM (GTPγS binding) | [11] |
| GPR119 | - | Activated by PEA | [12][13] |
| Cannabinoid Receptor 1 (CB1) | Binding Affinity | No significant binding | [14] |
| Cannabinoid Receptor 2 (CB2) | Binding Affinity | Very weak affinity | [3] |
Signaling Pathways
The signaling mechanisms of 2-AG and PEA are distinct, reflecting their different primary molecular targets.
2-AG Signaling Pathway
2-AG primarily signals through the canonical cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs).
PEA Signaling Pathway
PEA's signaling is more complex, involving direct activation of nuclear and orphan GPCRs, as well as indirect modulation of the endocannabinoid system.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a standard method to determine the binding affinity of a ligand to a receptor.[15][16]
Objective: To determine the dissociation constant (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radioligand (e.g., [3H]CP55,940).
-
Test compound (e.g., 2-AG).
-
Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzymatic Activity Assay for Monoacylglycerol Lipase (MAGL)
This fluorometric assay measures the activity of MAGL, the primary enzyme responsible for 2-AG degradation.[2]
Objective: To quantify MAGL activity in a sample.
Materials:
-
Sample (e.g., cell lysate, tissue homogenate).
-
MAGL Assay Buffer.
-
MAGL Substrate (a fluorogenic substrate that releases a fluorescent product upon cleavage by MAGL).
-
MAGL Inhibitor (for specificity control).
-
Fluorescence microplate reader.
Procedure:
-
Prepare samples and positive controls in a 96-well plate.
-
For background control wells, add the sample and a specific MAGL inhibitor.
-
Pre-incubate the plate to allow the inhibitor to act.
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Measure the fluorescence intensity kinetically at Ex/Em = 360/460 nm at 37°C.
-
Calculate the rate of the reaction (change in fluorescence over time).
-
Determine the specific MAGL activity by subtracting the rate of the inhibitor-treated wells from the total activity wells.
-
Quantify the activity using a standard curve generated with a known concentration of the fluorescent product.
Peroxisome Proliferator-Activated Receptor α (PPAR-α) Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPAR-α.[17][18]
Objective: To determine the EC50 of a test compound for PPAR-α activation.
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmid for a chimeric receptor containing the ligand-binding domain of human PPAR-α fused to the GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
Test compound (e.g., PEA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the HEK293T cells with the PPAR-α expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
After allowing the cells to adhere, treat them with various concentrations of the test compound.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion
2-AG and PEA are both important endogenous lipid mediators, but they exhibit fundamentally different pharmacological profiles. 2-AG is a bona fide endocannabinoid, acting as a full agonist at CB1 and CB2 receptors, thereby directly engaging the primary signaling pathways of the endocannabinoid system. In contrast, PEA's actions are largely independent of direct cannabinoid receptor activation. It functions as a key regulator of cellular homeostasis through PPAR-α activation and as a modulator of the endocannabinoid system via the "entourage effect". The distinct mechanisms of action of 2-AG and PEA offer a diverse range of therapeutic possibilities. Understanding their unique and sometimes opposing activities is crucial for the rational design of novel therapeutics targeting the endocannabinoid system and related signaling pathways. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. 2-arachidonoylglycerol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolution in pharmacologic thinking around the natural analgesic palmitoylethanolamide: from nonspecific resistance to PPAR-α agonist and effective nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. raybiotech.com [raybiotech.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of Palmityl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Palmityl arachidonate (B1239269) (PAA), a bioactive N-acylethanolamine (NAE). As interest in the therapeutic potential of NAEs grows, accurate and reliable quantification is paramount for advancing research and development. This document details the experimental protocols for the most prevalent techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their performance characteristics in a comparative format.
Introduction to Palmityl Arachidonate (PAA)
This compound is an endogenous lipid mediator belonging to the N-acylethanolamine family. These molecules are involved in a variety of physiological processes and are synthesized on-demand from membrane phospholipids. The accurate measurement of PAA in biological matrices is crucial for understanding its role in health and disease.
Core Quantification Methodologies
The two most established methods for the quantification of PAA and other NAEs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized as the gold standard for NAE quantification, LC-MS/MS offers high sensitivity and selectivity, allowing for the direct analysis of these molecules in complex biological samples with minimal sample preparation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like PAA, a chemical derivatization step is necessary to increase their volatility for GC analysis.[2][3]
Comparative Performance of Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the key performance metrics for LC-MS/MS and GC-MS based on published data for NAEs.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.99[4] | >0.98 |
| Limit of Detection (LOD) | 0.04 - 12.3 ng/mL[4] | 0.013 - 0.017 mg/kg |
| Limit of Quantitation (LOQ) | 0.1 - 190 ng/mL[4] | 0.022 - 0.079 mg/kg |
| Accuracy (% Recovery) | 88.1 - 108.2%[5] | 99.71 - 101.84% |
| Precision (% RSD) | Intra-day: <15%, Inter-day: <15%[3] | Intra-day: 0.56 - 1.26%, Inter-day: 1.14 - 2.19% |
| Sample Preparation | Simple (Protein precipitation, liquid-liquid or solid-phase extraction)[1] | More complex (Requires derivatization)[2] |
| Analysis Time | Short (typically 4-12 minutes per sample) | Longer (due to derivatization and longer run times) |
Note: The performance metrics are compiled from various studies on N-acylethanolamines and may vary depending on the specific analyte, matrix, and instrumentation. A direct head-to-head comparison study for PAA was not available.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the quantification of PAA in biological samples.
1. Sample Preparation and Lipid Extraction:
-
Homogenize frozen tissue samples or take a defined volume of biofluid (e.g., plasma, CSF).
-
Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v) containing an appropriate deuterated internal standard (e.g., PAA-d4).
-
Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
For cleaner samples, an optional solid-phase extraction (SPE) step using a silica (B1680970) cartridge can be performed.
2. Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
Gradient: Employ a gradient from a lower to a higher percentage of mobile phase B to elute the NAEs. A typical run time is between 4 and 12 minutes.
-
Flow Rate: Approximately 0.4 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
4. Data Analysis:
-
Quantify the amount of PAA by comparing the peak area of the endogenous analyte to that of the deuterated internal standard.
-
Normalize the data to the initial sample weight or protein concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for PAA quantification using GC-MS, which includes a necessary derivatization step.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for LC-MS/MS (steps 1.1-1.4).
2. Derivatization:
-
Evaporate the lipid extract to dryness under a stream of nitrogen.
-
To increase volatility, derivatize the NAEs by converting them to their trimethylsilyl (B98337) (TMS) ethers. This is a common derivatization for compounds with active hydrogens.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized analytes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized PAA for quantification.
-
4. Data Analysis:
-
Quantify the derivatized PAA by comparing its peak area to that of a derivatized internal standard.
-
Normalize the results to the initial sample weight or volume.
Signaling Pathways of this compound
The biological effects of PAA, like other NAEs, are mediated through specific signaling pathways. The primary pathway for PAA biosynthesis involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Downstream signaling of closely related NAEs, such as palmitoylethanolamide (B50096) (PEA), primarily involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and potentially the G protein-coupled receptor 55 (GPR55).[6][7][8]
PAA Biosynthesis Pathway
Putative Downstream Signaling of PAA
Conclusion
Both LC-MS/MS and GC-MS are robust methods for the quantification of this compound. LC-MS/MS is generally favored for its high sensitivity, specificity, and simpler sample preparation, making it ideal for high-throughput analysis. GC-MS, while requiring a derivatization step, remains a reliable and accurate alternative, particularly when dealing with less complex matrices or when LC-MS/MS instrumentation is unavailable. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the nature of the biological matrix, and the number of samples to be analyzed. Understanding the underlying signaling pathways of PAA is crucial for interpreting the quantitative data in a biological context and for elucidating its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptors for acylethanolamides-GPR55 and GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Palmityl Arachidonate: A Comparative Analysis
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
The burgeoning field of endocannabinoid research has identified a plethora of endogenous N-acylethanolamines (NAEs) with diverse physiological roles. While compounds like anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA) have been extensively studied, the specific biological activities and receptor affinities of other NAEs, such as Palmityl arachidonate (B1239269), remain less characterized. This guide provides a comparative analysis of Palmityl arachidonate against well-known NAEs, leveraging available experimental data on related compounds to infer its potential pharmacological profile.
Note to the Reader: Direct experimental data on the binding affinities and functional effects of this compound are limited in the current scientific literature. The information presented herein for this compound is a predicted profile based on the known properties of its constituent fatty acids (palmitic acid and arachidonic acid) and structurally similar N-acylethanolamines.
Comparative Analysis of N-Acylethanolamine Receptor Affinities
The specificity of an NAE is determined by its binding affinity to various receptors. The following table summarizes the known receptor binding affinities for anandamide and palmitoylethanolamide, and a predicted profile for this compound.
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | PPARα Activity | Other Targets |
| Anandamide (AEA) | High Affinity (nM range) | Moderate Affinity (nM to µM range) | Weak Agonist | TRPV1 Agonist |
| Palmitoylethanolamide (PEA) | Very Low to No Affinity | Low Affinity (µM range) | Agonist (µM range)[1] | GPR55 Agonist |
| This compound (Predicted) | Moderate to High Affinity | Moderate Affinity | Potential Agonist | Potential TRPV1 activity |
Inferred Signaling Pathways of this compound
Based on its structure, this compound is predicted to engage with signaling pathways associated with both anandamide and PEA. The arachidonoyl moiety suggests potential interaction with cannabinoid receptors, while the palmitoyl (B13399708) group indicates a possible affinity for PPARα.
Caption: Predicted signaling pathways for this compound.
Comparative Effects of N-Acylethanolamines
The diverse receptor affinities of NAEs translate to distinct physiological effects. The following table compares the known effects of anandamide and PEA, providing a basis for predicting the potential activities of this compound.
| Effect | Anandamide (AEA) | Palmitoylethanolamide (PEA) | This compound (Predicted) |
| Neurotransmission | Modulates neurotransmitter release (via CB1) | Neuroprotective effects | Potential modulation of neurotransmission |
| Inflammation | Pro- or anti-inflammatory depending on context | Anti-inflammatory[1] | Potential anti-inflammatory properties |
| Pain Perception | Analgesic effects | Analgesic effects | Potential analgesic properties |
| Energy Homeostasis | Orexigenic (stimulates appetite) | Anorectic (suppresses appetite) | Unknown, potentially mixed effects |
Experimental Protocols
To ensure the specificity of any observed effects of a novel compound like this compound, rigorous experimental validation is essential. Below are standard protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells transfected with human CB1 or CB2).
-
Radioligand (e.g., [3H]CP-55,940 for CB receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., WIN 55,212-2).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
PPARα Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as a PPARα agonist.
Objective: To determine if this compound can activate PPARα and induce gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293T) co-transfected with:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
-
Test compound (this compound).
-
Positive control (e.g., GW7647).
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound or the positive control.
-
Incubate for a sufficient time to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration).
-
Plot the dose-response curve and determine the EC50 value.
Conclusion
While the precise biological role of this compound remains to be fully elucidated, its chemical structure suggests a potential for complex pharmacology, possibly interacting with both cannabinoid and PPARα signaling pathways. The lack of direct experimental data underscores the need for further investigation to confirm its receptor specificity and functional effects. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize this and other novel NAEs, ultimately contributing to a more comprehensive understanding of the endocannabinoid system and its therapeutic potential.
References
Dose-Response Analysis of Fatty Acids in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Dose-Response Data
The following tables summarize the quantitative effects of Palmitic Acid, Arachidonic Acid, and Oleic Acid on various neuronal parameters.
| Palmitic Acid (PA) | |||
| Parameter | Cell Type | Concentration | Effect |
| Cell Viability | SH-SY5Y Neuroblastoma | 0.2 - 0.5 mM | Significant dose- and time-dependent decrease[1] |
| Neural Progenitor Cells | 200 - 400 µM | Significant reduction in viability[2] | |
| Apoptosis | Neural Stem Cells | Dose- and time-dependent | Increased apoptosis[3] |
| JNK Activation | Neural Stem Cells | Dose-dependent | Increased phosphorylation of JNK[3] |
| Arachidonic Acid (AA) | |||
| Parameter | Cell Type | Concentration | Effect |
| Neuronal Survival | Primary Hippocampal Neurons | > 5 µM | Profound toxicity[4] |
| Primary Hippocampal Neurons | 1 µM | Significant support of survival[4] | |
| Neurite Elongation | Primary Hippocampal Neurons | 10⁻⁷ - 10⁻⁶ M | Promotion of neurite elongation[4] |
| Glutamate (B1630785) Uptake | Primary Cortical Neurons | 0.015 - 0.03 µmol/mg protein | Significant inhibition[5] |
| Oxidative Stress | Spinal Cord Neurons | 1 - 10 µM | Significant increase[6] |
| A-current (IA) | Bullfrog Neurons | 1.75 µM | 50% inhibition[7] |
| Oleic Acid (OA) | |||
| Parameter | Cell Type | Concentration | Effect |
| Neuronal Differentiation | Primary Neurons | ~50 µM | Promotes neurite and axonal growth[8] |
| TLX/NR2E1 Binding | N/A | Kd = 7.3 µM | Binds to and activates the nuclear receptor[9][10] |
| TLX/NR2E1 Coactivator Recruitment | N/A | EC₅₀ = 59.8 µM | Promotes coactivator interaction[10] |
| Cell Viability | SH-SY5Y Neuroblastoma | 0.2 - 0.5 mM | No alteration in cell viability[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used in the dose-response analysis of fatty acids in primary neurons.
Primary Neuron Culture
Primary cortical or hippocampal neurons are typically isolated from embryonic day 15.5-18.5 mouse or rat pups. The cortices/hippocampi are dissected, dissociated using enzymatic digestion (e.g., trypsin or papain), and then mechanically triturated. Neurons are plated on culture dishes pre-coated with an attachment factor like poly-L-lysine. They are initially maintained in an attachment medium, which is later replaced with a maintenance medium. To inhibit glial cell proliferation, an antimitotic agent such as cytosine arabinoside (AraC) is often added.
Fatty Acid Treatment
Fatty acids are typically dissolved in a vehicle like ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) to facilitate their solubility and delivery in culture media. The final concentration of the fatty acid-BSA complex is added to the neuron culture for a specified duration (e.g., 24 or 48 hours) before assessing the desired endpoints.
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[1][2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
Neurite Outgrowth Assay
Neurite outgrowth can be quantified by immunocytochemistry. Neurons are fixed and stained for neuronal markers like β-III tubulin or microtubule-associated protein 2 (MAP2). Images are captured using microscopy, and the length and branching of neurites are measured using image analysis software. Commercial kits are also available that utilize microfluidic devices or specialized plates to separate neurites from cell bodies for easier quantification.[11][12][13]
Glutamate Uptake Assay
The rate of glutamate uptake by neurons or astrocytes can be measured using a radiolabeled glutamate tracer (e.g., [³H]glutamate). Cells are incubated with the tracer for a short period, after which the uptake is stopped by washing with ice-cold buffer. The amount of radioactivity incorporated into the cells is then quantified using a scintillation counter.[5][14][15]
Western Blotting for Signaling Pathway Analysis
To analyze the activation of specific signaling pathways, western blotting is commonly used. After fatty acid treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the total and phosphorylated forms of the proteins of interest (e.g., JNK, p38, Akt). The bands are then visualized using secondary antibodies conjugated to a reporter enzyme or fluorophore.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by these fatty acids and a typical experimental workflow for their dose-response analysis.
References
- 1. Palmitic Acid-Induced Neuron Cell Cycle G2/M Arrest and Endoplasmic Reticular Stress through Protein Palmitoylation in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipotoxicity of Palmitic Acid on Neural Progenitor Cells and Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid increases apoptosis of neural stem cells via activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of arachidonic acid on glutamate and gamma-aminobutyric acid uptake in primary cultures of rat cerebral cortical astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid-induced oxidative injury to cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of neuronal potassium A-current by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Oleic acid is an endogenous ligand of TLX/NR2E1 that triggers hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurotrophic effect of oleic acid includes dendritic differentiation and the expression of the neuronal basic helix-loop-helix transcription factor NeuroD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Constitutive Endocytosis of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter-3 Requires ARFGAP1 [frontiersin.org]
Unveiling the Off-Target Landscape: A Comparative Guide to Synthetic Palmityl Arachidonate and its Endocannabinoid Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the off-target effects of synthetic Palmityl arachidonate (B1239269) and other endocannabinoid receptor ligands, supported by experimental data and detailed protocols.
The therapeutic potential of modulating the endocannabinoid system is vast, yet the development of specific ligands is often hampered by unintended off-target effects. This guide provides a comparative analysis of the off-target binding profile of synthetic Palmityl arachidonate, a structurally similar analog of the endogenous lipid N-palmitoylethanolamine (PEA), against two primary endocannabinoid signaling molecules: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). Understanding these off-target interactions is critical for interpreting experimental results and mitigating potential adverse effects in drug development.
Due to the limited availability of direct off-target screening data for synthetic this compound, this guide utilizes data from its close structural analog, N-palmitoylethanolamine (PEA), as a predictive reference.
Comparative Analysis of Off-Target Binding Profiles
The following table summarizes the known off-target interactions of PEA (as a proxy for synthetic this compound), AEA, and 2-AG. The data presented are collated from various in vitro studies and highlight the differential selectivity of these compounds.
| Target | Ligand | Activity | Quantitative Data (EC50/Ki) | Assay Type |
| PPARα | N-Palmitoylethanolamine (PEA) | Agonist | EC50: 3.1 ± 0.4 µM[1][2] | Reporter Assay |
| Anandamide (AEA) | Weak Agonist | - | - | |
| 2-Arachidonoylglycerol (2-AG) | No significant activity reported | - | - | |
| GPR55 | N-Palmitoylethanolamine (PEA) | Agonist | EC50: 4 nM[2][3] | GTPγS Binding Assay |
| Anandamide (AEA) | Agonist/Partial Agonist | EC50: 18 nM[4] | GTPγS Binding Assay | |
| 2-Arachidonoylglycerol (2-AG) | Agonist | EC50: 3 nM[4] | GTPγS Binding Assay | |
| TRPV1 | N-Palmitoylethanolamine (PEA) | Potentiator/Partial Agonist | EC50: ~3 µM (for Ca2+ influx)[5][6] | Calcium Flux Assay |
| Anandamide (AEA) | Agonist | Ki: 1.66 µM[7] | Radioligand Binding Assay | |
| 2-Arachidonoylglycerol (2-AG) | No direct agonist activity reported | - | - |
Note: The reported values can vary between studies due to different experimental conditions and assay formats.
Experimental Workflow for Off-Target Profiling
A systematic approach is essential for characterizing the off-target profile of a compound. The following diagram illustrates a typical experimental workflow for assessing the off-target effects of a synthetic lipid ligand like this compound.
Key Off-Target Signaling Pathways
The off-target interactions of this compound and its alternatives can modulate several important signaling pathways. The diagram below illustrates the pathways associated with the primary off-targets identified in this guide.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in off-target screening. Below are detailed protocols for two key experimental assays used to characterize the functional activity of ligands at G protein-coupled receptors (GPCRs), a common class of off-targets.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
Objective: To determine if a test compound induces β-arrestin recruitment to a specific GPCR.
Materials:
-
PathHunter® β-arrestin cell line expressing the GPCR of interest (DiscoverX)
-
Cell culture medium and supplements
-
Test compound (e.g., synthetic this compound) and control ligands
-
Assay buffer
-
PathHunter® Detection Reagents (DiscoverX)
-
White, solid-bottom 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Plating: Seed the cells into the microplate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and control ligands in the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 values for agonist activity.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation, particularly for Gq-coupled receptors.
Objective: To determine if a test compound elicits a calcium response mediated by a specific GPCR.
Materials:
-
HEK293 or CHO cells stably expressing the GPCR of interest
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control ligands
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplate and incubate overnight.
-
Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer. Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
Compound Plate Preparation: Prepare serial dilutions of the test compound and control ligands in the assay buffer in a separate microplate.
-
Signal Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will inject the compounds into the cell plate and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data and plot dose-response curves to determine the EC50 values.
Conclusion
The investigation of off-target effects is a critical component of modern drug discovery. While synthetic this compound holds promise as a research tool, its potential for off-target interactions, as suggested by the activity of its analog N-palmitoylethanolamine, warrants careful consideration. This guide provides a framework for comparing its off-target profile with those of endogenous cannabinoids and offers detailed protocols for key experimental assays. By employing systematic screening and characterization, researchers can gain a more comprehensive understanding of the pharmacological properties of novel compounds, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Closer Look at Anandamide Interaction With TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmityl Arachidonate Analogs: Potency and Efficacy in Modulating Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of various analogs of N-palmitoylethanolamine (PEA) and N-arachidonoylethanolamine (anandamide), key players in the endocannabinoid system. The data presented is curated from peer-reviewed scientific literature to aid in the research and development of novel therapeutics targeting inflammation, pain, and other pathophysiological processes.
N-acylethanolamines (NAEs), such as PEA and anandamide (B1667382), are a class of endogenous lipid signaling molecules. Their biological activities are primarily regulated by their interaction with a range of molecular targets and their metabolic degradation by enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[1] Analogs of these native compounds are being extensively explored for their therapeutic potential, offering enhanced stability and target selectivity.
Quantitative Comparison of Analog Potency and Efficacy
The following tables summarize the in vitro potency and efficacy of selected N-acylethanolamine analogs against key molecular targets. Potency is typically represented by the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for receptors, while efficacy reflects the maximal response produced by the compound.
Table 1: Inhibitory Potency of Analogs against FAAH and NAAA
| Compound | Target Enzyme | IC50 (µM) | Species | Source |
| Palmitoylallylamide (L-29) | FAAH | Potent Inhibitor (Specific IC50 not provided) | Not Specified | [2] |
| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (B122466) (Compound 16) | NAAA | 2.12 ± 0.41 | Rat | [3] |
| N-(2-Oxo-3-oxetanyl)carbamic Acid 5-phenylpentyl ester (ARN077) | NAAA | 0.127 | Human | [4] |
| WOBE490, WOBE491, WOBE492 (3-(1,2,3-thiadiazol-4-yl)phenyl carbamates) | FAAH | Picomolar to Femtomolar range | Human (U937 cells) | [5][6] |
| Palmitylsulfonyl fluoride (B91410) (AM374) | FAAH | ~0.005 | Rat | [7][8] |
Table 2: Efficacy of Analogs on Receptor Activation
| Compound | Target Receptor | EC50 (µM) | Species | Source |
| Palmitoylethanolamide (B50096) (PEA) | PPAR-α | 3.1 ± 0.4 | Mouse | [9] |
| Oleoylethanolamide (OEA) | PPAR-α | Potent Agonist (Specific EC50 not provided) | Mouse | [9] |
| GW7647 (Synthetic Agonist) | PPAR-α | 0.00818 | Human | [10] |
| Bezafibrate | PPAR-α | 30.4 | Human | [10] |
| Fenofibric Acid | PPAR-α | 9.47 | Human | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of N-acylethanolamine analogs are dictated by their interaction with a complex network of signaling pathways. Understanding these pathways and the experimental methods used to investigate them is crucial for drug development.
N-Acylethanolamine Signaling Pathway
N-acylethanolamines like PEA and anandamide are synthesized from membrane phospholipids.[11] They can then interact with various receptors, including cannabinoid receptors (CB1 and CB2), G-protein coupled receptors (e.g., GPR55), transient receptor potential channels (e.g., TRPV1), and nuclear receptors like PPAR-α.[11][12] Their signaling is terminated by enzymatic hydrolysis by FAAH and NAAA.[1]
References
- 1. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the palmitoylethanolamide analogue, palmitoylallylamide (L-29) on pain behaviour in rodent models of neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 9. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Validating N-Palmitoylethanolamine (PEA) as a Neuroinflammatory Biomarker in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-palmitoylethanolamine (PEA), a bioactive lipid mediator, as a potential biomarker for Alzheimer's disease (AD), benchmarked against established markers, amyloid-beta (Aβ) and phosphorylated tau (p-tau). While direct quantitative comparisons of diagnostic accuracy are still emerging, this document synthesizes current preclinical and clinical research to evaluate their respective roles and measurement methodologies.
Comparative Analysis of Biomarkers for Alzheimer's Disease
The following table summarizes the key characteristics of PEA, Aβ, and p-tau as biomarkers for Alzheimer's disease, based on current scientific literature.
| Feature | N-Palmitoylethanolamine (PEA) | Amyloid-Beta (Aβ) | Phosphorylated Tau (p-tau) |
| Biological Role in AD | Endogenous lipid mediator with anti-inflammatory and neuroprotective properties. Levels may be altered in response to neuroinflammation in AD.[1][2] | A central component of amyloid plaques, a hallmark of AD pathology.[1] | A primary component of neurofibrillary tangles, another key pathological feature of AD.[1] |
| Biomarker Type | Functional/Response (Reflects neuroinflammatory response) | Pathological (Directly measures a core pathology) | Pathological (Directly measures a core pathology) |
| Sample Type | Plasma, Cerebrospinal Fluid (CSF), Brain Tissue.[2][3] | Plasma, CSF | Plasma, CSF |
| Typical Alteration in AD | Preclinical models suggest a potential decrease in brain levels in later stages, though this is still under investigation.[3] | Decreased Aβ42 in CSF; Altered Aβ42/Aβ40 ratio in plasma. | Increased levels of various p-tau species (e.g., p-tau181, p-tau217) in CSF and plasma.[4][5][6] |
| Reported Diagnostic Accuracy (AUC) | Data from human diagnostic studies are not yet widely available. | Plasma Aβ42/40 ratio shows moderate to high accuracy. | Plasma p-tau217 has demonstrated high diagnostic accuracy, with AUC values often exceeding 0.90.[4][6] |
Quantitative Data from Preclinical Studies
While clinical diagnostic data for PEA in AD is limited, preclinical studies in animal models provide quantitative insights into its modulation in the context of AD pathology.
Table 1: Basal PEA Levels in a Transgenic Mouse Model of Alzheimer's Disease (3xTg-AD) [3]
| Tissue | Non-Transgenic (Non-Tg) Mice | 3xTg-AD Mice |
| Plasma (pmol/mL) | 31.45 ± 5.39 | 28.75 ± 6.16 |
| Hippocampus (pmol/g) | 176 ± 24 | 134 ± 26 |
| Prefrontal Cortex (pmol/g) | 116 ± 21 | 108 ± 17 |
Data presented as mean ± SEM.
Table 2: Effect of Chronic PEA Administration on Brain PEA and Anandamide (AEA) Levels in a Transgenic Mouse Model of AD (Tg2576) [7]
| Analyte and Treatment | Wild-Type (WT) Mice (ng/mg) | Tg2576 Mice (ng/mg) |
| Brain PEA (Vehicle) | 4.77 ± 0.66 | 1.28 ± 0.39 |
| Brain PEA (PEA Treatment) | 9.80 ± 1.50 | 12.10 ± 2.80 |
| Brain AEA (Vehicle) | 0.12 ± 0.04 | 0.04 ± 0.03 |
| Brain AEA (PEA Treatment) | 0.20 ± 0.03 | 0.24 ± 0.03 |
Data presented as mean ± SEM.
Experimental Protocols
Quantification of N-Palmitoylethanolamine (PEA) in Human Cerebrospinal Fluid (CSF) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a composite representation of methodologies described in the literature for the quantification of N-acylethanolamines in CSF.[8][9]
1. Sample Preparation:
- Thaw frozen CSF samples on ice.
- To 200 µL of CSF, add an internal standard solution containing a deuterated analog of PEA (e.g., PEA-d4).
- Perform a liquid-liquid extraction by adding a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of acetonitrile:water, 4:1 v/v).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 mm × 100 mm, 3.5 µm).[10]
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[10]
- Mobile Phase B: Acetonitrile.[10]
- Gradient: A gradient elution is typically used to separate PEA from other lipids.
- Flow Rate: 0.5 mL/min.[10]
- Injection Volume: 10 µL.[10]
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- PEA: Precursor ion (m/z) 300.3 → Product ions (m/z) 62.1 and 282.3.[11]
- PEA-d4 (Internal Standard): Monitor the appropriate mass transition for the deuterated standard.
- Data Analysis: Quantify PEA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PEA.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PEA in Neuroinflammation in Alzheimer's Disease
The following diagram illustrates the proposed anti-inflammatory signaling pathway of PEA in the context of Alzheimer's disease, highlighting its interaction with key cellular players and its potential to counteract Aβ-induced neurotoxicity.
Caption: PEA's neuroprotective signaling pathway in Alzheimer's disease.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating a novel biomarker like PEA against established markers.
Caption: Workflow for validating and comparing potential AD biomarkers.
References
- 1. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Oral Palmitoylethanolamide Administration Rescues Cognitive Deficit and Reduces Neuroinflammation, Oxidative Stress, and Glutamate Levels in A Transgenic Murine Model of Alzheimer’s Disease | MDPI [mdpi.com]
- 4. Accuracy of plasma biomarkers to detect Alzheimer's disease proteinopathy prior to dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of plasma biomarkers and amyloid PET for predicting memory decline in cognitively unimpaired individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superiority of p‐tau217 among plasma biomarkers in diagnostic accuracy in non‐demented persons from the Geneva Memory Center cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]
- 8. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS/MS Method to Measure Sphingolipids in CSF from Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Orthogonal Strategies for the Definitive Identification of Palmityl Arachidonate
A Comparative Guide for Researchers
The robust identification of lipid species is a critical undertaking in various fields of scientific research, from drug development to molecular biology. Palmityl arachidonate (B1239269), an N-acylethanolamine (NAE), is a lipid mediator implicated in diverse physiological processes. Its accurate identification is paramount for elucidating its biological roles. This guide provides a comparative overview of two powerful orthogonal methods for the confirmation of Palmityl arachidonate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Orthogonal Methods
In analytical chemistry, orthogonal methods are distinct techniques that measure the same analyte based on different physicochemical principles. The use of orthogonal methods provides a higher degree of confidence in the identification and quantification of a compound, as it is unlikely that two different methods would be subject to the same interferences or produce the same erroneous result. For a molecule like this compound, which consists of a palmitic acid amide-linked to an arachidonoyl-ethanolamine backbone, a combination of a separation-based technique with mass analysis (LC-MS/MS) and a structure-elucidating spectroscopic technique (NMR) offers a comprehensive and rigorous identification strategy.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a cornerstone technique in lipidomics due to its high sensitivity and selectivity. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Lipid Extraction: Cellular or tissue samples are homogenized and subjected to a biphasic lipid extraction, commonly using the Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using a silica-based SPE cartridge to enrich the NAE fraction and remove interfering lipid classes. NAEs are typically eluted with a solvent mixture such as ethyl acetate/hexane.
-
Reconstitution: The purified NAE fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis, such as acetonitrile/isopropanol.
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of NAEs.
-
Mobile Phase: A gradient elution is employed using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipophilic NAEs.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of NAEs.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective acquisition mode on triple quadrupole instruments. For this compound, the following transitions would be monitored:
-
Precursor Ion (m/z): [M+H]⁺ of this compound (C38H69NO2), calculated as approximately 584.54.
-
Product Ions (m/z): Characteristic fragment ions resulting from the collision-induced dissociation (CID) of the precursor ion. A key fragment is often the ethanolamine (B43304) headgroup at m/z 62.1.
-
-
Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell of the mass spectrometer by collision with an inert gas (e.g., argon). The resulting fragment ions are characteristic of the molecule's structure.
Data Presentation: LC-MS/MS
| Parameter | Description | Expected Result for this compound |
| Retention Time (RT) | The time it takes for the analyte to pass through the LC column. | Specific to the LC method, but should be consistent with a synthetic standard. |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule. | [M+H]⁺ ≈ 584.54 |
| Product Ions (m/z) | The mass-to-charge ratios of the fragments after CID. | Key fragments include m/z 62.1 (ethanolamine headgroup) and fragments corresponding to the loss of the palmitoyl (B13399708) or arachidonoyl chains. |
Visualization: LC-MS/MS Workflow
Caption: Workflow for the identification of this compound by LC-MS/MS.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are the most informative.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Purification: The this compound sample must be of high purity (>95%) for unambiguous spectral interpretation. This can be achieved by preparative HPLC or flash chromatography.
-
Solvent: A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is used to dissolve the purified sample.
-
Concentration: A sufficient concentration (typically 1-10 mg in 0.5-0.7 mL of solvent) is required for obtaining a good signal-to-noise ratio, especially for ¹³C NMR.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled one-dimensional carbon NMR experiment is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the connectivity of protons and carbons, respectively, providing definitive structural confirmation.
Data Presentation: Predicted NMR Data for this compound
The following tables provide predicted chemical shifts for the key protons and carbons in this compound, based on known values for similar structures like palmitic acid, arachidonic acid, and other N-acylethanolamines.
Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Palmitoyl Chain | ||
| CH₃ (terminal) | ~0.88 | t |
| (CH₂)n | ~1.25 | m |
| α-CH₂ (to C=O) | ~2.20 | t |
| Arachidonoyl Chain | ||
| CH₃ (terminal) | ~0.89 | t |
| Allylic CH₂ | ~2.05-2.15 | m |
| Bis-allylic CH₂ | ~2.80 | m |
| =CH (olefinic) | ~5.30-5.45 | m |
| Ethanolamine Linker | ||
| N-CH₂ | ~3.45 | q |
| O-CH₂ | ~3.80 | t |
| NH | ~6.0-7.0 | br t |
Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Palmitoyl Chain | |
| C=O (amide) | ~173 |
| CH₃ (terminal) | ~14 |
| (CH₂)n | ~22-34 |
| α-CH₂ | ~36 |
| Arachidonoyl Chain | |
| C=O (amide) | (part of Palmitoyl) |
| CH₃ (terminal) | ~14 |
| Allylic CH₂ | ~25-27 |
| Bis-allylic CH₂ | ~25.6 |
| =CH (olefinic) | ~127-131 |
| Ethanolamine Linker | |
| N-CH₂ | ~42 |
| O-CH₂ | ~62 |
Visualization: NMR Confirmation Logic
Caption: Logical workflow for the structural confirmation of this compound using NMR.
Signaling Pathway Context
This compound belongs to the family of N-acylethanolamines (NAEs), which are known to be involved in various signaling pathways. While a specific signaling cascade for this compound is not as well-defined as for its more famous counterpart, anandamide (B1667382) (N-arachidonoylethanolamine), it is likely to participate in the broader endocannabinoid system. NAEs are synthesized on-demand from membrane phospholipids (B1166683) and are degraded by enzymes like fatty acid amide hydrolase (FAAH). They can interact with cannabinoid receptors (CB1 and CB2) and other cellular targets to modulate neurotransmission and inflammation.
Visualization: Generalized N-acylethanolamine Signaling Pathway
Caption: A generalized signaling pathway for N-acylethanolamines.
Comparison of Orthogonal Methods
| Feature | LC-MS/MS | NMR Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio and fragmentation. | Identification by nuclear spin properties in a magnetic field. |
| Sensitivity | High (picomolar to femtomolar range). | Lower (micromolar to millimolar range). |
| Selectivity | High, especially with MRM. | High, based on unique chemical shifts and coupling constants. |
| Structural Information | Provides molecular weight and fragmentation patterns. | Provides detailed atomic-level structural connectivity. |
| Quantification | Excellent, especially with stable isotope-labeled internal standards. | Can be quantitative (qNMR), but often more complex to set up. |
| Sample Purity | Can analyze complex mixtures. | Requires highly purified samples. |
| Throughput | Relatively high. | Lower, especially for 2D experiments. |
| Confirmation Strength | Strong, based on retention time and MS/MS spectrum matching. | Definitive, provides unambiguous structural elucidation. |
Conclusion
For the unequivocal identification of this compound, a dual-pronged approach utilizing both LC-MS/MS and NMR spectroscopy is the gold standard. LC-MS/MS provides the initial sensitive and selective detection and quantification, even in complex biological matrices. Subsequently, NMR spectroscopy of a purified sample offers definitive structural confirmation, leaving no ambiguity as to the identity of the molecule. By employing these orthogonal methods, researchers can have the highest level of confidence in their findings, paving the way for a more accurate understanding of the biological significance of this compound.
Replicating the Protective Effects of Arachidonic Acid Against Palmitate-Induced Cellular Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the function of arachidonic acid in mitigating the cytotoxic effects of palmitic acid. While the term "Palmityl arachidonate" does not correspond to a commonly studied single molecule, a significant body of research has focused on the interactive effects of co-administering these two fatty acids. This document summarizes key quantitative data, details experimental methodologies to facilitate replication, and visualizes the underlying biological pathways.
The central and consistently reported finding is the protective role of the polyunsaturated fatty acid arachidonic acid (AA) against the lipotoxicity induced by the saturated fatty acid palmitic acid (PA). This phenomenon has been observed across multiple studies and in various cell types, including pancreatic β-cells and skeletal muscle cells. The primary mechanism appears to be the channeling of excess PA into inert triglycerides (TG), thereby preventing its detrimental downstream effects such as apoptosis, oxidative stress, and insulin (B600854) resistance.[1][2][3]
Comparative Efficacy of Unsaturated Fatty Acids
Studies have compared the protective effects of arachidonic acid with other unsaturated fatty acids, such as oleic acid (OA) and palmitoleic acid (POA). Notably, arachidonic acid has been shown to be more potent in protecting against palmitic acid-induced cell death, even at lower concentrations.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies.
Table 1: Protective Effects of Unsaturated Fatty Acids on Palmitic Acid-Induced Lipotoxicity in C2C12 Myotubes
| Treatment (24h) | Cell Viability (% of control) | Reference |
| Control | 100% | [2] |
| 0.5 mM Palmitic Acid (PA) | ~50% | [2] |
| 0.5 mM PA + 62.5 µM Arachidonic Acid (AA) | ~90% | [2] |
| 0.5 mM PA + 62.5 µM Oleic Acid (OA) | ~60% | [2] |
| 0.5 mM PA + 62.5 µM Palmitoleic Acid (POA) | ~60% | [2] |
Table 2: Effect of Arachidonic Acid on Palmitic Acid-Induced Changes in Pancreatic β-Cells (BRIN-BD11)
| Treatment (24h) | Relative Cell Number (% of control) | ROS Production (% of control) | p65 (NF-κB) Protein Expression | Reference |
| Control | 100% | 100% | Baseline | [4][5] |
| 100 µM Palmitic Acid (PA) | Decreased | Increased | Increased | [4][5] |
| 100 µM Arachidonic Acid (AA) | ~119% | ~100% | No significant change | [4][5] |
| 100 µM PA + 100 µM AA | Attenuated Decrease | Attenuated Increase | Decreased compared to PA alone | [4][5] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: C2C12 myotubes, BRIN-BD11 pancreatic β-cells, or NGF-differentiated PC12 cells are commonly used.[2][4][6]
-
Fatty Acid Preparation: Palmitic acid and arachidonic acid are typically dissolved in ethanol (B145695) or DMSO and then complexed with fatty-acid-free bovine serum albumin (BSA) in the cell culture medium. A common ratio is a 2:1 molar ratio of fatty acid to BSA.[6]
-
Treatment: Cells are incubated with the fatty acid-BSA complexes for a specified period, typically 24 hours, before assessing the outcomes.[2][4]
Assessment of Cell Viability and Apoptosis
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured to quantify cytotoxicity.
-
MTT/WST-1 Assay: These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.
-
DNA Fragmentation Analysis: Genomic DNA is isolated from treated cells and analyzed by agarose (B213101) gel electrophoresis to detect the characteristic laddering pattern of apoptosis.[3]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescent dye JC-1 or similar probes are used to measure changes in the mitochondrial membrane potential, a key indicator of early apoptosis. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1][3]
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]
-
Glutathione (B108866) (GSH/GSSG) Ratio: The ratio of reduced to oxidized glutathione is a key indicator of cellular oxidative stress and can be measured using commercially available kits.[4]
Analysis of Protein Expression
-
Western Blotting: This technique is used to quantify the expression levels of key proteins in signaling pathways, such as Akt, NF-κB (p65 subunit), and iNOS.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: Signaling pathway of Palmitic Acid-induced lipotoxicity.
Caption: Mechanism of Arachidonic Acid's protective effect.
Caption: General experimental workflow for assessing lipotoxicity.
References
- 1. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palmityl Arachidonate: A Guide for Laboratory Professionals
For Immediate Reference: Palmityl arachidonate (B1239269), a lipid compound, is generally not classified as hazardous waste. Disposal procedures should align with institutional and local guidelines for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides essential safety and logistical information for the proper disposal of Palmityl arachidonate, catering to researchers, scientists, and drug development professionals. The following step-by-step guidance is based on standard laboratory practices for non-hazardous chemical waste, in the absence of a specific Safety Data Sheet classifying the compound as hazardous.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area.
II. Characterization of Waste
This compound is an ester formed from palmitic acid and arachidonic acid, both of which are naturally occurring fatty acids. In its pure form, it is not expected to exhibit characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity). However, if it has been mixed with solvents or other chemicals, the entire mixture must be evaluated and disposed of according to the most hazardous component.
III. Disposal Procedures for Uncontaminated this compound
For pure or uncontaminated this compound, follow these procedural steps:
Step 1: Segregation and Containment
-
Segregate this compound waste from other chemical waste streams.[1]
-
Store the waste in a clearly labeled, leak-proof container.[1] The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
Step 2: Consultation with Institutional EHS
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to confirm the disposal protocol for non-hazardous lipid waste.
-
Some institutions may permit the disposal of small quantities of non-hazardous liquids down the drain, but this requires explicit approval.[2]
Step 3: Disposal of Solid and Liquid Waste
-
Solid Waste:
-
For solid this compound, it may be permissible to dispose of it in the regular solid waste stream destined for a sanitary landfill.
-
Crucially, do not place chemical waste in common laboratory trash cans that are handled by custodial staff.[2] Your EHS department will provide instructions for direct disposal into larger, designated waste containers.[2]
-
-
Liquid Waste (Solutions):
-
If this compound is in a non-hazardous solvent (e.g., ethanol (B145695), water), consult with your EHS department. They will provide guidance on whether the solution can be drain-disposed or if it requires collection.
-
Never dispose of liquids in dumpsters or solid waste containers.[2]
-
Step 4: Decontamination and Disposal of Empty Containers
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the first rinse as chemical waste. Subsequent rinses may be considered non-hazardous, pending EHS approval.
-
Before disposing of the rinsed container in the regular trash, deface or remove the label to prevent misidentification.[2]
IV. Disposal of Contaminated this compound
If this compound is mixed with hazardous materials (e.g., organic solvents, other hazardous chemicals), the mixture must be treated as hazardous waste.
-
Labeling: Label the waste container with the names of all constituents, including percentages.
-
Storage: Store the hazardous waste in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
V. Experimental Workflow for Disposal Decision
The following diagram outlines the logical steps for determining the correct disposal procedure for this compound waste.
VI. Quantitative Data Summary
As this compound is not typically classified as a hazardous substance, quantitative disposal limits (e.g., permissible concentrations for drain disposal) are not standardized and are highly dependent on local and institutional regulations. Always defer to the limits provided by your EHS department.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid, Uncontaminated | Landfill (via approved institutional stream)[2] | Do not use regular lab trash cans.[2] Consult EHS for the correct procedure. |
| Liquid, Uncontaminated | Drain disposal (pending EHS approval) or chemical waste collection | EHS approval is mandatory for drain disposal.[2] |
| Contaminated Waste | Institutional Hazardous Waste Program | The entire mixture is classified by its most hazardous component. |
| Empty Containers | Triple-rinsed container in regular trash | Deface label before disposal.[2] Collect the first rinse as chemical waste. |
This guidance is intended to supplement, not replace, the specific directives of your institution's safety and compliance offices. By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Palmityl arachidonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Palmityl arachidonate (B1239269) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
I. Understanding the Compound: Palmityl Arachidonate
This compound is a bioactive lipid, an ester of palmitic acid and arachidonic acid. While not classified as a hazardous substance, its bioactive nature and potential for oxidation necessitate careful handling to ensure researcher safety and sample stability. Bioactive lipids can be sensitive to environmental factors such as oxygen, light, and temperature, which can affect their chemical structure and biological activity. Therefore, following standard laboratory best practices for handling sensitive biochemicals is paramount.
II. Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves the consistent use of appropriate PPE and engineering controls to minimize exposure and prevent contamination.
Table 1: Personal Protective Equipment and Safety Measures
| Equipment/Control | Specification | Purpose |
| Eye Protection | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[1][2][3] | Protects eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For extended contact or when handling solvents, consider thicker, chemical-resistant gloves. Double-gloving may be appropriate in certain situations.[1][2][3][4] | Prevents skin contact with the compound and protects the sample from contamination. |
| Body Protection | A long-sleeved laboratory coat is mandatory.[1][2][5][4] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1] | Protects feet from spills and dropped objects. |
| Engineering Controls | Work should be conducted in a chemical fume hood or a glove box, especially when handling solutions or performing manipulations that could generate aerosols.[6][7] For handling the compound in an inert atmosphere to prevent oxidation, a glove box or Schlenk line with nitrogen or argon gas is recommended.[8][9][10][11] | Minimizes inhalation of aerosols and provides a controlled environment to prevent degradation of the air-sensitive compound. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Preparation of Workspace: Ensure the chemical fume hood or glove box is clean and uncluttered. If handling under an inert atmosphere, purge the glove box or prepare the Schlenk line.[12][8][11]
-
Bringing to Room Temperature: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can degrade the compound.[13]
-
Weighing: If weighing the solid, do so in a fume hood or glove box. Minimize the time the container is open.
B. Preparing Solutions:
-
Solvent Selection: Use high-purity, degassed solvents appropriate for lipids.
-
Dissolving: Dissolve this compound in the chosen solvent within a fume hood or glove box. If the compound is susceptible to oxidation, use solvents that have been purged with an inert gas.
-
Transfers: For transferring solutions, especially under inert conditions, use clean, dry glass syringes with Luer-lock tips and needles.[12][8][10]
C. Storage of Solutions:
-
Container: Store solutions in clean, glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[13]
-
Atmosphere: For long-term storage, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Temperature: Store solutions at -20°C or -80°C to minimize degradation.[13][14] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[14][15]
-
Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with regulations.
-
Waste Identification: Although this compound is not classified as hazardous, it should be treated as chemical waste. All waste should be clearly labeled.[16][17]
-
Solid Waste:
-
Unused or unwanted solid this compound should be collected in a designated, labeled container for chemical waste.
-
Contaminated consumables (e.g., weighing paper, pipette tips) should also be disposed of in the solid chemical waste stream.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic solvent waste (or as appropriate for the solvent used).
-
Do not dispose of solutions down the sink unless specifically permitted by your institution's environmental health and safety office.[18][19]
-
-
Empty Containers:
V. Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. uah.edu [uah.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 6. Laboratory Engineering Controls | Environmental Health & Safety [ehs.rpi.edu]
- 7. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 10. fauske.com [fauske.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. avantiresearch.com [avantiresearch.com]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. sfasu.edu [sfasu.edu]
- 19. otago.ac.nz [otago.ac.nz]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
